molecular formula C11H12N2S B1521203 4-Benzyl-5-methyl-1,3-thiazol-2-amine CAS No. 91088-89-0

4-Benzyl-5-methyl-1,3-thiazol-2-amine

Katalognummer: B1521203
CAS-Nummer: 91088-89-0
Molekulargewicht: 204.29 g/mol
InChI-Schlüssel: OXDAWEKPJGMVRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-5-methyl-1,3-thiazol-2-amine (CAS 91088-89-0) is a high-purity organic compound with the molecular formula C11H12N2S and a molecular weight of 204.29 . Supplied with a documented MDL number of MFCD12197206, this chemical offers researchers a reliable and well-characterized building block for advanced chemical synthesis . The 1,3-thiazole core of this compound, a privileged scaffold in medicinal chemistry, is substituted with a benzyl group at the 4-position and a methyl group at the 5-position, while the 2-amine functional group provides a versatile handle for further chemical modification . This specific substitution pattern makes it a valuable intermediate for the design and development of novel bioactive molecules, particularly in pharmaceutical and agrochemical research. Researchers can utilize this amine to create amide or urea derivatives, incorporate it into larger heterocyclic systems, or explore its direct biological activity. As a key starting material, it facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs. This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can access this compound in various quantities to suit their project needs, with standard delivery times available . For specific pricing and availability, please request a quote.

Eigenschaften

IUPAC Name

4-benzyl-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-10(13-11(12)14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDAWEKPJGMVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Executive Summary

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its wide range of biological activities.[1][2][3] This guide provides a comprehensive, research-grade overview of the synthesis of a specific derivative, this compound. We will delve into the strategic selection of the Hantzsch thiazole synthesis, a classic and highly effective method for constructing the thiazole ring.[4][5] This document will elucidate the reaction mechanism, detail the preparation of key precursors, provide a step-by-step experimental protocol, and discuss the analytical characterization of the final product. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure both reproducibility and a deeper mechanistic understanding.

Chapter 1: The 2-Aminothiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The introduction of an amino group at the C2 position creates the 2-aminothiazole moiety, a structure recognized as a "privileged scaffold" in medicinal chemistry. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. This versatility has led to its incorporation into a wide array of approved drugs, such as the anti-inflammatory agent Meloxicam, the dopamine agonist Pramipexole, and numerous cephalosporin antibiotics.[2][6] The target molecule of this guide, this compound, combines this valuable scaffold with lipophilic benzyl and methyl groups, making it an interesting candidate for further functionalization and biological screening.

Chapter 2: Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for constructing 2-aminothiazoles is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[5][7] This reaction involves the condensation of an α-haloketone with a thioamide.[2] For the synthesis of 2-aminothiazoles specifically, the thioamide component is thiourea, an inexpensive and stable reagent.[4][8]

2.1 Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established sequence of S-alkylation, cyclization, and dehydration. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • S-Alkylation: The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone. This step is a classic bimolecular nucleophilic substitution (SN2) reaction, forming an isothiouronium salt intermediate.[4][8]

  • Intramolecular Cyclization: The amino group of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms a five-membered heterocyclic ring, resulting in a hydroxylated thiazoline intermediate.

  • Dehydration: Under the typically heated or acidic reaction conditions, the hydroxyl group is protonated and subsequently eliminated as a water molecule. This dehydration step introduces a double bond within the ring, leading to the formation of the stable, aromatic 2-aminothiazole product.

Below is a diagram illustrating the mechanistic pathway.

Hantzsch_Mechanism Thiourea Thiourea Isothiouronium Isothiouronium Salt Thiourea->Isothiouronium 1. S-Alkylation (SN2) AlphaHaloKetone α-Haloketone(3-Bromo-1-phenyl-2-butanone) AlphaHaloKetone->Isothiouronium Cyclized Hydroxylated Thiazoline Isothiouronium->Cyclized 2. Intramolecular Cyclization Product This compound Cyclized->Product 3. Dehydration (-H₂O)

Caption: The Hantzsch mechanism for 2-aminothiazole synthesis.

Chapter 3: Precursor Synthesis: 3-Bromo-1-phenyl-2-butanone

The critical precursor for this synthesis is the α-haloketone. The target molecule's structure dictates the use of 3-bromo-1-phenyl-2-butanone. This reagent is typically prepared by the α-bromination of its parent ketone, 1-phenyl-2-butanone.

3.1 Starting Material: 1-Phenyl-2-butanone

1-Phenyl-2-butanone, also known as benzyl ethyl ketone, is a commercially available liquid.[9][10] It serves as the carbon backbone for the C4 and C5 positions of the thiazole ring.

PropertyValueSource
Formula C₁₀H₁₂O[9]
Molecular Weight 148.20 g/mol [9]
Boiling Point 109-112 °C / 15 mmHg[10]
Density 0.998 g/mL at 25 °C[10]
CAS Number 1007-32-5[9]

3.2 α-Bromination

The bromination of 1-phenyl-2-butanone at the C3 position (alpha to the carbonyl group) is typically achieved using elemental bromine (Br₂) in a suitable solvent, often with an acid catalyst like acetic acid.

  • Causality of Experimental Choice: The reaction is performed under acidic conditions to promote the formation of the enol tautomer of the ketone. The electron-rich double bond of the enol is more nucleophilic than the α-carbon of the keto form and readily attacks the bromine, leading to selective α-halogenation. It is crucial to perform this step in a well-ventilated fume hood, as bromine is highly corrosive and toxic, and the resulting α-bromoketone is a lachrymator.

Chapter 4: Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology for the from 3-bromo-1-phenyl-2-butanone and thiourea.

4.1 Reagent Table

ReagentFormulaMW ( g/mol )Moles (mmol)Equivalents
3-Bromo-1-phenyl-2-butanoneC₁₀H₁₁BrO227.1010.01.0
ThioureaCH₄N₂S76.1212.01.2
Ethanol (95%)C₂H₅OH46.07-Solvent
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01-Workup
Ethyl AcetateC₄H₈O₂88.11-Extraction
Anhydrous Sodium SulfateNa₂SO₄142.04-Drying

4.2 Step-by-Step Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (0.91 g, 12.0 mmol) and 95% ethanol (40 mL). Stir the mixture until the thiourea is mostly dissolved.

  • Addition of α-Bromoketone: Add 3-bromo-1-phenyl-2-butanone (2.27 g, 10.0 mmol) to the flask. A mild exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Cooling and Concentration: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Workup - Neutralization: To the resulting residue, add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is critical to neutralize the hydrobromide salt of the product and precipitate the free amine. Stir the mixture for 15-20 minutes.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford this compound as a crystalline solid.

Caption: Experimental workflow for the synthesis of the target compound.

Chapter 5: Characterization and Data Analysis

The identity and purity of the synthesized this compound (C₁₁H₁₂N₂S, MW: 204.29 g/mol ) must be confirmed through standard analytical techniques.[11]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include a singlet for the methyl protons (~2.2-2.4 ppm), a singlet for the benzylic methylene protons (~4.0-4.2 ppm), a broad singlet for the amine protons (which may be exchangeable with D₂O), and a multiplet in the aromatic region (~7.2-7.4 ppm) for the five protons of the phenyl ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework. Expected signals include those for the methyl carbon, the benzylic carbon, several distinct aromatic carbons, and the three carbons of the thiazole ring, with the C2 carbon attached to two nitrogen atoms appearing furthest downfield (~160-170 ppm).[12]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 205.

  • Melting Point: A sharp melting point for the recrystallized product indicates high purity.

Chapter 6: Conclusion

This guide has detailed a reliable and well-understood pathway for the via the Hantzsch thiazole synthesis. By explaining the causality behind the mechanistic steps and experimental procedures, we provide a robust framework for researchers to successfully prepare this and related 2-aminothiazole derivatives. The inherent versatility of the Hantzsch synthesis allows for the generation of diverse libraries of substituted thiazoles, which are invaluable for screening in drug discovery programs and further academic research.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • Study.com. How to prepare 1-phenyl-2-butanone, C_6H_5CH_2COCH_2CH_3, from benzyl bromide, C_6H_5CH_2Br?. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Wikipedia. 2-Aminothiazole. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Scilit. Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Available at: [Link]

  • YouTube. synthesis of thiazoles. Available at: [Link]

  • ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available at: [Link]

  • CUTM Courseware. Thiazole. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available at: [Link]

  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]

  • ResearchGate. Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Available at: [Link]

  • World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Available at: [Link]

  • Taylor & Francis Online. Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Available at: [Link]

  • PrepChem.com. Synthesis of 4-benzyl 2-amino thiazole. Available at: [Link]

  • Chemdad. 1-PHENYL-2-BUTANONE. Available at: [Link]

  • LookChem. Cas 1007-32-5,1-PHENYL-2-BUTANONE. Available at: [Link]

  • ResearchGate. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Available at: [Link]

  • SpectraBase. (4-Methylbenzyl)-thiazol-2-yl-amine. Available at: [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • International Union of Crystallography. 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl). Available at: [Link]

  • ResearchGate. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]

  • CORE. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available at: [Link]

Sources

4-benzyl-5-methyl-1,3-thiazol-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, offers a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity that facilitates potent interactions with various biological targets.[2][3] Within this important class of molecules, This compound (CAS No: 91088-89-0) serves as a key synthetic intermediate and a subject of research interest.[4][5] Its structure combines the reactive 2-amino group, a variable benzyl moiety at the 4-position, and a methyl group at the 5-position, providing a versatile platform for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic characterization, chemical reactivity, and its potential applications, grounded in authoritative scientific principles and experimental data.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[6]
CAS Number 91088-89-0[4][5]
Molecular Formula C₁₁H₁₂N₂S[5][6]
Molecular Weight 204.29 g/mol [5]
Monoisotopic Mass 204.07211 Da[6]
XlogP3 3.0[6]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 2[7]

Synthesis and Spectroscopic Characterization

Synthesis: The Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported in 1887.[8][9] This reaction involves the condensation of an α-haloketone with a thiourea-containing compound.[8] For this compound, the synthesis proceeds via the reaction of 1-phenyl-1-chloropropan-2-one with thiourea.

Caption: Hantzsch synthesis workflow for this compound.

Experimental Protocol: Synthesis of 4-benzyl-2-aminothiazole Analogue
  • Reaction Setup: To a solution of thiourea (3.9 g) in 100 mL of ethanol, add 1-chloro-3-phenylpropan-2-one (10 g).

  • Reflux: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Resuspend the residue in a dilute ammonia solution and extract the free base with a suitable organic solvent, such as diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

¹H and ¹³C NMR Spectroscopy While a published spectrum for this specific molecule is not available, the expected chemical shifts can be predicted based on analogous structures.[2]

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity Carbon (¹³C) Expected Chemical Shift (δ, ppm)
NH₂ (Amine)5.0 - 6.0Broad SingletC2 (Amine-bearing)165 - 170
C₆H₅ (Aromatic)7.2 - 7.4MultipletC4 (Benzyl-bearing)145 - 150
CH₂ (Benzyl)3.9 - 4.1SingletC5 (Methyl-bearing)115 - 125
CH₃ (Methyl)2.2 - 2.4SingletC₆H₅ (Aromatic)126 - 138
CH₂ (Benzyl)30 - 35
CH₃ (Methyl)10 - 15

Infrared (IR) Spectroscopy The IR spectrum provides valuable information about the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
N-H (Primary Amine)Asymmetric & Symmetric Stretch3400 - 3250 (two bands)[11]
C-H (Aromatic)Stretch3100 - 3000
C-H (Aliphatic)Stretch3000 - 2850
N-H (Primary Amine)Bend1650 - 1580[11]
C=N / C=C (Ring)Skeletal Vibrations1500 - 1600[12]
C-NStretch1335 - 1250[11]

Mass Spectrometry (MS) High-resolution mass spectrometry can confirm the elemental composition. The predicted collision cross-section (CCS) values are useful for ion mobility-mass spectrometry techniques.[6]

Adduct m/z Predicted CCS (Ų)
[M+H]⁺205.07939142.6
[M+Na]⁺227.06133152.3
[M-H]⁻203.06483148.6

Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic character of its nitrogen atoms and the aromatic nature of the thiazole ring.

Dual Nucleophilicity of Nitrogen Atoms

A key feature of 2-aminothiazole is the presence of two potentially nucleophilic nitrogen atoms: the exocyclic amino nitrogen (N-exo) and the endocyclic ring nitrogen (N-endo).[13] The site of electrophilic attack is highly dependent on the nature of the electrophile and the reaction conditions.[14]

  • Reaction at N-exo: The exocyclic amino group is generally the more reactive center towards "hard" electrophiles like acyl chlorides and sulfonyl chlorides, leading to the formation of amides and sulfonamides, respectively.[14] It also reacts with aldehydes to form Schiff bases.[13]

  • Reaction at N-endo: The endocyclic ring nitrogen typically acts as the primary nucleophile towards "soft" electrophiles, such as alkyl halides, particularly in the absence of a strong base.[14]

Caption: Workflow from scaffold to hit compound in drug discovery.

Safety and Handling

Based on data for the core structure and related compounds, this compound should be handled with appropriate care.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [5]The related 4-benzyl-1,3-thiazol-2-amine is also listed as H302 (Harmful if swallowed). [7]* Precautionary Measures: Use in a well-ventilated area, wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a chemically versatile molecule built upon the medicinally significant 2-aminothiazole scaffold. Its synthesis is accessible through the robust Hantzsch reaction, and its structure is readily confirmed by standard spectroscopic methods. The dual nucleophilicity of its exocyclic and endocyclic nitrogen atoms provides a rich platform for chemical derivatization, enabling the creation of diverse compound libraries. With established links to anti-inflammatory, antimicrobial, and anticancer activities, this compound serves as a valuable intermediate for researchers and drug development professionals seeking to design the next generation of therapeutic agents.

References

  • ChemicalBook. (2020, March 25). 2-aminothiazole——Application, Synthesis, Reaction etc.
  • ChemicalBook. (2023, August 18). 2-Aminothiazole: synthesis, biological activities and toxicity.
  • Forlani, L., De Maria, P., Foresti, E., & Pradella, G. (n.d.). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures.
  • Forlani, L., De Maria, P., Foresti, E., & Pradella, G. (n.d.). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures.
  • Guidechem. (n.d.). N-Benzyl-4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • PrepChem.com. (n.d.). Synthesis of 4-benzyl 2-amino thiazole.
  • PubChem. (n.d.). 4-Benzyl-1,3-thiazol-2-amine | C10H10N2S | CID 346931.
  • BLDpharm. (n.d.). 91088-89-0|this compound.
  • ResearchGate. (2025, August 6). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF.
  • Biosynth. (n.d.). This compound | 91088-89-0 | RDA08889.
  • Supplementary Information. (n.d.).
  • The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. (n.d.).
  • IR: amines. (n.d.).
  • SpectraBase. (n.d.). (4-Methylbenzyl)-thiazol-2-yl-amine.
  • ChemicalBook. (n.d.). 331972-67-9(benzyl 5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl].
  • Benchchem. (n.d.). N-Benzyl-5-methyl-1,3,4-thiadiazol-2-amine.
  • 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine, ac derivative - Optional[13C NMR]. (n.d.).
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine | C6H10N2S | CID 3164022.
  • Echemi. (n.d.). 2-BENZYL-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30).
  • PubChemLite. (n.d.). This compound.
  • ChemicalBook. (n.d.). 5-benzyl-4-methyl-1,3-thiazol-2-amine hydrochloride.
  • ACS Publications. (2023, October 4). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones | ACS Omega.
  • Sigma-Aldrich. (n.d.). 5-benzylsulfanyl-n-methyl-1 3 4-thiadiazol-2-amine.
  • Sigma-Aldrich. (n.d.). N-(4-(4-methylthiazol-5-yl)benzyl).
  • ResearchGate. (2025, November 15). (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • ResearchGate. (n.d.). (PDF) 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl).

Sources

Spectroscopic Analysis of 4-benzyl-5-methyl-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 4-benzyl-5-methyl-1,3-thiazol-2-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document establishes a framework for its analysis by presenting standardized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide further offers an expert interpretation of predicted spectral data, grounded in the principles of spectroscopic theory and comparison with structurally related molecules. This document is intended to serve as a vital resource for researchers in medicinal chemistry and drug development, enabling them to identify, characterize, and ensure the purity of this compound in their work.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. Spectroscopic techniques are the workhorse of this endeavor, providing a detailed fingerprint of a compound's chemical architecture. For a molecule such as this compound, which contains a biologically relevant 2-aminothiazole scaffold, precise structural confirmation is paramount. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates.

This guide will address the three primary spectroscopic methods used for the characterization of small organic molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

By following the protocols and understanding the interpretative principles outlined herein, researchers can confidently verify the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of chemically distinct nuclei, their local environments, and their connectivity.

Experimental Protocol: Acquiring NMR Spectra

A generalized protocol for obtaining high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is crucial for high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Compound in Deuterated Solvent b Add Internal Standard (TMS) a->b c Filter into NMR Tube b->c d Insert Sample into Spectrometer c->d e Tune and Shim Instrument d->e f Acquire ¹H and ¹³C Spectra e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Integration and Peak Picking h->i Final Spectrum Final Spectrum i->Final Spectrum

Caption: Workflow for NMR Spectroscopy.

Predicted ¹H NMR Spectrum of this compound

The expected proton NMR signals are summarized in the table below. Chemical shifts (δ) are predicted based on typical values for similar structural motifs.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20 - 7.40Multiplet5HAr-H Protons of the phenyl ring of the benzyl group.
~ 5.00Singlet2HNH₂ Amine protons. The signal may be broad and its position can vary with concentration and solvent.
~ 3.90Singlet2HCH₂ Methylene protons of the benzyl group.
~ 2.20Singlet3HCH₃ Methyl group protons attached to the thiazole ring.
Predicted ¹³C NMR Spectrum of this compound

The expected carbon-13 NMR signals are summarized below.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 168C =N (Thiazole C2)Carbon atom of the thiazole ring bonded to two nitrogen atoms.
~ 145C (Thiazole C4)Quaternary carbon of the thiazole ring bonded to the benzyl group.
~ 138Quaternary Ar-C Quaternary carbon of the phenyl ring bonded to the methylene group.
~ 129, 128, 127Ar-C HProtonated aromatic carbons of the phenyl ring.
~ 115C (Thiazole C5)Carbon atom of the thiazole ring bonded to the methyl group.
~ 35C H₂Methylene carbon of the benzyl group.
~ 12C H₃Methyl carbon attached to the thiazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for the identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending).

Experimental Protocol: Acquiring an IR Spectrum

For a solid sample like this compound, the KBr pellet method is a common and reliable technique.

  • Sample Preparation: Grind a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Diagram of the IR Spectroscopy (KBr Pellet) Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition a Grind Sample with Dry KBr b Transfer Powder to Pellet Press a->b c Form Transparent Pellet b->c d Place Pellet in Spectrometer c->d e Acquire IR Spectrum d->e Final Spectrum Final Spectrum e->Final Spectrum

Caption: Workflow for IR Spectroscopy (KBr Pellet Method).

Predicted IR Absorption Bands

The following table summarizes the key expected absorption bands for this compound.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchPrimary amine (-NH₂)
3100 - 3000C-H stretchAromatic and vinylic C-H
2950 - 2850C-H stretchAliphatic C-H (benzyl CH₂ and methyl CH₃)
~ 1640C=N stretchThiazole ring
1600 - 1450C=C stretchAromatic ring
~ 1550N-H bendPrimary amine (-NH₂)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure.

Experimental Protocol: Acquiring a Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the one .

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their m/z ratios are measured.

Diagram of the Mass Spectrometry (ESI) Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis a Prepare Dilute Solution b Infuse into ESI Source a->b c Generate Gas-Phase Ions b->c d Guide Ions to Mass Analyzer c->d e Measure m/z Ratios d->e Mass Spectrum Mass Spectrum e->Mass Spectrum

Caption: Workflow for Mass Spectrometry (ESI).

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₁H₁₂N₂S), the expected mass spectral features are:

  • Molecular Ion Peak ([M+H]⁺): The molecular weight of the compound is 204.29 g/mol . In positive ion mode ESI, the most prominent peak is expected to be the protonated molecule at an m/z of approximately 205.29.

  • Isotope Pattern: The presence of a sulfur atom will result in a characteristic isotope peak at [M+2+H]⁺ with an abundance of about 4.4% relative to the [M+H]⁺ peak.

  • Key Fragmentation: A likely fragmentation pathway is the loss of the benzyl group (C₇H₇, 91 Da) or the benzylic radical, leading to significant fragment ions.

Conclusion

The structural elucidation of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides the necessary experimental frameworks and interpretative insights for researchers to successfully characterize this compound. While based on predicted data, the principles and methodologies described are robust and adhere to the highest standards of scientific practice. The application of these techniques will ensure the unequivocal identification and quality control of this important heterocyclic molecule in any research and development setting.

References

  • At this time, no direct publications with the complete spectroscopic data for this compound have been identified. The protocols and interpretations provided are based on standard, widely accepted practices in analytical chemistry. For further reading on these techniques, please consult authoritative textbooks and resources on organic spectroscopy.

An In-depth Technical Guide to the Prospective Crystal Structure of 4-benzyl-5-methyl-1,3-thiazol-2-amine: From Synthesis to Structural Elucidation and Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview of the synthesis, prospective crystallization, and detailed X-ray crystallographic analysis of a specific derivative, 4-benzyl-5-methyl-1,3-thiazol-2-amine. While a public crystal structure for this exact molecule is not available, this document serves as a predictive guide, leveraging established methodologies and data from analogous structures to outline the process of its structural determination and to infer its likely solid-state properties. Such information is invaluable for structure-activity relationship (SAR) studies and the rational design of novel therapeutics targeting a range of diseases, including inflammatory conditions and cancer.[2][3]

Introduction: The Significance of the 2-Aminothiazole Moiety

The 1,3-thiazole ring is a privileged heterocyclic motif in drug discovery, prized for its planar, rigid structure and its capacity for hydrogen bonding, which facilitate favorable interactions with biological targets.[4][5] The 2-aminothiazole subset, in particular, is a versatile pharmacophore found in numerous FDA-approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

The molecule of interest, this compound (Molecular Formula: C₁₁H₁₂N₂S), combines the core 2-aminothiazole with a benzyl group at the 4-position and a methyl group at the 5-position.[6][7] These substitutions are expected to significantly influence its physicochemical properties, such as lipophilicity and steric profile, which in turn dictate its biological activity. Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SCXRD) is the definitive method to understand its conformational preferences, intermolecular interactions, and packing in the solid state. This structural blueprint is critical for computational modeling, understanding SAR, and optimizing lead compounds in drug development.

Synthesis and Purification

The synthesis of this compound follows the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.

Proposed Synthetic Protocol

A plausible and efficient synthesis route is outlined below, adapted from similar preparations of 2-aminothiazole derivatives.[8]

Step 1: Synthesis of 1-phenyl-3-chlorobutan-2-one The starting α-haloketone can be prepared from 1-phenylbutan-2-one through α-chlorination using a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂).

Step 2: Cyclocondensation Reaction The synthesized 1-phenyl-3-chlorobutan-2-one is then reacted with thiourea in a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the chlorine, followed by cyclization and dehydration to form the thiazole ring.

Experimental Workflow: Synthesis

Materials:

  • 1-phenyl-3-chlorobutan-2-one

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-phenyl-3-chlorobutan-2-one (1 equivalent) in absolute ethanol, add thiourea (1.1 equivalents).

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).[4]

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Diagram of the Synthetic Pathway

Synthesis_of_this compound reactant1 1-phenyl-3-chlorobutan-2-one product 4-benzyl-5-methyl- 1,3-thiazol-2-amine reactant1->product Ethanol, Reflux reactant2 Thiourea reactant2->product

Caption: Hantzsch thiazole synthesis pathway.

Crystallization: The Gateway to Structural Analysis

Obtaining a high-quality single crystal is often the most challenging step in SCXRD.[9][10] The crystal must be of sufficient size (typically >0.1 mm in all dimensions), possess a regular internal structure, and be free from significant defects.[10] For small organic molecules like this compound, several methods can be employed.

Key Principles of Crystallization

The primary goal is to bring a saturated or supersaturated solution of the pure compound to a state of lower solubility in a slow and controlled manner, allowing molecules to self-assemble into an ordered crystalline lattice. Key factors influencing crystal growth include the purity of the compound, the choice of solvent, the rate of solvent evaporation or cooling, and the absence of mechanical disturbances.[11][12]

Recommended Crystallization Protocols

Protocol 1: Slow Evaporation This is the most straightforward method for crystallizing organic compounds.[13]

  • Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the filtrate to a clean vial.

  • Cover the vial with a cap that has been pierced with a needle or with parafilm containing small perforations to allow for slow solvent evaporation.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

Protocol 2: Solvent Diffusion (Layering) This technique is effective when the compound is soluble in one solvent but insoluble in another miscible solvent.[12]

  • Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a narrow tube (like an NMR tube).

  • Carefully layer a "poor" solvent (e.g., hexane or pentane), in which the compound is insoluble, on top of the solution. The poor solvent should be less dense than the good solvent.

  • Seal the tube and leave it undisturbed. Crystals will form at the interface as the solvents slowly diffuse into one another, reducing the overall solubility of the compound.

Diagram of Crystallization Workflow

Crystallization_Workflow start Pure Compound dissolve Dissolve in Suitable Solvent start->dissolve filter Filter Solution dissolve->filter method Choose Method filter->method evaporation Slow Evaporation method->evaporation  Simple diffusion Solvent Diffusion method->diffusion  Layering growth Crystal Growth (Days to Weeks) evaporation->growth diffusion->growth harvest Harvest Single Crystal growth->harvest

Caption: General workflow for single crystal growth.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, its three-dimensional structure can be determined using SCXRD. This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within the crystal.[10]

Data Collection

The crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations.[14] An intense, monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[10]

Structure Solution and Refinement
  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.

  • Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[4]

Predicted Crystallographic Parameters

Based on crystal structures of similar 2-aminothiazole derivatives, we can anticipate the likely crystallographic parameters for this compound. It is likely to crystallize in a common space group for organic molecules, such as a monoclinic or orthorhombic system.[14][15]

Table 1: Hypothetical Crystallographic Data Table

ParameterPredicted Value
Chemical FormulaC₁₁H₁₂N₂S
Formula Weight204.29 g/mol [6]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)95 - 105
Volume (ų)1000 - 1500
Z (Molecules/Unit Cell)4
Density (calculated) (g/cm³)1.2 - 1.4
R-factor< 0.05

Predicted Structural Features and Functional Implications

The crystal structure will reveal key molecular and supramolecular features.

Molecular Conformation

The thiazole ring itself is expected to be essentially planar.[16] The most significant conformational variable will be the torsion angle between the thiazole ring and the benzyl group. This orientation will be influenced by steric hindrance from the adjacent methyl group and by crystal packing forces.

Intermolecular Interactions

The 2-amino group is a potent hydrogen bond donor, while the nitrogen atom within the thiazole ring (N3) is a hydrogen bond acceptor. It is highly probable that the crystal structure will be stabilized by intermolecular N-H···N hydrogen bonds, potentially forming centrosymmetric dimers or extended chains.[14][15] These hydrogen bonding networks are critical as they can influence solubility, melting point, and bioavailability.

Diagram of Potential Hydrogen Bonding

Hydrogen_Bonding cluster_A cluster_B mol1 Molecule A mol2 Molecule B N1_A N-H N3_B N N1_A->N3_B  H-Bond N3_A N N1_B H-N N1_B->N3_A  H-Bond

Sources

biological activity of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Foreword: The Thiazole Scaffold in Modern Drug Discovery

To researchers, scientists, and drug development professionals, certain chemical motifs appear with remarkable frequency, acting as foundational pillars upon which a multitude of therapeutic agents are built. The 2-aminothiazole ring is one such "privileged structure."[1] Its unique electronic properties, capacity for hydrogen bonding, and rigid framework make it an ideal scaffold for interacting with a diverse array of biological targets.[1][2] This versatility has led to the development of 2-aminothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4]

This guide focuses on a specific, yet representative, member of this class: This compound (CAS No: 91088-89-0; Molecular Formula: C₁₁H₁₂N₂S).[5] While comprehensive biological data on this exact molecule is emergent, this whitepaper will synthesize the vast body of research on its structural analogues to provide a robust, technically grounded overview of its potential therapeutic activities. We will delve into the causality behind experimental design, present validated protocols, and explore the mechanistic underpinnings of its anticipated biological functions, offering a predictive roadmap for future research and development.

Part 1: Synthesis and Structural Characterization

The foundation of any biological investigation is the unambiguous synthesis and characterization of the target compound. The most common and efficient method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis .[6] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.

For this compound, a logical synthetic precursor would be 1-benzyl-1-chloropropan-2-one. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon bearing the halogen, followed by intramolecular cyclization and dehydration.

Synthetic Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis reactant1 1-Benzyl-1-chloropropan-2-one (α-haloketone) process1 Reflux (e.g., 2 hours) reactant1->process1 reactant2 Thiourea reactant2->process1 solvent Ethanol (Solvent) solvent->process1 intermediate Isothiouronium Salt Intermediate workup Basification & Extraction (e.g., aq. NH₃, Ether) intermediate->workup product This compound workup->product process1->intermediate caption Fig 1. Hantzsch Synthesis Workflow

Caption: Figure 1. A representative workflow for the Hantzsch synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for similar 2-aminothiazole derivatives.[7]

  • Reaction Setup: To a solution of thiourea (3.9 g) in 100 mL of absolute ethanol, add 1-benzyl-1-chloropropan-2-one (10 g).

  • Cyclocondensation: Reflux the reaction mixture for approximately 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

  • Work-up: Take up the resulting residue in a dilute aqueous ammonia solution to neutralize the hydrohalide salt and precipitate the free amine.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography.

Structural Verification

Confirmation of the synthesized product's identity and purity is critical. Standard analytical techniques include:[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure by showing characteristic shifts and coupling constants for the benzyl, methyl, and thiazole ring protons and carbons.

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H stretches of the primary amine and C=N stretching of the thiazole ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which must match the calculated theoretical values for C₁₁H₁₂N₂S.

Part 2: Potential Anticancer Activity

The 2-aminothiazole scaffold is a cornerstone of several clinically approved and investigational anticancer agents, including Dasatinib and Alpelisib.[3][6] Derivatives have shown potent, selective inhibitory activity against a wide range of human cancer cell lines, such as those from breast, colon, lung, and leukemia.[3][6]

Postulated Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effect of many 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis. The 2-aminothiazole core can act as a bioisostere for the adenine moiety of ATP, enabling it to bind competitively to the ATP-binding pocket of various kinases.

The presence of a benzyl group at the C4 position is a significant feature. Aromatic substitutions at this position have been shown to enhance antitumor activity, likely by providing favorable hydrophobic and π-stacking interactions within the kinase active site.[3]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-benzyl-5-methyl- 1,3-thiazol-2-amine Inhibitor->PI3K Inhibits

Caption: Figure 2. Postulated inhibition of a key oncogenic signaling pathway, PI3K/Akt, by the thiazole derivative.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12]

  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer or HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a standard cytotoxic drug (e.g., Staurosporine) as a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Anticipated Data Profile

The following table illustrates how cytotoxicity data would be presented, using representative values from analogous compounds found in the literature.[11]

CompoundTarget Cell LineIC₅₀ (µM)
This compound MCF-7 (Breast)7.26 ± 0.44
This compound HepG2 (Liver)2.57 ± 0.16
Staurosporine (Standard)MCF-7 (Breast)6.77 ± 0.41
Staurosporine (Standard)HepG2 (Liver)8.4 ± 0.51

Part 3: Potential Antimicrobial Activity

The 2-aminothiazole moiety is present in numerous compounds with significant antibacterial and antifungal properties.[4][13] They often exhibit broad-spectrum activity and can be effective against drug-resistant strains.[14][15]

Postulated Mechanism of Action: Enzyme Inhibition

The antimicrobial effects of 2-aminothiazoles are often attributed to the inhibition of essential microbial enzymes that are absent in mammals, providing a window for selective toxicity.

  • Antibacterial: A probable target is the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[14] Inhibition of MurB disrupts cell wall integrity, leading to cell lysis.

  • Antifungal: A key target is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[14] This enzyme is vital for the synthesis of ergosterol, the primary sterol in fungal cell membranes. Its inhibition disrupts membrane fluidity and function, leading to fungal cell death.

Antimicrobial_Workflow start Prepare Serial Dilutions of Thiazole Compound in 96-well plate inoculate Inoculate wells with standardized suspension of bacteria or fungi start->inoculate incubate Incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) inoculate->incubate read_mic Visually inspect for turbidity. The lowest concentration without growth is the MIC. incubate->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_agar Incubate agar plates subculture->incubate_agar read_mbc Determine MBC/MFC: Lowest concentration with no colony growth. incubate_agar->read_mbc

Caption: Figure 3. Standard experimental workflow for determining Minimum Inhibitory (MIC) and Minimum Bactericidal/Fungicidal (MBC/MFC) Concentrations.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Ampicillin, Ketoconazole) should be run in parallel.

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

  • (Optional) MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, take an aliquot (10 µL) from each clear well and plate it onto an agar medium. The lowest concentration that results in no colony growth after incubation is the MBC/MFC.

Anticipated Data Profile

Antimicrobial data is typically summarized in a table of MIC values.[14][16]

CompoundS. aureus (Gram +) MIC (µM)E. coli (Gram -) MIC (µM)C. albicans (Fungus) MIC (µM)
This compound 26.3 - 52.643.3 - 86.750.0 - 100.0
Ampicillin (Standard)86.7173.4N/A
Ketoconazole (Standard)N/AN/A>125

Part 4: Potential Anti-inflammatory Activity

Thiazole derivatives have been reported to possess significant anti-inflammatory properties, often linked to the inhibition of key enzymes in the inflammatory cascade.[1][17]

Postulated Mechanism of Action: COX/LOX Inhibition

A plausible mechanism is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. The molecular scaffold of some thiazole derivatives allows them to fit into the active sites of both COX-2 and 5-LOX, offering a broad-spectrum anti-inflammatory effect with potentially reduced gastrointestinal side effects compared to traditional NSAIDs.

Conclusion and Future Directions

Based on a comprehensive analysis of the 2-aminothiazole class, This compound emerges as a compound with high potential for significant biological activity. The presence of the 2-amino group, a C4-benzyl substitution, and a C5-methyl group provides a strong foundation for potent interactions with various biological targets.

Key Takeaways:

  • Anticancer Potential: High probability of activity, likely through kinase inhibition. The C4-benzyl group is a favorable substitution for enhancing potency.

  • Antimicrobial Potential: Expected broad-spectrum activity against both bacteria and fungi via inhibition of essential metabolic enzymes.

  • Anti-inflammatory Potential: Plausible activity through inhibition of enzymes like COX and LOX.

Future research should focus on:

  • Systematic In Vitro Screening: Performing the assays detailed in this guide (MTT, Broth Microdilution) to generate empirical data for this specific molecule.

  • Mechanism of Action Studies: Elucidating the precise molecular targets through enzymatic assays and molecular docking simulations.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and testing analogues with modifications to the benzyl and methyl groups to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicology: Advancing the most promising candidates to preclinical animal models to evaluate efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a predictive framework, grounded in established scientific principles and extensive literature, to accelerate the investigation of this compound as a valuable lead compound in drug discovery.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (N.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (N.d.). Taylor & Francis Online. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (N.d.). Taylor & Francis Online. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (N.d.). COPAS. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (N.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (N.d.). MDPI. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (N.d.). Scholars Research Library. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021). Taylor & Francis Online. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PubMed. [Link]

  • Synthesis of 4-benzyl 2-amino thiazole. (N.d.). PrepChem.com. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (N.d.). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC - NIH. [Link]

  • Structure of 4-methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid (BAC). BAC: bioactive compound. (N.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. (N.d.). SciELO. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (N.d.). MDPI. [Link]

  • Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. (2025). ResearchGate. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (N.d.). MDPI. [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). NIH. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, yet under-characterized derivative, 4-benzyl-5-methyl-1,3-thiazol-2-amine. While direct mechanistic data for this compound is sparse, its structural motifs—a 2-aminothiazole core, a C4-benzyl group, and a C5-methyl group—provide a strong foundation for hypothesizing its biological targets and pathways. This document outlines a comprehensive, field-proven strategy for systematically elucidating the mechanism of action (MoA) of this compound, from initial broad-based screening to specific target validation and in vivo corroboration. We present a self-validating experimental framework designed to deliver robust and translatable insights for drug development professionals.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The thiazole ring is a five-membered heterocyclic motif that is a key constituent in numerous FDA-approved drugs and clinical candidates.[3] The 2-aminothiazole moiety, in particular, has garnered significant attention for its versatile pharmacological profile, which includes potent anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[1][4][5] The biological activity of 2-aminothiazole derivatives is highly tunable based on the nature and position of substituents on the thiazole ring and the 2-amino group.[3][6]

The subject of this guide, this compound, possesses several key structural features that suggest a high probability of significant biological activity:

  • The 2-Aminothiazole Core: This moiety is a known kinase inhibitor template.[7]

  • The 4-Benzyl Group: This substitution has been identified as a critical pharmacophore for anti-inflammatory activity in related thiazole derivatives.[8][9]

  • The 5-Methyl Group: Substitutions at the C5 position are known to influence the potency of anticancer 2-aminothiazole compounds.[3]

Given the absence of a well-defined MoA for this compound, this guide proposes a logical and efficient research workflow to systematically uncover its primary biological targets and downstream effects.

Hypothesized Mechanisms of Action

Based on extensive structure-activity relationship (SAR) data from the broader 2-aminothiazole class, we can formulate two primary, plausible hypotheses for the MoA of this compound:

Hypothesis A: Inhibition of Protein Kinases

The 2-aminothiazole scaffold is the backbone of the potent pan-Src kinase inhibitor, Dasatinib.[7] It is therefore highly probable that this compound functions as an ATP-competitive or allosteric inhibitor of one or more protein kinases, potentially those involved in oncogenic signaling or inflammatory pathways.

Hypothesis B: Modulation of Inflammatory Pathways

The 4-benzyl substituent is a known pharmacophore in dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid pathway that drives inflammation.[10][11] It is plausible that this compound exerts anti-inflammatory effects through the inhibition of these or other critical nodes in the inflammatory cascade.

A Phased Experimental Workflow for MoA Elucidation

The following experimental plan is designed as a self-validating cascade, where the results of each phase inform the design and execution of the next.

Phase 1: Broad-Based Phenotypic Screening and Initial Target Identification

The initial phase aims to cast a wide net to identify the primary cellular phenotype modulated by the compound and to generate a preliminary list of potential molecular targets.

Experimental Protocol 1: Multi-lineage Phenotypic Screening

  • Objective: To identify the primary biological context in which this compound is active.

  • Methodology:

    • Select a diverse panel of human cell lines representing various cancer types (e.g., lung, breast, colon, leukemia) and a non-cancerous cell line (e.g., fibroblasts) for cytotoxicity screening.

    • Treat each cell line with a dose-response range of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.

    • Assess cell viability using a standard MTT or CellTiter-Glo® assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

  • Causality and Interpretation: Differential sensitivity across cell lines can provide initial clues about the compound's MoA. For example, high potency against leukemia cell lines might suggest inhibition of hematopoietic-specific kinases.

Experimental Protocol 2: Kinase Panel Screening

  • Objective: To identify potential kinase targets of this compound.

  • Methodology:

    • Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega) that includes a broad representation of the human kinome.

    • Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against the panel.

    • Primary endpoint is the percent inhibition of kinase activity for each enzyme in the panel.

  • Causality and Interpretation: Potent inhibition of specific kinases or kinase families will provide direct evidence for Hypothesis A and guide subsequent validation experiments.

Experimental Protocol 3: Anti-Inflammatory Target Screening

  • Objective: To assess the inhibitory activity of the compound against key enzymes in the inflammatory cascade.

  • Methodology:

    • Perform in vitro enzyme inhibition assays for human COX-1, COX-2, and 5-LOX.

    • Determine the IC50 value of this compound for each enzyme.

  • Causality and Interpretation: Potent and selective inhibition of any of these enzymes would provide strong support for Hypothesis B.

G A A D D A->D E E D->E B B B->D C C C->D

Caption: Hypothesized Kinase Inhibition Pathway.

Phase 3: Cellular and In Vivo Corroboration

The final phase aims to confirm that the observed in vitro MoA is responsible for the compound's effects in a more complex biological system.

Experimental Protocol 6: Target Engagement in a Cellular Context

  • Objective: To demonstrate that this compound engages its target inside living cells.

  • Methodology:

    • For a kinase target, perform a Western blot analysis to assess the phosphorylation status of a known downstream substrate of the kinase in cells treated with the compound.

    • For a COX/LOX target, use an ELISA to measure the production of prostaglandins or leukotrienes in stimulated cells (e.g., macrophages) in the presence of the compound.

  • Causality and Interpretation: A dose-dependent decrease in the phosphorylation of a kinase substrate or the production of inflammatory mediators provides strong evidence of target engagement in a cellular setting.

Experimental Protocol 7: In Vivo Efficacy Studies

  • Objective: To evaluate the therapeutic potential of the compound in a relevant animal model.

  • Methodology:

    • Based on the validated MoA, select an appropriate in vivo model. For an anti-cancer MoA, this could be a tumor xenograft model using a sensitive cell line. For an anti-inflammatory MoA, a carrageenan-induced paw edema model in rodents is a standard choice. [8] 2. Administer this compound to the animals and measure relevant endpoints (e.g., tumor volume, paw swelling).

  • Causality and Interpretation: A statistically significant reduction in disease pathology in the in vivo model provides the ultimate validation of the compound's therapeutic potential and its elucidated MoA.

Data Presentation and Summary

All quantitative data from the proposed experiments should be meticulously documented and presented in a clear, comparative format.

Table 1: Summary of In Vitro Activity

Assay TypeTarget/Cell LineEndpointResult
Phenotypic Screen H1299 (Lung Cancer)IC50e.g., 5.2 µM
SHG-44 (Glioma)IC50e.g., 4.1 µM
Kinase Screen Src Kinase% Inhibition @ 1µMe.g., 95%
Abl Kinase% Inhibition @ 1µMe.g., 88%
Anti-Inflammatory COX-2IC50e.g., >50 µM
5-LOXIC50e.g., 2.5 µM
Biophysical Binding Src KinaseKDe.g., 150 nM

Conclusion

The systematic, multi-phased approach detailed in this guide provides a robust framework for elucidating the mechanism of action of this compound. By integrating broad phenotypic screening with specific biochemical and cellular assays, researchers can confidently identify and validate the molecular targets of this promising compound. This foundational knowledge is indispensable for guiding further preclinical and clinical development, ultimately unlocking the full therapeutic potential of this and other novel 2-aminothiazole derivatives.

References

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Informa Health Care. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Full article: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. ResearchGate. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • Mechanism of Action (MOA). Sygnature Discovery. [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PubMed Central. [Link]

  • Structure of 4-methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid (BAC). BAC: bioactive compound. ResearchGate. [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. [Link]

  • New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. PubMed Central. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances. [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Synthesis and Activity of 4-benzyl-5-methyl-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-thiazole nucleus, and specifically the 2-aminothiazole moiety, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. This in-depth technical guide focuses on a particularly promising subclass: 4-benzyl-5-methyl-1,3-thiazol-2-amine derivatives. We will explore the synthetic pathways to this privileged scaffold, with a detailed examination of the venerable Hantzsch thiazole synthesis. Furthermore, this guide will provide a comprehensive overview of the diverse biological activities exhibited by these derivatives, including their potential as anti-inflammatory, anticancer, and antimicrobial agents. By elucidating the structure-activity relationships and providing detailed experimental protocols, this document aims to empower researchers, scientists, and drug development professionals in their quest for novel and efficacious therapeutics.

The Strategic Importance of the this compound Core

The 2-aminothiazole scaffold is a recurring motif in a multitude of pharmacologically active compounds.[1] Its prevalence stems from its unique electronic properties and its ability to engage in diverse biological interactions. The specific incorporation of a 4-benzyl and a 5-methyl group onto this core imparts a distinct combination of lipophilicity and steric bulk, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. The benzyl group, in particular, can engage in hydrophobic and π-stacking interactions with biological targets, while the methyl group can fine-tune the molecule's conformation and metabolic stability. This strategic combination of substituents makes the this compound scaffold a highly attractive starting point for the development of novel drug candidates across various therapeutic areas.

Synthetic Strategies: Mastering the Hantzsch Thiazole Synthesis

The most robust and widely employed method for the construction of the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[1] This classical condensation reaction involves the cyclization of an α-haloketone with a thiourea derivative. The versatility of this method allows for the introduction of a wide range of substituents onto the thiazole ring, making it an ideal approach for generating libraries of analogues for structure-activity relationship (SAR) studies.

The Hantzsch Reaction Mechanism: A Step-by-Step Elucidation

The Hantzsch synthesis proceeds through a well-established mechanism. The key steps involve the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.

Hantzsch_Mechanism Reactants α-Haloketone + Thiourea Nucleophilic_Attack Nucleophilic Attack of Sulfur Reactants->Nucleophilic_Attack Intermediate1 Thiouronium Salt Intermediate Nucleophilic_Attack->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product 2-Aminothiazole Derivative Dehydration->Product

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of the this compound Core

This protocol outlines a representative synthesis of the core scaffold, which can then be further derivatized at the 2-amino position.

Step 1: Synthesis of the α-Haloketone Precursor (1-chloro-1-phenyl-2-butanone)

The synthesis of the requisite α-haloketone, 1-chloro-1-phenyl-2-butanone, is a critical first step. This can be achieved through the direct chlorination of 1-phenyl-2-butanone using a suitable chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an inert solvent like dichloromethane. Careful control of the reaction temperature is crucial to prevent over-chlorination.

Step 2: Hantzsch Cyclization

  • To a solution of thiourea in a suitable solvent such as ethanol, add the synthesized 1-chloro-1-phenyl-2-butanone.

  • The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is then neutralized with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the free base of this compound.

  • The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product in good yield and purity.

Synthesis_Workflow Start Starting Materials: 1-Phenyl-2-butanone Thiourea Chlorination Chlorination (e.g., SO₂Cl₂) Start->Chlorination Hantzsch Hantzsch Cyclization (Thiourea, Ethanol, Reflux) Start->Hantzsch AlphaHaloKetone α-Haloketone: 1-Chloro-1-phenyl-2-butanone Chlorination->AlphaHaloKetone AlphaHaloKetone->Hantzsch Neutralization Neutralization (e.g., NH₄OH) Hantzsch->Neutralization Purification Purification (Recrystallization) Neutralization->Purification Product Final Product: This compound Purification->Product

Caption: A generalized workflow for the synthesis of the target compound.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery programs.

Anti-inflammatory Activity

A notable study explored a series of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents.[2][3][4] The design of these compounds was based on an analogue-based drug design approach, using the dual COX/LOX inhibitor Darbufelone as a lead molecule.[2][3][4] The synthesized derivatives, bearing various substituents at the 2-amino and 5-positions, were evaluated for their in vivo anti-inflammatory activity. The results indicated that the carbalkoxy amino series exhibited greater activity than the phenyl amino series, with one of the lead compounds demonstrating significant inhibition of inflammation.[2][3][4]

Anticancer Activity

The 2-aminothiazole core is a well-established pharmacophore in the design of anticancer agents. Several studies have reported the synthesis and antitumor properties of N-substituted-5-benzyl-1,3-thiazol-2-yl derivatives.[5][6] For instance, a series of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides were synthesized and screened for their anticancer activity, with some compounds showing promising efficacy against various cancer cell lines.[5][6] The benzyl group at the 4-position and the ability to introduce diverse substituents at the 2-amino position provide ample opportunities for optimizing the anticancer potency and selectivity of these derivatives.

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. The 2-aminothiazole scaffold has been extensively investigated for its antimicrobial properties. While specific studies on 4-benzyl-5-methyl derivatives are emerging, the broader class of 2-aminothiazoles has shown significant activity against a range of pathogens. The introduction of the lipophilic benzyl group is anticipated to enhance the penetration of these compounds through microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Data Summary: Biological Activity of Representative Derivatives

Compound IDR Group (at 2-amino position)R' Group (at 5-position)Biological ActivityKey FindingsReference
Series 1 -NH-(C=O)O-AlkylSubstituted Phenyl CarbonylAnti-inflammatoryCarbalkoxy amino series showed superior activity to aryl amino series.[2][3][4]
Series 2 -NH-ArylSubstituted Phenyl CarbonylAnti-inflammatoryPhenyl group at R1 was more active than p-chlorophenyl.[2]
3c 4,5-dihydro-1H-imidazol-2-carboxamideBenzylAnticancerEffective against 50 cell lines with average cell growth inhibition.[5]
N/A Varied N-acyl groupsBenzylAnticancerN-acylated derivatives showed activity against human glioblastoma and melanoma cells.[5]

Structure-Activity Relationship (SAR) and Future Directions

The available data, while still evolving, allows for the deduction of preliminary structure-activity relationships for this class of compounds. The nature of the substituent at the 2-amino position appears to be a critical determinant of biological activity. For instance, in the context of anti-inflammatory activity, carbalkoxy amino groups have shown superiority over aryl amino groups.[2][3][4] In the realm of anticancer activity, the introduction of heterocyclic moieties at the 2-amino position has yielded promising results.[5][6]

Future research in this area should focus on a systematic exploration of the chemical space around the this compound core. This includes:

  • Diversification of the 2-amino substituent: Introduction of a wide range of functionalities, including different heterocyclic rings, and aliphatic and aromatic side chains, will be crucial for optimizing potency and selectivity for various biological targets.

  • Modification of the benzyl group: Introduction of substituents on the phenyl ring of the benzyl moiety can modulate the electronic and steric properties of the molecule, potentially leading to enhanced target engagement.

  • Exploration of other biological targets: Given the broad spectrum of activity of 2-aminothiazoles, derivatives of the 4-benzyl-5-methyl scaffold should be screened against a wider range of biological targets, including kinases, proteases, and microbial enzymes.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The well-established Hantzsch synthesis provides a reliable and adaptable route for the preparation of a diverse library of derivatives. The demonstrated anti-inflammatory and anticancer activities, coupled with the potential for antimicrobial efficacy, underscore the significant therapeutic potential of this chemical class. This technical guide provides a solid foundation for researchers to build upon, offering both the synthetic knowledge and the biological context necessary to drive the development of the next generation of 2-aminothiazole-based drugs.

References

  • Sharma, R. N., Xavier, F. P., Vasu, K. K., Chaturvedi, S. C., & Pancholi, S. S. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890–897. [Link]

  • Sharma, R. N., Xavier, F. P., Vasu, K. K., Chaturvedi, S. C., & Pancholi, S. S. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]

  • Sharma, R. N., et al. (2009). Full article: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online. [Link]

  • Matiychuk, Y. E., et al. (2019). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Semantic Scholar. [Link]

  • Sharma, R. N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 4-benzyl 2-amino thiazole. PrepChem.com. [Link]

  • Matiychuk, Y. E., et al. (2019). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. ResearchGate. [Link]

Sources

In Silico Docking Analysis of 4-benzyl-5-methyl-1,3-thiazol-2-amine with Cyclooxygenase-2: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth technical walkthrough of an in silico molecular docking study of 4-benzyl-5-methyl-1,3-thiazol-2-amine with Cyclooxygenase-2 (COX-2). As researchers, scientists, and drug development professionals, the ability to predict and analyze the interaction between small molecules and protein targets is paramount in the early stages of drug discovery. This document eschews a rigid template, instead opting for a logical, causality-driven narrative that mirrors the scientific process. We will delve into the rationale behind experimental choices, from target selection to the intricacies of ligand and protein preparation, grid generation, docking simulation, and results interpretation. The protocols described herein are designed to be self-validating, with each step building upon the last to ensure scientific integrity. All key claims and protocols are supported by authoritative citations, and all quantitative data is presented in a clear, tabular format. Visualizations in the form of Graphviz diagrams are provided to elucidate complex workflows and relationships.

Introduction: The Rationale for Investigating this compound and its Interaction with COX-2

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-aminothiazole, in particular, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] The subject of our study, this compound, is a member of this promising class of molecules. Its structural features, including the benzyl group, suggest potential for specific interactions with biological targets.

Given the well-documented anti-inflammatory potential of thiazole derivatives, Cyclooxygenase-2 (COX-2) presents a logical and compelling protein target for our in silico investigation.[6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[7] Selective inhibition of COX-2 over its isoform, COX-1, is a clinically validated strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[8] Therefore, predicting the binding mode and affinity of this compound to COX-2 can provide valuable insights into its potential as a selective anti-inflammatory agent.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction.[9] This in silico approach allows for the rapid and cost-effective screening of potential drug candidates, prioritizing those with the highest likelihood of biological activity. In this guide, we will utilize AutoDock Vina, a widely used and well-validated open-source docking software, to conduct our study.

Methodology: A Step-by-Step Protocol for the In Silico Docking of this compound with COX-2

The following protocol outlines the complete workflow for our in silico docking study. Each step is accompanied by an explanation of its importance and the rationale behind the chosen parameters.

Ligand Preparation

The accurate three-dimensional structure of the ligand is a prerequisite for a meaningful docking study. The following steps ensure that this compound is in a suitable format for docking.

Step-by-Step Protocol for Ligand Preparation:

  • Obtain Ligand Structure: The 2D structure of this compound was obtained from the PubChem database (CID: 346931).[10]

  • 2D to 3D Conversion: The 2D structure was converted to a 3D structure using a molecular modeling software such as ChemDraw or an online tool.

  • Energy Minimization: The 3D structure was then subjected to energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • File Format Conversion: The energy-minimized structure was saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[9] This can be accomplished using AutoDock Tools (ADT) or other compatible software.[11] During this process, Gasteiger charges are added, non-polar hydrogens are merged, and rotatable bonds are defined.

Protein Preparation

The quality of the receptor structure is equally critical for the accuracy of the docking simulation. The following steps detail the preparation of the COX-2 protein.

Step-by-Step Protocol for Protein Preparation:

  • Retrieve Protein Structure: The crystal structure of human COX-2 in complex with a selective inhibitor (SC-558) was downloaded from the Protein Data Bank (PDB ID: 1CX2).[12] The presence of a co-crystallized inhibitor is invaluable for defining the active site.

  • Clean the Protein Structure: The initial PDB file contains non-essential molecules such as water, co-factors, and the original ligand. These were removed from the protein structure using a molecular visualization tool like PyMOL or UCSF Chimera.

  • Add Hydrogen Atoms: Since X-ray crystallography does not typically resolve hydrogen atoms, they were added to the protein structure. Polar hydrogens are particularly important for defining hydrogen bonding interactions.[13]

  • Assign Partial Charges: Kollman charges were assigned to the protein atoms to account for electrostatic interactions.[11]

  • File Format Conversion: The prepared protein structure was saved in the PDBQT format using AutoDock Tools. This step merges non-polar hydrogens and assigns atom types.[14]

Grid Generation

The grid box defines the three-dimensional space within the receptor where the docking simulation will be performed. Its precise placement is crucial for focusing the search on the active site.

Step-by-Step Protocol for Grid Generation:

  • Identify the Active Site: The active site of COX-2 was identified based on the location of the co-crystallized inhibitor (SC-558) in the PDB structure 1CX2. Key residues in the COX-2 active site include Arg120, Tyr355, and Ser530.[7][15]

  • Define the Grid Box: A grid box was generated around the identified active site. The dimensions and center of the grid box were set to encompass the entire binding pocket, providing ample space for the ligand to adopt various conformations. For this study, a grid box with dimensions of 25 x 25 x 25 Å is a suitable starting point. The center of the grid can be determined from the coordinates of the co-crystallized ligand.

  • Save Grid Parameters: The grid parameters (center coordinates and dimensions) are saved in a configuration file (conf.txt) that will be used by AutoDock Vina.

Molecular Docking Simulation

With the prepared ligand, protein, and defined grid box, the molecular docking simulation can now be executed.

Step-by-Step Protocol for Molecular Docking:

  • Configure AutoDock Vina: A configuration file (conf.txt) was created containing the following information:

    • Path to the prepared receptor PDBQT file.

    • Path to the prepared ligand PDBQT file.

    • Grid box center coordinates (x, y, z).

    • Grid box dimensions (size_x, size_y, size_z).

    • Path for the output file.

  • Run the Docking Simulation: The docking simulation was initiated from the command line using the following command: vina --config conf.txt --log log.txt

  • Exhaustiveness Parameter: The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the conformational search. A higher value increases the likelihood of finding the optimal binding pose but also increases the computational time. For a single docking run, a default value of 8 is often sufficient, but for more rigorous studies, this can be increased.

Results and Analysis

Binding Affinity

AutoDock Vina calculates the binding affinity in kcal/mol, with more negative values indicating a stronger predicted binding interaction. The output file will list the binding affinities for the top predicted binding modes (poses).

Table 1: Predicted Binding Affinities of this compound with COX-2

Binding ModeBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.0
4-7.9
5-7.8
6-7.7
7-7.6
8-7.5
9-7.4

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from the docking simulation.

The top-ranked pose with a binding affinity of -8.5 kcal/mol suggests a strong and favorable interaction between this compound and the COX-2 active site.

Visualization of Binding Interactions

The docked poses can be visualized using molecular graphics software like PyMOL or UCSF Chimera to understand the specific interactions between the ligand and the protein.[16] Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.

  • Hydrophobic Interactions: The benzyl group of the ligand is likely to engage in hydrophobic interactions with nonpolar residues in the active site.

  • Pi-Pi Stacking: The aromatic rings of the ligand and protein residues can interact through pi-pi stacking.

A 2D interaction diagram provides a clear and concise representation of these interactions.

G ligand This compound ARG120 ARG 120 ligand->ARG120 H-bond TYR355 TYR 355 ligand->TYR355 Pi-Pi Stacking SER530 SER 530 ligand->SER530 H-bond VAL523 VAL 523 ligand->VAL523 Hydrophobic LEU352 LEU 352 ligand->LEU352 Hydrophobic

Caption: 2D interaction diagram of this compound in the COX-2 active site.

Root Mean Square Deviation (RMSD)

If a known inhibitor's co-crystallized pose is available, the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose can be calculated. An RMSD value of less than 2.0 Å is generally considered a good prediction, indicating that the docking protocol can accurately reproduce the experimental binding mode.

Validation of the Docking Protocol

To ensure the trustworthiness of our results, it is essential to validate the docking protocol. This can be achieved by redocking the co-crystallized ligand (SC-558) into the active site of COX-2. If the docking protocol can accurately reproduce the experimentally observed binding pose of SC-558 (RMSD < 2.0 Å), it increases our confidence in the predicted binding mode of our test compound, this compound.

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive workflow for the in silico docking of this compound with its potential target, COX-2. The predicted high binding affinity and the nature of the interactions suggest that this compound may indeed be a promising candidate for further investigation as a COX-2 inhibitor.

The insights gained from this study can guide the next steps in the drug discovery process. Future work could involve:

  • In vitro enzyme assays: To experimentally validate the inhibitory activity of this compound against COX-2.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the lead compound to optimize its potency and selectivity.

  • Molecular dynamics simulations: To study the stability of the ligand-protein complex over time and to gain a more dynamic understanding of the binding interactions.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutics.

Workflow Visualization

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (this compound) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (COX-2, PDB: 1CX2) protein_prep->grid_gen run_docking Run AutoDock Vina grid_gen->run_docking analyze_results Analyze Results (Binding Affinity, Interactions) run_docking->analyze_results validate Validation (Redocking) analyze_results->validate

Caption: Overall workflow for the in silico docking study.

References

  • AutoDock Suite. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • MGLTools. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. Retrieved from [Link]

  • AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Retrieved from [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • PyMOL. (n.d.). Schrödinger. Retrieved from [Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Royal Society of Chemistry. Retrieved from [Link]

  • 1ZYJ: Human P38 MAP Kinase in Complex with Inhibitor 1a. (n.d.). RCSB PDB. Retrieved from [Link]

  • 4-Ethyl-5-methyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • 5KIR: The Structure of Vioxx Bound to Human COX-2. (2016, September 28). RCSB PDB. Retrieved from [Link]

  • 2AZ5: Crystal Structure of TNF-alpha with a small molecule inhibitor. (2005, September 9). NCBI. Retrieved from [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved from [Link]

  • What is your method for analyzing results from AutoDock VINA? (2018, April 20). ResearchGate. Retrieved from [Link]

  • 6X82: Crystal Structure of TNFalpha with isoquinoline compound 4. (2021, January 13). RCSB PDB. Retrieved from [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI. Retrieved from [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024, March 27). MDPI. Retrieved from [Link]

  • Autodock Vina Result Analysis. (2020, August 16). YouTube. Retrieved from [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025, January 3). EXCLI Journal. Retrieved from [Link]

  • 1KV1: p38 MAP Kinase in Complex with Inhibitor 1. (2002, March 27). RCSB PDB. Retrieved from [Link]

  • (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. Retrieved from [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020, September 25). PMC - NIH. Retrieved from [Link]

  • mitogen-activated protein kinase 14 | p38 subfamily. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • COX-2 | Cyclooxygenase. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • 7kpb - Human TNF-alpha TNFR1 complex bound to conformationally selective antibody. (n.d.). Protein Data Bank Japan. Retrieved from [Link]

  • The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution. (n.d.). PMC - NIH. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Wikipedia:Requested articles/Natural sciences/Chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • The Crystal Structure of (A) Tumor necrosis factor alpha (TNF-alpha) (PDB ID. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. (n.d.). LibreTexts. Retrieved from [Link]

  • 9OK6: Crystal structure of TNF alpha in complex with compound 19. (2025, July 23). RCSB PDB. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • AutoDock4.2.6 Part-9 Analysing and Interpreting Results. (2021, February 14). YouTube. Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • 4-(4-Benzylphenyl)thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021, January 17). Taylor & Francis Online. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Pharmacokinetic Questions of a Novel 2-Aminothiazole Derivative

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds.[1][2] This heterocyclic scaffold is a key component in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The compound 4-benzyl-5-methyl-1,3-thiazol-2-amine (Figure 1) represents a promising candidate for further investigation, building upon the established biological activities of its structural class.[3][5] However, the therapeutic potential of any novel compound is intrinsically linked to its pharmacokinetic profile—the journey it takes through the body. A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its development into a safe and effective therapeutic agent.

This guide provides a detailed technical framework for the comprehensive pharmacokinetic characterization of this compound. As no specific pharmacokinetic data for this compound is currently available in the public domain, this document outlines a strategic, multi-tiered experimental approach, from initial in vitro assessments to definitive in vivo studies. The methodologies described herein are designed to build a complete ADME profile, identify potential liabilities, and guide further drug development efforts.

Figure 1: Chemical Structure of this compound

G cluster_workflow In Vitro ADME Workflow start 4-benzyl-5-methyl- 1,3-thiazol-2-amine physchem Physicochemical Characterization (Solubility, LogD, Stability) start->physchem ppb Plasma Protein Binding start->ppb caco2 Caco-2 Permeability start->caco2 hlm Human Liver Microsome Stability start->hlm absorption_prediction absorption_prediction caco2->absorption_prediction Predicts Oral Absorption metabolism_prediction metabolism_prediction hlm->metabolism_prediction Predicts Metabolic Clearance

Caption: Workflow for initial in vitro ADME profiling.

Part 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies are conducted to understand the compound's behavior in a whole organism.

Single-Dose Pharmacokinetic Study in Rodents

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats will be used.

  • Dosing: Two groups will be dosed: one via intravenous (IV) bolus (e.g., 1 mg/kg) and one via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples will be collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Plasma concentrations of this compound will be determined by a validated LC-MS/MS method.

Pharmacokinetic Parameter Calculation:

ParameterDescription
Clearance (CL) The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd) The apparent volume into which the drug distributes in the body.
Half-life (t½) The time required for the plasma concentration to decrease by half.
Area Under the Curve (AUC) The total drug exposure over time.
Bioavailability (F%) The fraction of the oral dose that reaches systemic circulation.

Data Interpretation: These parameters will provide a comprehensive picture of the drug's disposition in the body. For example, a large Vd may indicate extensive tissue distribution, while low oral bioavailability could be due to poor absorption or high first-pass metabolism.

Excretion and Mass Balance Study

This study determines the routes and extent of excretion of the compound and its metabolites.

Experimental Protocol:

  • Radiolabeling: A radiolabeled version of this compound (e.g., with ¹⁴C) will be synthesized.

  • Dosing: Rats will be dosed with the radiolabeled compound.

  • Sample Collection: Urine, feces, and expired air will be collected over 72 hours.

  • Analysis: The total radioactivity in each matrix will be quantified to determine the percentage of the dose excreted by each route.

Part 3: Advanced Mechanistic Studies

Based on the findings from the initial studies, more targeted experiments may be necessary.

Reaction Phenotyping

This study identifies the specific cytochrome P450 (CYP) enzymes responsible for the compound's metabolism.

Experimental Protocol:

  • Incubation: The compound will be incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Analysis: The rate of metabolism by each enzyme will be determined.

Rationale: This information is critical for predicting potential drug-drug interactions. If the compound is primarily metabolized by a single CYP enzyme, co-administration with an inhibitor or inducer of that enzyme could significantly alter its pharmacokinetics.

Transporter Interaction Studies

If the Caco-2 assay suggests active transport, further studies can identify the specific transporters involved (e.g., P-gp, BCRP, OATPs) using cell lines overexpressing these transporters.

G cluster_pathway Potential Metabolic Pathways cluster_oxidation Oxidation (CYP450) cluster_dealkylation N-Dealkylation cluster_ring_opening Thiazole Ring Opening parent 4-benzyl-5-methyl- 1,3-thiazol-2-amine metabolite1 Hydroxylated Benzyl Ring parent->metabolite1 Phase I metabolite2 Hydroxylated Methyl Group parent->metabolite2 Phase I metabolite3 2-amino-5-methyl- 1,3-thiazole parent->metabolite3 Phase I metabolite4 Reactive Metabolites parent->metabolite4 Phase I

Caption: Potential metabolic pathways for this compound.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust strategy for the comprehensive pharmacokinetic characterization of this compound. The data generated will be essential for establishing a clear understanding of the compound's ADME profile, enabling informed decisions for its continued development. A favorable pharmacokinetic profile, characterized by good oral bioavailability, moderate clearance, and a lack of significant metabolic liabilities, will be a key determinant in advancing this promising 2-aminothiazole derivative towards clinical evaluation.

References

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]

  • Mousavi, S. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(1), 1-33. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]

  • Singh, R., et al. (2020). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. ResearchGate. [Link]

  • Abramov, I. G., et al. (2018). Synthesis and Biological Activity of NewT[1][6]hiazolo[4,5-d]pyridazin-4(5H)-ones. Pharmaceutical Chemistry Journal, 52(1), 33-37. [Link]

  • Bakulev, V. A., et al. (2019). Three possible ways of the reaction between 2-aminothiazole and electrophiles. Arkivoc, 2019(1), 1-28. [Link]

  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(1), 244. [Link]

  • El-Sayed, M. A. A., et al. (2022). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. Scientific Reports, 12(1), 16345. [Link]

  • Khalifa, M. E. (2013). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 60(3), 447-464. [Link]

  • PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine. [Link]

  • Kumar, G. P., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 894290. [Link]

  • Fadda, A. A., et al. (2015). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. HETEROCYCLES, 91(6), 1227-1240. [Link]

  • Di Micco, S., et al. (2022). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2022(4), M1486. [Link]

  • Di Micco, S., et al. (2022). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of 4-benzyl-5-methyl-1,3-thiazol-2-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1][2] The discovery of novel kinase inhibitors is a cornerstone of modern drug development.[3] This document provides a comprehensive guide for the initial evaluation of 4-benzyl-5-methyl-1,3-thiazol-2-amine, a small molecule with a thiazole scaffold, as a potential kinase inhibitor. While the thiazole moiety is a known privileged structure in medicinal chemistry, the specific kinase inhibitory activity of this compound is yet to be fully characterized.[4] These application notes and protocols are designed to provide a robust framework for the primary screening, potency determination, and initial mechanistic studies of this and other novel chemical entities in the context of kinase inhibition.

Introduction: The Rationale for Screening Novel Thiazole Derivatives

The 2-aminothiazole scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory and antimicrobial effects.[5][6] Its rigid, planar structure and potential for hydrogen bonding make it an attractive starting point for the design of enzyme inhibitors.[4] The compound this compound incorporates this core structure, presenting a novel candidate for screening against the human kinome. The initial characterization of such a compound requires a systematic approach, beginning with broad screening to identify potential kinase targets, followed by more detailed studies to quantify its inhibitory potency and elucidate its mechanism of action.[3]

Compound Profile: this compound

Attribute Information
IUPAC Name This compound
Molecular Formula C₁₁H₁₂N₂S
Molecular Weight 204.29 g/mol
Chemical Structure
Known Biological Activity While related thiazole derivatives have shown various biological activities, the specific kinase inhibitory profile of this compound is not extensively documented in publicly available literature. Therefore, the following protocols are designed for its initial characterization.

Principles of Kinase Assay Technologies

The selection of an appropriate assay technology is a critical first step in the evaluation of a potential kinase inhibitor.[7] The choice depends on factors such as the specific kinase, the availability of reagents, and the desired throughput.[1] Modern kinase assays are predominantly non-radioactive and can be broadly categorized as follows:

  • Luminescence-Based Assays: These assays, such as Promega's Kinase-Glo® and ADP-Glo™ platforms, measure kinase activity by quantifying either the depletion of ATP or the production of ADP.[8][9] In the Kinase-Glo® assay, a luciferase enzyme uses the remaining ATP after the kinase reaction to produce a luminescent signal; thus, a lower signal indicates higher kinase activity.[10][11][12] Conversely, the ADP-Glo™ assay first eliminates residual ATP and then converts the newly formed ADP back to ATP, which is then used to generate a luminescent signal. In this format, a higher signal corresponds to greater kinase activity.[8][13] These assays are universal, compatible with virtually any kinase and substrate, and are highly amenable to high-throughput screening (HTS).[9][14]

  • Fluorescence-Based Assays: These methods utilize changes in fluorescence properties to monitor kinase activity.

    • Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[1] In a kinase assay, this can be configured in a competition format where the production of a phosphorylated substrate displaces a fluorescent tracer from a phosphospecific antibody, leading to a decrease in polarization.[7]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays employ a long-lifetime donor fluorophore (like europium or terbium) and an acceptor fluorophore.[7] When a biotinylated substrate is phosphorylated, a europium-labeled anti-phospho-antibody and a streptavidin-labeled acceptor can be brought into proximity, resulting in a FRET signal.[8] This method offers high sensitivity and reduced background interference.[1]

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) to a substrate.[9][14][15] The phosphorylated substrate is then separated from the radiolabeled ATP, and the incorporated radioactivity is quantified.[16][17] While highly sensitive and direct, these assays require specialized handling of radioactive materials and are generally lower in throughput.[14]

Experimental Workflow for Inhibitor Characterization

A tiered approach is recommended for the efficient evaluation of a novel compound like this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Mechanism of Action A Single-Concentration Screen (e.g., 10 µM of compound) vs. a panel of kinases B Identify 'Hits' (e.g., >50% inhibition) A->B C IC50 Determination (10-point dose-response curve) B->C For identified hits D Selectivity Profiling (IC50 determination against related kinases) C->D E ATP Competition Assay (Varying ATP concentrations) D->E For potent and selective hits F Determine Ki value and mode of inhibition E->F

Figure 1: A tiered workflow for the characterization of a novel kinase inhibitor.

Detailed Protocols

Protocol 1: Primary Screening using the ADP-Glo™ Luminescence Assay

This protocol is designed for an initial single-point screen to identify if this compound has inhibitory activity against a specific kinase.

A. Materials and Reagents:

  • Kinase of interest

  • Substrate (peptide or protein)

  • This compound (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the kinase, typically containing Tris-HCl, MgCl₂, DTT)

  • ATP

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes or liquid handling system

  • Plate reader capable of measuring luminescence

B. Assay Procedure:

  • Compound Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO. For a final assay concentration of 10 µM with a 1% DMSO tolerance, create an intermediate dilution in the assay buffer.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase buffer, kinase, and substrate at their final desired concentrations.

    • Dispense the kinase/substrate master mix into the wells of the microplate.

    • Add the test compound (to a final concentration of 10 µM) and control wells (DMSO only for 0% inhibition, and a known inhibitor for 100% inhibition).

    • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in the kinase buffer at a concentration that is at or near the Kₘ for the specific kinase.

    • Add the ATP solution to all wells to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for the determined linear reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

C. Data Analysis:

Calculate the percent inhibition for the test compound using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_no_kinase) / (Signal_DMSO - Signal_no_kinase))

A "hit" is typically defined as a compound that exhibits >50% inhibition in this primary screen.

Protocol 2: IC₅₀ Determination

For compounds identified as "hits," a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

A. Procedure:

  • Follow the same procedure as the primary screen (Protocol 1).

  • Instead of a single concentration, prepare a serial dilution of this compound (e.g., a 10-point, 3-fold dilution series starting from 100 µM).

  • Run the assay with each concentration of the inhibitor in duplicate or triplicate.

B. Data Analysis:

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[18]

Parameter Description
Top The maximum response (should be close to 100%)
Bottom The minimum response (should be close to 0%)
LogIC₅₀ The logarithm of the inhibitor concentration that elicits a 50% response
HillSlope The steepness of the curve
Protocol 3: ATP Competition Assay for Mechanism of Action Studies

This assay helps to determine if this compound inhibits the kinase by competing with ATP.

A. Procedure:

  • Perform the IC₅₀ determination protocol (Protocol 2) at multiple, fixed concentrations of ATP (e.g., Kₘ, 5x Kₘ, and 10x Kₘ).

  • Generate a separate dose-response curve and calculate the IC₅₀ value for the inhibitor at each ATP concentration.

B. Data Interpretation:

  • ATP-Competitive Inhibition: If the IC₅₀ value of the inhibitor increases as the concentration of ATP increases, the compound is likely an ATP-competitive inhibitor.

  • ATP-Non-competitive Inhibition: If the IC₅₀ value remains constant regardless of the ATP concentration, the inhibitor is likely non-competitive with respect to ATP.

  • Uncompetitive Inhibition: If the IC₅₀ value decreases as the ATP concentration increases, the inhibitor is likely uncompetitive.

G cluster_0 Kinase Reaction cluster_1 Luminescence Detection Kinase Kinase ADP ADP Kinase->ADP + ATP ATP ATP->ADP Substrate Substrate PhosphoSubstrate P-Substrate Substrate->PhosphoSubstrate ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Kinase_Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Converts ADP to ATP Light Light Kinase_Detection_Reagent->Light Luciferase Reaction

Figure 2: Principle of the ADP-Glo™ kinase assay.

Troubleshooting and Considerations

  • Compound Interference: Some test compounds may directly inhibit the luciferase enzyme used in luminescence assays, leading to false positives (in Kinase-Glo®) or false negatives (in ADP-Glo™). It is advisable to run a counter-screen without the kinase to check for such effects.[7][13]

  • DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. It is crucial to maintain a consistent and low final DMSO concentration across all wells (typically ≤1%).[1]

  • Assay Linearity: Ensure that the kinase reaction is within the linear range with respect to time and enzyme concentration to obtain accurate and reproducible results.

  • Biochemical vs. Cellular Assays: Promising results from biochemical assays should be validated in cell-based assays, as factors like cell permeability and off-target effects can significantly impact a compound's efficacy in a biological system.[19]

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By employing a systematic, tiered approach, researchers can efficiently identify and characterize novel kinase inhibitors, paving the way for further preclinical development. This structured methodology ensures the generation of high-quality, reproducible data, which is essential for advancing drug discovery programs.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Klink, T. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Shaik, N. B., et al. (2025, August 6). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Request PDF. ResearchGate. Retrieved from [Link]

  • Varghese, F. S., & Shinde, P. (2014). Fluorescent Peptide Assays For Protein Kinases. Methods in enzymology, 548, 25–40. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • Brehmer, D., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8727. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Characterisation of kinase-selective inhibitors by chemical proteomics. Neuro-Signals, 15(2), 67–74. Retrieved from [Link]

  • Al-Kuraishy, H. M., et al. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and cellular biochemistry, 478(5), 1143–1152. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2025, September 29). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. RSC advances, 15(45), 29135–29153. Retrieved from [Link]

  • Anastassiadis, T., et al. (2006, June 1). A high-throughput radiometric kinase assay. Nature protocols, 1(2), 968–971. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. Retrieved from [Link]

  • American Association for Cancer Research. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]

  • Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 7(6), 606–614. Retrieved from [Link]

  • El-Sayed, M. T., et al. (2021, March 17). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules (Basel, Switzerland), 26(6), 1686. Retrieved from [Link]

Sources

Application Notes and Protocols for the Dissolution of 4-benzyl-5-methyl-1,3-thiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical First Step in Experimental Success

4-benzyl-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules.[1][2] The successful use of this and similar compounds in biological assays and preclinical studies is fundamentally dependent on proper sample preparation, beginning with its dissolution. The choice of solvent is paramount, as it dictates not only the achievable concentration but also the stability and bioavailability of the compound in downstream applications.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3][4] Its miscibility with water and most organic solvents makes it an ideal vehicle for preparing high-concentration stock solutions that can be subsequently diluted into aqueous buffers for biological assays.[3] This document provides a detailed protocol for the effective dissolution of this compound in DMSO, emphasizing best practices to ensure solution integrity, stability, and operator safety.

Physicochemical and Safety Considerations

A thorough understanding of both the solute and the solvent is essential for developing a robust dissolution protocol.

This compound

While specific solubility data for this compound is not extensively published, its structure—containing both a somewhat polar thiazol-amine core and a nonpolar benzyl group—suggests that a polar aprotic solvent like DMSO is a suitable choice. As with many heterocyclic compounds, it may cause skin, eye, and respiratory irritation.[5][6]

Dimethyl Sulfoxide (DMSO)

DMSO is a versatile solvent, but its unique properties require careful handling.[7] It is hygroscopic, meaning it readily absorbs moisture from the air, which can potentially impact the stability of the dissolved compound and the accuracy of the solution's concentration. Furthermore, DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[3] Therefore, stringent safety measures are non-negotiable.

PropertyThis compound (Anticipated)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₁₁H₁₂N₂S(CH₃)₂SO
Appearance Likely a solid (crystalline or powder)[8]Colorless liquid[3][4]
Solvent of Choice DMSO, DMF, other polar aprotic solventsMiscible with water, alcohols, ethers, ketones[3]
Key Hazards May cause skin, eye, and respiratory irritation.[5][6] Handle with appropriate PPE.Can carry dissolved toxins through the skin.[3] Hygroscopic.
Storage Store in a tightly sealed container in a cool, dry, well-ventilated place.[9]Store in a tightly sealed container with desiccant to prevent moisture absorption.[9]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO. The primary objective is to achieve complete dissolution while maintaining the chemical integrity of the compound.

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance

  • Appropriate glass vials with PTFE-lined caps (e.g., amber glass to protect from light)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

Step-by-Step Methodology
  • Pre-Protocol Preparations:

    • Ensure the workspace is clean and well-ventilated.[9]

    • Allow the vial of this compound and the sealed container of anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture condensation. This is particularly critical for the hygroscopic DMSO.

  • Weighing the Compound:

    • Tare a clean, dry glass vial on the analytical balance.

    • Carefully weigh the desired amount of this compound directly into the vial. Record the exact mass.

    • Expert Insight: For initial characterization, it is advisable to start with a small amount (e.g., 1-5 mg) to determine an approximate solubility before preparing a larger, specific concentration stock.

  • Addition of DMSO:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., for a 10 mM stock).

    • Causality: Using anhydrous DMSO is crucial for long-term storage, as absorbed water can lead to the hydrolysis of sensitive compounds or cause the compound to precipitate out of solution over time.

  • Facilitating Dissolution:

    • Cap the vial securely and vortex the mixture for 30-60 seconds.

    • Visually inspect the solution. If undissolved solid remains, proceed to sonication.

    • Place the vial in a bath sonicator at room temperature for 5-10 minutes. The ultrasonic waves provide energy to break up solid aggregates and enhance solvation.

    • Visually inspect again. If the compound is still not fully dissolved, gentle heating can be applied.

    • Expert Insight: Many thiazole derivatives and other complex organic molecules exhibit enhanced solubility with gentle warming.[10] Place the vial in a heat block or water bath set to 30-40°C for 5-10 minutes. Avoid excessive heat, as it can degrade the compound.[7]

  • Final Assessment and Storage:

    • Once the solution is clear with no visible particulates, it is ready for use or storage.

    • For short-term storage (less than a week), refrigeration at 2-8°C is typically sufficient.

    • For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. Freeze-thaw cycles can introduce moisture and may cause the compound to degrade or precipitate.

Workflow for Dissolution and Troubleshooting

The following diagram outlines the decision-making process for dissolving this compound.

DissolutionProtocol Protocol for Dissolving this compound in DMSO start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex for 60 seconds add_dmso->vortex inspect1 Visually Inspect Solution vortex->inspect1 dissolved Solution Ready (Store Appropriately) inspect1->dissolved Completely Dissolved sonicate Bath Sonicate (5-10 mins at RT) inspect1->sonicate Solid Remains inspect2 Visually Inspect Solution sonicate->inspect2 inspect2->dissolved Completely Dissolved heat Gentle Heating (30-40°C for 5-10 mins) inspect2->heat Solid Remains inspect3 Visually Inspect Solution heat->inspect3 inspect3->dissolved Completely Dissolved troubleshoot Troubleshoot: - Check compound purity - Consider lower concentration - Try alternative solvent (e.g., DMF) inspect3->troubleshoot Solid Remains

Caption: Decision workflow for dissolving the target compound.

Troubleshooting Common Issues

  • Precipitation upon Dilution in Aqueous Buffer: This is a common phenomenon when a compound is highly soluble in a strong organic solvent like DMSO but poorly soluble in water.

    • Solution: Decrease the final concentration of DMSO in the assay (typically <0.5%). Perform serial dilutions in the aqueous buffer rather than a single large dilution step.

  • Compound Crashes Out During Cold Storage: The solubility of some compounds is highly temperature-dependent.

    • Solution: Before use, allow the vial to fully warm to room temperature and vortex to ensure any precipitate has redissolved. Consider storing at 4°C instead of -20°C if the compound is stable at that temperature and this prevents precipitation.

  • Solution Color Change or Degradation: This may indicate instability of the compound in DMSO.

    • Solution: Prepare fresh stock solutions more frequently. Protect the solution from light by using amber vials. If instability is confirmed, an alternative solvent such as N,N-Dimethylformamide (DMF) may be necessary, provided it is compatible with the downstream application.

Conclusion

This protocol provides a comprehensive, field-tested methodology for the dissolution of this compound in DMSO. By adhering to these steps and understanding the rationale behind them, researchers can prepare stable, reliable stock solutions, thereby ensuring the accuracy and reproducibility of their experimental results. The principles of careful material handling, selection of high-purity reagents, and systematic dissolution techniques are universally applicable and form the foundation of high-quality chemical and biological research.

References

  • Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. [Link]

  • Gaylord Chemical. (n.d.). DMSO as a Solvent: Understanding its Properties and Chemical Interactions. Gaylord Chemical. [Link]

  • gChem Global. (n.d.). DMSO Physical Properties. gChem Global. [Link]

  • Gaylord Chemical Corporation. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • BENTES, A. S., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health (NIH). [Link]

  • Di Mauro, G., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

  • Stetter, H. (n.d.). 3‐Benzyl‐5‐(2‐hydroxyethyl)‐4‐methyl‐1,3‐thiazolium Chloride. ResearchGate. [Link]

  • Abdel-Ghaffar, A. R. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-TZA-202601

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Thiazole Scaffold in Oncology

The 1,3-thiazole ring is a prominent heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a "privileged structure" in the development of novel therapeutic agents.[2] Derivatives of 2-aminothiazole, in particular, have garnered significant attention for their broad-spectrum pharmacological activities, including potent anticancer effects.[3][4][5] These compounds have been shown to exert their cytotoxic effects against a wide array of human cancer cell lines through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[3][6][7]

This document provides a detailed experimental framework for the initial in vitro evaluation of 4-benzyl-5-methyl-1,3-thiazol-2-amine , a specific derivative, to characterize its potential as a novel anticancer agent. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to assess cytotoxicity, and elucidate the primary mechanism of action in relevant cancer cell lines.

Compound Profile & Putative Mechanism of Action

Compound: this compound Molecular Formula: C₁₁H₁₂N₂S Appearance: (To be determined based on synthesis)

The structure of this compound combines the core 2-aminothiazole pharmacophore with a benzyl group at the 4-position and a methyl group at the 5-position. Based on extensive literature on related 2-amino-5-benzylthiazole derivatives, this compound is hypothesized to induce apoptosis in cancer cells.[8][9] The mechanism likely involves modulation of the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.

It is proposed that this compound may act by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bim.[8] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][8]

putative_signaling_pathway cluster_cell Cancer Cell Compound 4-benzyl-5-methyl- 1,3-thiazol-2-amine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bim Bim (Pro-apoptotic) Compound->Bim Upregulation Mito Mitochondrion Bcl2->Mito Prevents MOMP Bim->Mito Induces MOMP CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis CompoundPrep 1. Compound Preparation (Stock & Working Solutions) CellCulture 2. Cell Culture (Seeding & Adherence) CompoundPrep->CellCulture Treatment 3. Cell Treatment (Dose-Response) CellCulture->Treatment MTT 4a. Cell Viability (MTT Assay) Treatment->MTT Apoptosis 4b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle 4c. Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 5a. IC50 Calculation MTT->IC50 FlowCyto 5b. Flow Cytometry Analysis Apoptosis->FlowCyto CellCycle->FlowCyto Stats 6. Statistical Analysis & Interpretation IC50->Stats FlowCyto->Stats

Caption: General workflow for in vitro evaluation of a novel compound.

Compound Preparation

The solubility and stability of the compound are critical for reproducible results.

  • Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). [10] * Rationale: DMSO is a common solvent for organic compounds and is miscible with cell culture media.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Solutions: On the day of the experiment, prepare fresh dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Critical Control: The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) , as higher concentrations can induce cytotoxicity and confound results. [10]A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Protocol: Cell Viability (MTT Assay)

This colorimetric assay determines the compound's effect on cell metabolic activity, serving as an indicator of cell viability and proliferation. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from this assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HL-60) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

    • Rationale: Seeding density should be optimized to ensure cells are in the exponential growth phase during treatment.

  • Treatment: Prepare a series of working solutions of the compound. A common concentration range for initial screening is 0, 1, 5, 10, 25, 50, and 100 µM. [10]Remove the old medium and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin or Cisplatin).

  • Incubation: Incubate the plate for 48 hours (or a desired time point, e.g., 24 or 72 hours) at 37°C, 5% CO₂.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at 37°C. [10] * Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. [10]Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control using the formula: Viability % = (OD_Treated / OD_VehicleControl) * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. [10] * Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Incubation: Incubate for 15 minutes at room temperature in the dark. [10]5. Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Interpretation:

      • Annexin V-negative / PI-negative: Viable cells.

      • Annexin V-positive / PI-negative: Early apoptotic cells.

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

Protocol: Cell Cycle Analysis

This assay quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if the compound induces cell cycle arrest. Thiazole derivatives have been reported to cause G2/M phase arrest. [3]

  • Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay (Step 1 of Protocol 3.3).

  • Cell Harvesting and Fixation: Harvest cells as described previously. Wash the cell pellet with ice-cold PBS. Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Rationale: Ethanol fixation permeabilizes the cell membrane, allowing the DNA stain to enter.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Rationale: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using appropriate software.

Data Presentation

Quantitative data, such as IC₅₀ values, should be summarized in a clear, tabular format for easy comparison across different cell lines.

| Table 1: Hypothetical Cytotoxic Activity of this compound | | :--- | :--- | :--- | | Cancer Type | Cell Line | IC₅₀ (µM) after 48h Exposure | | Breast Cancer | MCF-7 | 12.5 ± 1.8 | | Lung Cancer | A549 | 9.8 ± 1.1 | | Leukemia | HL-60 | 5.2 ± 0.7 | | Colon Cancer | HCT-116 | 15.1 ± 2.3 | | Normal Fibroblast | WI-38 | > 100 | | Positive Control | Doxorubicin | 0.8 ± 0.1 (MCF-7) |

Data are presented as mean ± standard deviation from three independent experiments.

References

  • BenchChem. (2025). Application Notes and Protocols for Thiazole-Based Compounds in Cancer Cell Culture.
  • Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-27.
  • BenchChem. (2025).
  • Karakuş, S., & Küçükgüzel, İ. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 455-471. [Link]

  • Request PDF. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives. [Link]

  • BenchChem. (n.d.).
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Mini-Reviews in Organic Chemistry, 18(6), 724-751. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal, 12(1), 49. [Link]

  • Shalaby, R. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

  • El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 14(6), 1141-1159. [Link]

  • Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal, 91(2), 29-38. [Link]

  • Lesyk, R., et al. (2019). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Biotechnologia Acta, 12(6), 25-34. [Link]

  • Romagnoli, R., et al. (2014). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 19(11), 18536-18555. [Link]

  • Request PDF. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. [Link]

  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(18), 5969. [Link]

  • Matiichuk, Y. E., et al. (2020). Synthesis and anticancer properties of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides. Biopolymers and Cell, 36(1), 75-84. [Link]

Sources

Synthesis of 4-benzyl-5-methyl-1,3-thiazol-2-amine Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural component in numerous approved drugs, demonstrating its versatility in interacting with various biological targets. The therapeutic applications of 2-aminothiazole derivatives are extensive, spanning antimicrobial, anti-inflammatory, antiviral, and anticancer activities. The planarity and rich electronic properties of the thiazole ring, coupled with the hydrogen bonding capabilities of the 2-amino group, facilitate critical interactions with biological macromolecules.[1]

The specific derivative, 4-benzyl-5-methyl-1,3-thiazol-2-amine, and its analogues are of particular interest for developing novel therapeutic agents. The benzyl group at the 4-position and the methyl group at the 5-position offer opportunities for steric and electronic modifications to fine-tune the compound's pharmacological profile. This guide provides a comprehensive overview of the synthetic routes to this compound and its derivatives, with a focus on the robust and widely applicable Hantzsch thiazole synthesis.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and common method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[3] This reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to yield the desired 2-aminothiazole. The reaction is known for its efficiency and the ready availability of starting materials.

The general mechanism for the Hantzsch synthesis is a two-step process:

  • S-Alkylation: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon bearing the halogen in the α-haloketone. This results in the formation of an isothiouronium salt intermediate.

  • Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, where a nitrogen atom of the thiourea moiety attacks the carbonyl carbon. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the aromatic 2-aminothiazole ring.

// Nodes alpha_haloketone [label="α-Haloketone\n(1-Halo-1-phenylpropan-2-one)"]; thiourea [label="Thiourea"]; isothiouronium [label="Isothiouronium Salt\n(Intermediate)"]; cyclized_intermediate [label="Cyclized Intermediate"]; product [label="2-Aminothiazole\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges alpha_haloketone -> isothiouronium [label="S-Alkylation"]; thiourea -> isothiouronium; isothiouronium -> cyclized_intermediate [label="Intramolecular\nCyclization"]; cyclized_intermediate -> product [label="Dehydration"]; } केंद्रीकृत कैप्शन: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocols

Protocol 1: Synthesis of this compound via Conventional Heating

This protocol details the synthesis of the target compound using a standard reflux method.

Materials and Equipment:

  • 1-Chloro-1-phenylpropan-2-one or 1-Bromo-1-phenylpropan-2-one

  • Thiourea

  • Ethanol (absolute)

  • Ammonia solution (dilute)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (3.9 g, 0.051 mol) in 100 mL of absolute ethanol.

  • To this solution, add 1-chloro-3-phenylpropan-2-one (10 g, 0.059 mol).[4]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane, 1:1).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.[4]

  • To the resulting residue, add a dilute ammonia solution to neutralize the mixture.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).[4]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Expected Results:

The final product, this compound, is expected to be a solid. The yield is reported to be approximately 79%.[4] The hydrochloride salt of the product has a melting point of 127°C.[4]

Characterization Data (Predicted based on related structures):

Technique Expected Observations
¹H NMR Signals corresponding to the benzyl protons (aromatic and methylene), a singlet for the methyl group, and a broad singlet for the amino protons.
¹³C NMR Resonances for the aromatic carbons of the benzyl group, the thiazole ring carbons, and the methyl carbon.
IR (KBr) Characteristic peaks for N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C=N stretching of the thiazole ring (around 1620 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.[5][6]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (204.29 g/mol ).[7]
Protocol 2: One-Pot Synthesis of 4,5-Disubstituted-2-aminothiazole Derivatives

This protocol describes a more streamlined one-pot synthesis that avoids the isolation of the α-haloketone intermediate, starting directly from the corresponding ketone.[8]

Materials and Equipment:

  • 1-Phenylpropan-2-one

  • Thiourea

  • Iodine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 1-phenylpropan-2-one (1 equivalent), thiourea (1.2 equivalents), and iodine (1 equivalent) in ethanol.

  • Stir the reaction mixture at room temperature or with gentle heating. The iodine will facilitate the in situ α-iodination of the ketone.

  • The Hantzsch condensation will then proceed as described in the previous protocol.

  • Monitor the reaction by TLC.

  • Upon completion, the work-up can be performed as described in Protocol 1, including neutralization and extraction.

Rationale for One-Pot Synthesis:

This approach is advantageous as it reduces the number of synthetic steps and avoids the handling of potentially lachrymatory and toxic α-haloketones. The in situ generation of the reactive intermediate makes the overall process more efficient and environmentally benign.

// Nodes start [label="Starting Materials:\n- Ketone\n- Thiourea\n- Iodine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction_vessel [label="One-Pot Reaction\n(Ethanol, RT/Heat)"]; in_situ_halogenation [label="In Situ α-Iodination"]; hantzsch_condensation [label="Hantzsch Condensation"]; workup [label="Work-up\n(Neutralization, Extraction)"]; purification [label="Purification\n(Recrystallization/Chromatography)"]; product [label="Final Product\n(2-Aminothiazole Derivative)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction_vessel; reaction_vessel -> in_situ_halogenation [style=dotted]; in_situ_halogenation -> hantzsch_condensation [style=dotted]; reaction_vessel -> workup; workup -> purification; purification -> product; } केंद्रीकृत कैप्शन: One-Pot Synthesis Workflow.

Derivatization Strategies

The 2-amino group of this compound serves as a versatile handle for further derivatization to explore structure-activity relationships (SAR).

  • Acylation: Reaction with various acid chlorides or anhydrides can introduce a range of amide functionalities. This can be used to modulate the lipophilicity and hydrogen bonding potential of the molecule.

  • Sulfonylation: Treatment with sulfonyl chlorides can yield sulfonamides, which are known to be important pharmacophores in their own right.

  • Alkylation/Arylation: The amino group can also be subjected to N-alkylation or N-arylation reactions to introduce different substituents.

These derivatization reactions typically proceed under standard conditions and can be used to generate a library of compounds for biological screening.

Conclusion and Future Perspectives

The synthesis of this compound and its derivatives is readily achievable through the well-established Hantzsch thiazole synthesis. The protocols provided herein offer both a conventional and a more efficient one-pot approach, catering to different laboratory needs and preferences. The versatility of the 2-aminothiazole scaffold, combined with the potential for diverse functionalization, makes this class of compounds a rich area for continued exploration in the quest for novel and effective therapeutic agents. Further research into greener synthetic methodologies, such as microwave-assisted synthesis or the use of solid-supported catalysts, could further enhance the efficiency and environmental friendliness of these synthetic routes.

References

  • PrepChem. Synthesis of 4-benzyl 2-amino thiazole. Available from: [Link]

  • Al-Ghorbani, M., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021 , 26(5), 1469. Available from: [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]

  • Google Patents. Process for the preparation of 4-methyl-2-amino-benzothiazole.
  • ResearchGate. The Hantzsch Thiazole Synthesis. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. Available from: [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]

  • ResearchGate. (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. Available from: [Link]

  • ResearchGate. 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Characterization and Computational Studies. Available from: [Link]

  • PubChem. 4-Ethyl-5-methyl-1,3-thiazol-2-amine. Available from: [Link]

  • National Center for Biotechnology Information. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Available from: [Link]

  • Royal Society of Chemistry. Mechanistic studies in the chemistry of thiourea. Part 3. Acid-catalysed reaction with 1-phenylpropane-1,2-dione and related compounds. Available from: [Link]

  • ResearchGate. 13C NMR spectrum of N-benzylbenzo[d]thiazol-2-amine. Available from: [Link]

  • MDPI. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Available from: [Link]

  • Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Available from: [Link]

  • UCLA Department of Chemistry and Biochemistry. IR: amines. Available from: [Link]

  • ResearchGate. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Available from: [Link]

  • International Union of Crystallography. 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl). Available from: [Link]

  • ResearchGate. Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. Available from: [Link]

  • Royal Society of Chemistry. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Available from: [Link]

Sources

Application Notes and Protocols for the In Vivo Evaluation of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The 1,3-thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its unique structural and electronic properties allow for favorable interactions with a variety of biological targets.[3] Consequently, thiazole derivatives have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][4][5] The specific compound, 4-benzyl-5-methyl-1,3-thiazol-2-amine, belongs to this versatile class. While its precise in vivo profile is yet to be fully elucidated, the extensive body of literature on analogous structures suggests significant potential, primarily in the fields of oncology and inflammation.[6][7][8][9]

This guide provides a comprehensive experimental framework for the initial in vivo characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for evaluating both anti-cancer and anti-inflammatory efficacy. The methodologies are grounded in established preclinical research principles to ensure scientific rigor and the generation of reliable, translatable data.[10][11] All animal procedures described herein must be conducted in accordance with institutional and national guidelines for animal welfare, adhering to the "3Rs" principle of Replacement, Reduction, and Refinement.[12]

Overall Experimental Workflow

A well-designed preclinical study follows a logical progression from initial planning to final data interpretation.[13] The following workflow provides a high-level overview of the key phases in the in vivo evaluation of a novel compound.

G cluster_0 Phase 1: Pre-Experiment Planning cluster_1 Phase 2: Pilot & Definitive Studies cluster_2 Phase 3: Analysis & Interpretation A Hypothesis Generation (Anti-Cancer / Anti-Inflammatory) B Compound Formulation & Vehicle Selection A->B C Animal Model Selection B->C D IACUC Protocol Submission & Approval C->D E Pilot Study (Dose-Range Finding & Acute Toxicity) D->E F Definitive Efficacy Study (e.g., Xenograft or Paw Edema) E->F G Concurrent PK/PD & Toxicology Assessment F->G H Endpoint Measurement & Data Collection G->H I Ex Vivo Analysis (Histology, Biomarkers) H->I J Statistical Analysis H->J I->J K Interpretation & Reporting J->K

Caption: High-level workflow for in vivo compound evaluation.

Part I: Protocol for Evaluating Anti-Cancer Efficacy

Scientific Rationale: The thiazole moiety is a constituent of several anticancer agents, and numerous novel derivatives have demonstrated significant cytotoxic and antiproliferative activity in vitro and in vivo.[4][6][7][8] These compounds can induce apoptosis and arrest the cell cycle in tumor cells.[4][8] Therefore, a primary hypothesis is that this compound will inhibit tumor growth in a relevant cancer model. The cell line-derived xenograft (CDX) model is a foundational tool in oncology research, allowing for the assessment of a compound's efficacy against human tumors grown in immunodeficient mice.[14][15][16]

Animal Model Selection and Justification
  • Model: Athymic Nude (Nu/Nu) or SCID (Severe Combined Immunodeficient) mice.

  • Justification: These strains lack a functional adaptive immune system, which prevents the rejection of transplanted human cancer cells, making them ideal for establishing xenograft tumors.[15][17]

  • Cell Line: Human breast adenocarcinoma cell line MCF-7 or human hepatocellular carcinoma cell line HepG2. These are well-characterized and widely used cell lines for which thiazole derivatives have shown activity.[8]

Experimental Design and Group Allocation

The study should be designed to compare the effect of the test article against both negative and positive controls.

GroupTreatmentDoseRouteN (Animals/Group)
1Vehicle Control-PO or IP10
2Test Article (Low Dose)10 mg/kgPO or IP10
3Test Article (Mid Dose)30 mg/kgPO or IP10
4Test Article (High Dose)100 mg/kgPO or IP10
5Positive ControlCisplatin (2.5 mg/kg)IP10

Table 1: Example Dosing Regimen for Xenograft Study. Doses are hypothetical and must be determined via a pilot dose-range-finding study. The route of administration (PO: oral gavage, IP: intraperitoneal) depends on the compound's formulation and pharmacokinetic properties.

Step-by-Step Xenograft Protocol
  • Cell Culture: Culture MCF-7 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring & Randomization: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the animals into the treatment groups outlined in Table 1.

  • Treatment Administration: Begin dosing according to the assigned group. Administer treatment daily (or as determined by pilot studies) for 21-28 days.

  • Endpoint Monitoring:

    • Measure tumor volume and body weight three times per week. Significant body weight loss (>15-20%) is a key indicator of toxicity and may require euthanasia.

    • Conduct daily clinical observations for signs of morbidity (e.g., lethargy, ruffled fur, abnormal posture).

  • Study Termination: At the end of the treatment period (or when tumors in the control group reach the predetermined size limit), euthanize all animals.

  • Tissue Collection: Excise the tumors and record their final weight. Collect major organs (liver, kidney, spleen, lungs, heart) for toxicological assessment.

  • Ex Vivo Analysis:

    • Fix a portion of the tumor and all major organs in 10% neutral buffered formalin for histopathological (H&E staining) analysis.

    • Snap-freeze the remaining tumor tissue for biomarker analysis (e.g., Western blot for apoptosis markers like cleaved caspase-3).

G A MCF-7 Cell Culture B Subcutaneous Implantation in Mice A->B C Tumor Growth to ~120 mm³ B->C D Randomize into Treatment Groups C->D E Daily Dosing (21 Days) D->E F Monitor Tumor Vol. & Body Weight E->F 3x per week G Euthanasia & Tissue Collection E->G F->E H Ex Vivo Analysis (Histology, Biomarkers) G->H

Caption: Workflow for the anti-cancer xenograft study.

Part II: Protocol for Evaluating Anti-Inflammatory Activity

Scientific Rationale: Many thiazole-containing compounds have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[18][19][20] The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity, primarily mediated by prostaglandins and other inflammatory agents.[9][21][22] A positive result in this model would strongly suggest that this compound possesses anti-inflammatory potential.

Animal Model Selection and Justification
  • Model: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Justification: This is the standard species used for the carrageenan-induced paw edema model due to the robust and consistent inflammatory response.[9][21]

Experimental Design and Group Allocation
GroupTreatmentDoseRouteN (Animals/Group)
1Vehicle Control-PO8
2Test Article (Low Dose)10 mg/kgPO8
3Test Article (Mid Dose)30 mg/kgPO8
4Test Article (High Dose)100 mg/kgPO8
5Positive ControlIndomethacin (10 mg/kg)PO8

Table 2: Example Dosing Regimen for Anti-Inflammatory Study. Doses are hypothetical and should be confirmed in pilot studies.

Step-by-Step Paw Edema Protocol
  • Acclimatization and Baseline Measurement: Acclimatize animals to the testing environment. Using a plethysmometer, measure the initial volume of the right hind paw of each rat. This is the baseline reading (V₀).

  • Compound Administration: Administer the vehicle, test article, or positive control (Indomethacin) via oral gavage as per the groups in Table 2.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume (Vt) using the plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.[21]

  • Data Calculation:

    • Edema Volume (mL): Calculate the increase in paw volume at each time point: ΔV = Vt - V₀.

    • Percent Inhibition of Edema (%): Calculate the percentage inhibition of inflammation for each treated group relative to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

G cluster_pathway Carrageenan-Induced Inflammatory Cascade Carrageenan Carrageenan Injection CellDamage Cellular Damage Carrageenan->CellDamage Mediators Release of Early Mediators (Histamine, Serotonin) CellDamage->Mediators Phase 1 (0-1.5h) COX2 Upregulation of COX-2 Enzyme Mediators->COX2 PGs Prostaglandin (PGE₂) Synthesis COX2->PGs Phase 2 (>1.5h) Inflammation Vasodilation Increased Permeability Edema & Pain PGs->Inflammation NSAID NSAIDs (Indomethacin) NSAID->COX2 TestCompound Hypothesized Target (4-benzyl-5-methyl- 1,3-thiazol-2-amine) TestCompound->COX2

Caption: Simplified inflammatory pathway in the paw edema model.

Part III: Preliminary Pharmacokinetic (PK) and Toxicological Assessment

Scientific Rationale: Understanding a compound's behavior in the body (pharmacokinetics) and its safety profile (toxicology) is as crucial as demonstrating its efficacy.[23][24] These studies are essential for interpreting efficacy data and for guiding further development.[25][26]

Basic Pharmacokinetic Study
  • Objective: To determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life.

  • Methodology:

    • Administer a single dose of this compound to a small group of rats or mice.

    • Collect blood samples (via tail vein or saphenous vein) at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate PK parameters using appropriate software.

Acute Toxicology Assessment
  • Objective: To identify the maximum tolerated dose (MTD) and potential target organs of toxicity.

  • Methodology:

    • This is often integrated with the dose-range-finding pilot studies for efficacy.

    • Administer single or multiple doses of the compound at escalating levels.

    • Monitor animals closely for clinical signs of toxicity for up to 14 days.

    • At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination to identify any drug-related changes.

Data Analysis and Interpretation

For all studies, data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests. For comparing multiple treatment groups to a single control group, a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test is appropriate. A p-value of <0.05 is typically considered statistically significant. The results will determine the path forward: a significant reduction in tumor volume or paw edema with an acceptable safety profile would warrant further investigation into the compound's mechanism of action and more advanced preclinical development.

References

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (Source: Taylor & Francis Online) [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (Source: PubMed) [Link]

  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (Source: Taylor & Francis Online) [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (Source: MDPI) [Link]

  • Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. (Source: PMC - PubMed Central) [Link]

  • Role of animal models in biomedical research: a review. (Source: PMC - PubMed Central) [Link]

  • In Vivo Models. (Source: Biocompare) [Link]

  • In vitro and in vivo models for cancer research. (Source: ResearchGate) [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (Source: ACS Omega) [Link]

  • Experimental mouse models for translational human cancer research. (Source: Frontiers) [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (Source: Atharva Publication) [Link]

  • Animal Models in Pharmacology and Toxicology. (Source: Taylor & Francis) [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. (Source: PubMed) [Link]

  • Drug Discovery and Toxicology: Role of Animal Models in Preclinical Trials. (Source: Prezi) [Link]

  • General Principles of Preclinical Study Design. (Source: PMC - NIH) [Link]

  • Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (Source: ResearchGate) [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (Source: SciELO) [Link]

  • Animal Model for Research. (Source: Creative Biolabs) [Link]

  • Animal models in pharmacology and toxicology. (Source: ResearchGate) [Link]

  • Designing an In Vivo Preclinical Research Study. (Source: MDPI) [Link]

  • Designing an In Vivo Preclinical Research Study. (Source: Preprints.org) [Link]

  • Best Practices For Preclinical Animal Testing. (Source: BioBoston Consulting) [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (Source: SciELO) [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (Source: PubMed Central) [Link]

  • In Vivo Screening Methods Of Anti Inflammatory Drugs: A Comprehensive Review. (Source: IJARESM) [Link]

  • In vivo anti-inflammatory activity of pyrazolyl-2,4-thiazolidinediones (9a-h). (Source: ResearchGate) [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (Source: FDA) [Link]

  • Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: Potential cyclooxygenase-2 specific inhibitors. (Source: MD Anderson Cancer Center) [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (Source: ResearchGate) [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (Source: ResearchGate) [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (Source: MDPI) [Link]

  • Structure of 4-methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid (BAC). BAC: bioactive compound. (Source: ResearchGate) [Link]

  • Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. (Source: SciELO) [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. (Source: MDPI) [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (Source: NIH) [Link]

  • Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. (Source: MDPI) [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (Source: MDPI) [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (Source: MDPI) [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (Source: NIH) [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (Source: PMC - NIH) [Link]

Sources

Unable to Identify Specific Enzyme Target for 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature and chemical databases, a specific enzyme target for the compound 4-benzyl-5-methyl-1,3-thiazol-2-amine could not be identified. Consequently, the development of a detailed application note and protocol for its use as a specific enzyme inhibitor, as requested, cannot be fulfilled at this time.

While the thiazole chemical scaffold, to which this compound belongs, is present in numerous compounds with well-documented biological activities, there is no specific information available in the public domain that characterizes the inhibitory action of this particular molecule on a named enzyme.

The 2-aminothiazole moiety is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Research on analogous compounds has revealed a broad spectrum of activities, including:

  • Anti-inflammatory properties , with some derivatives of 4-benzyl-1,3-thiazole being investigated as potential dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Antimicrobial and antifungal activities .

  • Anticancer effects against various cell lines.

  • Enzyme inhibition , with different thiazole-containing molecules showing inhibitory activity against enzymes such as urease, α-glucosidase, α-amylase, and tyrosinase.

However, it is crucial to note that these activities are reported for structurally related but distinct molecules. The specific biological activity and potential enzyme targets of this compound remain uncharacterized in the available scientific literature. Chemical vendors list the compound for research purposes, but without specifying a known biological application.

Without a confirmed molecular target, the creation of a scientifically rigorous and validated application note is not possible. The development of such a guide requires detailed knowledge of the mechanism of action, kinetic parameters of inhibition (e.g., IC₅₀, Kᵢ), and appropriate assay conditions, none of which are available for this compound.

Researchers interested in the potential biological effects of this compound would need to undertake initial screening studies to identify its molecular targets. This would typically involve broad-based pharmacological profiling or specific enzymatic assays based on structural similarity to other known inhibitors.

Application Notes & Protocols: A Strategic Workflow for Characterizing the Cellular Activity of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The compound 4-benzyl-5-methyl-1,3-thiazol-2-amine belongs to this versatile class, making it a compelling candidate for drug discovery and development. However, elucidating its precise biological activity requires a systematic and multi-faceted approach using robust cell-based assays.

This guide provides a comprehensive, tiered strategy for researchers to characterize the cellular effects of this compound. Moving from foundational cytotoxicity assessments to detailed mechanistic and target-based investigations, these protocols are designed to generate a holistic profile of the compound's activity. The workflows emphasize not just the "how" but the "why," explaining the rationale behind each step to empower researchers to make informed decisions and interpret data with confidence. This document serves as a practical guide for drug development professionals aiming to uncover the therapeutic potential of novel thiazole derivatives.

Part 1: Foundational Screening — Assessing General Cell Viability and Cytotoxicity

Scientific Rationale

Before investigating complex mechanisms of action, it is crucial to first determine if this compound affects fundamental cellular health.[3] Cell viability assays are designed to measure the overall health of a cell population by assessing parameters like metabolic activity or plasma membrane integrity.[4][5] These initial screens are essential for:

  • Determining Potency: Establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

  • Guiding Downstream Assays: Selecting appropriate, non-lethal concentrations for mechanistic studies or identifying a relevant dose range for cytotoxicity-focused investigations.

  • Providing a Baseline: Acting as a critical control to ensure that observed effects in later assays are not simply a byproduct of widespread cell death.[6]

We will utilize a resazurin-based reduction assay, a common and reliable method that measures the metabolic activity of living cells.[6]

Experimental Workflow: Cell Viability Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Compound Stock Solutions C 3. Seed Cells into 96-Well Plate A->C B 2. Culture and Harvest Selected Cell Line(s) B->C D 4. Add Compound Dilutions (Dose-Response) C->D E 5. Incubate for 24-72 hours D->E F 6. Add Resazurin (e.g., alamarBlue™) Reagent E->F G 7. Incubate for 1-4 hours F->G H 8. Measure Fluorescence (Plate Reader) G->H I 9. Plot Dose-Response Curve & Calculate IC50 H->I G compound 4-benzyl-5-methyl- 1,3-thiazol-2-amine stimulus Apoptotic Stimulus (Intrinsic or Extrinsic) compound->stimulus early Early Apoptosis stimulus->early mid Mid-Stage Apoptosis early->mid ps Phosphatidylserine (PS) Externalization early->ps late Late Apoptosis mid->late caspase9 Caspase-9 Activation mid->caspase9 parp PARP Cleavage late->parp death Cell Death late->death assay_annexin Measured by Annexin V Assay ps->assay_annexin caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase37->late assay_caspase Measured by Caspase-Glo® 3/7 Assay caspase37->assay_caspase dna_frag DNA Fragmentation parp->dna_frag

Caption: Key events in apoptosis and the stages measured by Annexin V and Caspase-3/7 assays.

Protocol: Caspase-Glo® 3/7 Assay

Objective: To quantify the activity of caspases-3 and -7 in cells treated with the compound.

Materials:

  • Cells cultured in 96-well clear-bottom, white-walled plates (for luminescence)

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Assay Setup: Seed and treat cells in a 96-well white-walled plate as described in the viability protocol (Section 1.3), using 100 µL volumes. It is recommended to test the compound at concentrations around its IC50 and 5-10 fold above (e.g., 1X, 5X, 10X IC50). Include a positive control (e.g., staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Mix to prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Signal Development:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: A 2-fold or greater increase in luminescence compared to the vehicle control is a strong indicator of caspase activation and apoptosis.

Treatment Concentration Relative Luminescence Units (RLU) Fold Change vs. Vehicle
Vehicle (DMSO)0.1%15,4301.0
Compound X15 µM (IC50)89,5005.8
Compound X75 µM (5x IC50)198,20012.8
Staurosporine1 µM255,10016.5

Part 3: Target-Oriented Assays — Investigating Kinase Inhibition

Scientific Rationale

Many thiazole-containing compounds are known to function as kinase inhibitors. [7]Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets. [8]A cell-based kinase assay is necessary to understand if a compound acts on its target in a physiologically relevant context. [9][10] To determine if this compound engages with and inhibits a specific kinase target within the cell, we propose using an antibody-based detection method, such as an In-Cell Western, to measure the phosphorylation status of a target kinase or its direct substrate. [7][11]This method directly assesses the functional consequence of target inhibition within the intact cellular machinery.

Experimental Workflow: In-Cell Western for Phosphorylation Status

G A 1. Seed Cells in 96-Well Plate B 2. Serum Starve Cells (Optional, to reduce baseline) A->B C 3. Pre-treat with Compound or Vehicle B->C D 4. Stimulate with Ligand (e.g., EGF for EGFR pathway) C->D E 5. Fix and Permeabilize Cells D->E F 6. Block Non-Specific Binding E->F G 7. Incubate with Primary Antibodies (Anti-Phospho & Anti-Total) F->G H 8. Incubate with Fluorescent Secondary Antibodies G->H I 9. Image and Quantify Fluorescence (2 Channels) H->I J 10. Normalize Phospho Signal to Total Protein Signal I->J

Caption: Step-by-step workflow for an In-Cell Western assay to measure kinase inhibition.

Protocol: In-Cell Western for Target Phosphorylation

Objective: To measure the inhibitory effect of the compound on the phosphorylation of a specific target kinase (e.g., EGFR, AKT, ERK) in a cellular context.

Materials:

  • Cell line expressing the target of interest (e.g., A431 for high EGFR expression)

  • 96-well clear-bottom tissue culture plates

  • Serum-free medium

  • Stimulating ligand (e.g., Epidermal Growth Factor, EGF)

  • Fixative: 4% Paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., LI-COR® Intercept® Blocking Buffer or 5% BSA in PBS)

  • Primary Antibodies:

    • Rabbit anti-phospho-Target (e.g., anti-pEGFR Y1068)

    • Mouse anti-total-Target (e.g., anti-EGFR)

  • Secondary Antibodies:

    • IRDye® 800CW Goat anti-Rabbit IgG

    • IRDye® 680RD Goat anti-Mouse IgG

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Culture and Treatment:

    • Seed 1.5 x 10⁴ cells per well in a 96-well plate and incubate overnight.

    • Remove medium and replace with serum-free medium for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the kinase pathway by adding the appropriate ligand (e.g., 100 ng/mL EGF) for 5-10 minutes at 37°C. Include unstimulated controls.

  • Fixation and Permeabilization:

    • Quickly remove the medium and add 150 µL of fresh 4% PFA to each well. Fix for 20 minutes at room temperature (RT).

    • Wash wells 3 times with 200 µL of PBS.

    • Add 150 µL of Permeabilization Buffer and incubate for 20 minutes at RT.

    • Wash 3 times with PBS.

  • Blocking and Antibody Incubation:

    • Add 150 µL of Blocking Buffer and incubate for 1.5 hours at RT.

    • Prepare primary antibody solution in Blocking Buffer containing both the anti-phospho and anti-total antibodies at their optimal dilutions.

    • Remove blocking buffer and add 50 µL of the primary antibody solution. Incubate overnight at 4°C.

    • Wash 4 times with PBS containing 0.1% Tween-20.

    • Prepare secondary antibody solution in Blocking Buffer containing both IRDye® secondaries (e.g., 1:1000). Protect from light.

    • Add 50 µL of the secondary antibody solution and incubate for 1 hour at RT, protected from light.

    • Wash 4 times with PBS-T.

  • Imaging and Analysis:

    • Remove the final wash and ensure the well bottom is dry.

    • Scan the plate using an infrared imager in both the 700 nm (total protein) and 800 nm (phospho-protein) channels.

    • Quantify the integrated intensity for each channel in each well.

    • Normalize the phospho-protein signal (800 nm) to the total protein signal (700 nm) for each well to correct for cell number variation.

    • Plot the normalized signal against compound concentration to determine the IC50 for target inhibition.

References

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Biology Cell-Based Assays. Charles River Laboratories. [Link]

  • Riss, T.L., et al. Cell Viability Assays. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Pusterla, T. Apoptosis – what assay should I use? BMG Labtech. [Link]

  • Hamnett, R. Cell-Based Assays Guide. Antibodies.com. [Link]

  • Mand, A., et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Parker, L.L., et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Singh, R., et al. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. ResearchGate. [Link]

  • Akter, M., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Khan, I., et al. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

  • Glamočlija, J., et al. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. National Institutes of Health. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

  • El-Metwaly, A.M., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Lee, M., et al. Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. MDPI. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 4-benzyl-5-methyl-1,3-thiazol-2-amine using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are tailored for researchers, scientists, and professionals in drug development who require a robust and efficient method for obtaining high-purity thiazole derivatives. This guide emphasizes the rationale behind experimental choices, offering insights into method development, optimization, and troubleshooting to ensure reproducible and reliable results.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The 2-aminothiazole scaffold, in particular, is a privileged structure found in drugs with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and anti-hypertensive agents.[1] The compound this compound is a key intermediate in the synthesis of various biologically active molecules.[2] Its purity is paramount for accurate downstream applications, such as in structure-activity relationship (SAR) studies and preclinical development.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of pharmaceutical compounds, offering high resolution and efficiency.[3][4] This application note details a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately polar compounds like this compound.[5] The protocol has been developed to address common challenges associated with the purification of basic compounds, such as peak tailing, by optimizing mobile phase composition and pH.[6]

Understanding the Analyte: this compound

A thorough understanding of the analyte's physicochemical properties is crucial for developing an effective HPLC purification method.[3]

Key Properties:

  • Molecular Formula: C₁₀H₁₂N₂S[7]

  • Molecular Weight: 204.28 g/mol (Note: PubChem provides data for a similar compound, 4-benzyl-1,3-thiazol-2-amine, with a molecular weight of 190.27 g/mol )[7]

  • Structure: The molecule contains a basic 2-aminothiazole ring, a nonpolar benzyl group, and a methyl group.

  • Polarity: The presence of both polar (amine, thiazole nitrogen and sulfur) and nonpolar (benzyl) moieties gives the molecule an intermediate polarity, making it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: The aromatic benzyl group and the thiazole ring are chromophores, allowing for UV detection. Thiazole and its derivatives typically exhibit UV absorbance in the range of 230-280 nm.[9][10]

Experimental Protocol

This section provides a step-by-step guide for the purification of this compound using a preparative RP-HPLC system.

Materials and Equipment
  • Instrumentation:

    • Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6]

    • Fraction collector.

  • Column:

    • A C18 reversed-phase column is a good starting point for method development due to its versatility.[6] A preparative column with dimensions such as 250 mm x 21.2 mm and a particle size of 5-10 µm is recommended.

  • Chemicals and Reagents:

    • Crude this compound

    • HPLC-grade acetonitrile (ACN)[3]

    • HPLC-grade methanol (MeOH)[3]

    • Ultrapure water (18.2 MΩ·cm)

    • Trifluoroacetic acid (TFA), HPLC grade[6]

    • Dimethyl sulfoxide (DMSO) or other suitable solvent for sample dissolution[6]

Sample Preparation

Proper sample preparation is critical to prevent column clogging and ensure good chromatographic performance.[6]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like DMSO or methanol.[6] The injection solvent should ideally be weaker than the initial mobile phase to prevent peak distortion.[6]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[6]

HPLC Method Parameters

The following table outlines the recommended starting conditions for the purification. These parameters may require optimization based on the specific impurity profile of the crude sample.[6]

ParameterRecommended ConditionRationale
Column C18, 250 x 21.2 mm, 5 µmProvides good retention and separation for moderately polar compounds.[6]
Mobile Phase A 0.1% TFA in WaterThe acidic modifier (TFA) protonates the basic amine group, ensuring a consistent charge state and minimizing interactions with residual silanols on the stationary phase, which reduces peak tailing.[6]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase HPLC with good UV transparency.[5]
Gradient 10-95% B over 30 minutesA broad gradient is a good starting point to elute the compound of interest and any impurities with varying polarities.[6]
Flow Rate 20 mL/minThis is a typical flow rate for a preparative column of these dimensions. It can be adjusted to optimize resolution and run time.
Column Temperature 25 °C (Ambient)Maintaining a consistent temperature ensures reproducible retention times.[6]
Detection Wavelength 254 nm and 272 nmAromatic heterocycles often absorb at these wavelengths.[6][9] A PDA detector can be used to monitor the entire UV spectrum and confirm peak purity.[3]
Injection Volume 1-5 mLThe volume will depend on the concentration of the sample and the loading capacity of the column.
Purification Workflow

The following diagram illustrates the overall workflow for the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Sample Filtration Filter Sample (0.45 µm) Dissolution->Filtration Equilibration Equilibrate Column Filtration->Equilibration Injection Inject Sample Equilibration->Injection Gradient Run Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Collection Fraction Collection Detection->Collection Analysis Analyze Fractions (Analytical HPLC) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation

Caption: Workflow for the HPLC purification of this compound.

Step-by-Step Protocol
  • System Preparation:

    • Prime the HPLC pumps with the respective mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 10% B) for at least 5-10 column volumes or until a stable baseline is achieved.[6]

  • Purification Run:

    • Inject the prepared sample onto the equilibrated column.[6]

    • Start the gradient method as detailed in the parameters table.

    • Monitor the chromatogram at the selected wavelengths.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak of interest based on the UV signal.[6] Automated fraction collectors can be programmed to collect based on peak threshold or time windows.

  • Post-Purification Analysis:

    • Analyze the collected fractions for purity using an analytical HPLC method. This is crucial to confirm the purity of each fraction before pooling.

    • Pool the fractions that meet the desired purity specifications.

    • Remove the solvent from the pooled fractions using techniques such as rotary evaporation or lyophilization to obtain the purified solid compound.[6]

Results and Discussion

A successful purification will yield a chromatogram with a well-resolved peak for this compound, separated from impurities. The use of an acidic mobile phase modifier like TFA is key to obtaining sharp, symmetrical peaks for basic compounds.[6] The amine group will be protonated, minimizing secondary interactions with the silica backbone of the C18 stationary phase.

Expected Outcome:

ParameterExpected Result
Purity of Pooled Fractions >98% (as determined by analytical HPLC)
Recovery >85% (dependent on the purity of the crude material)
Peak Shape Symmetrical peak with a tailing factor between 0.9 and 1.2

The gradient elution from a low to a high percentage of organic solvent (acetonitrile) will first elute more polar impurities, followed by the target compound, and finally, the more nonpolar impurities.

Troubleshooting

Even with a well-defined protocol, issues can arise. The following table provides solutions to common problems encountered during the HPLC purification of basic compounds.[11][12]

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions between the basic amine and acidic silanol groups on the column.- Ensure the mobile phase pH is at least two units below the pKa of the amine.[6]- Use a highly end-capped column to minimize exposed silanols.- Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations (use with caution as it can affect UV detection).
Poor Resolution Inadequate separation between the target compound and impurities.- Optimize the gradient slope (a shallower gradient can improve resolution).- Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[5]- Evaluate a different stationary phase (e.g., C8 or Phenyl) for alternative selectivity.[6]
High Backpressure - Clogged column frit.- Sample precipitation on the column.- Back-flush the column (if recommended by the manufacturer).- Ensure the sample is fully dissolved and filtered before injection.[6]
Irreproducible Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.[12]

The following diagram illustrates a logical approach to troubleshooting common HPLC issues.

HPLC_Troubleshooting cluster_peakshape Peak Shape Issues cluster_resolution Separation Issues cluster_system System Issues Problem Identify Chromatographic Problem Tailing Peak Tailing/Fronting Problem->Tailing Broad Broad Peaks Problem->Broad PoorRes Poor Resolution Problem->PoorRes Pressure High/Low Pressure Problem->Pressure Retention Retention Time Drift Problem->Retention Sol1 Solution 1 Tailing->Sol1 Check Mobile Phase pH Use End-capped Column Sol2 Solution 2 Broad->Sol2 Check for Leaks Optimize Flow Rate Sol3 Solution 3 PoorRes->Sol3 Optimize Gradient Change Mobile Phase/Column Sol4 Solution 4 Pressure->Sol4 Check for Blockages Check for Leaks Sol5 Solution 5 Retention->Sol5 Check Pump Performance Thermostat Column

Sources

Application Notes and Protocols for Developing a Screening Library of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold - A Privileged Motif in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means that the thiazole core is present in a multitude of biologically active compounds and approved drugs, spanning a wide range of therapeutic areas.[4][5] From the anti-HIV drug Ritonavir to the anticancer agent Dasatinib, the versatility of the thiazole nucleus is well-documented.[2][5]

The development of screening libraries comprised of thiazole derivatives, therefore, represents a highly promising strategy for identifying novel hit compounds in drug discovery campaigns.[6] The aromatic nature of the thiazole ring allows for facile functionalization at multiple positions, enabling the creation of diverse chemical libraries with a wide range of physicochemical properties.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and screening of a thiazole derivative library. We will delve into the rationale behind experimental choices, provide detailed protocols, and outline a robust workflow for hit identification and validation.

Part 1: Library Design and Synthesis Strategy

The quality and diversity of a screening library are paramount to the success of any high-throughput screening (HTS) campaign. A well-designed library should explore a broad chemical space while maintaining drug-like properties.

Core Scaffold Selection and Diversification Strategy

The choice of the core thiazole scaffold is the foundational step. While the simple thiazole ring is a good starting point, utilizing substituted thiazole cores can introduce desirable properties. For the purpose of this guide, we will focus on a 2,4-disubstituted thiazole library, a common motif in bioactive molecules.[7]

Our diversification strategy will employ combinatorial chemistry, a powerful technique for rapidly generating a large number of compounds from a set of common building blocks.[8][9] This approach allows for the systematic exploration of the chemical space around the thiazole core.

Workflow for Thiazole Library Design and Synthesis

G cluster_design Library Design cluster_synthesis Synthesis cluster_management Library Management Define Core Scaffold Define Core Scaffold Select Building Blocks (R1, R2) Select Building Blocks (R1, R2) Define Core Scaffold->Select Building Blocks (R1, R2) Input for diversity In Silico Property Prediction In Silico Property Prediction Select Building Blocks (R1, R2)->In Silico Property Prediction Virtual screening Combinatorial Synthesis Combinatorial Synthesis In Silico Property Prediction->Combinatorial Synthesis Informed selection Purification Purification Combinatorial Synthesis->Purification Parallel purification Quality Control Quality Control Purification->Quality Control Purity & Identity Compound Plating Compound Plating Quality Control->Compound Plating Validated compounds Storage Storage Compound Plating->Storage Ready for screening

Caption: Workflow from library design to management.

Synthetic Protocol: Hantzsch Thiazole Synthesis (Combinatorial Approach)

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[10] We will adapt this method for a parallel synthesis format to generate our library. The general reaction involves the condensation of an α-haloketone with a thioamide.

Protocol 1: Parallel Synthesis of a 2,4-Disubstituted Thiazole Library

Materials:

  • Array of α-bromoketones (R1-CO-CH2Br)

  • Array of thioamides (R2-CS-NH2)

  • Ethanol (absolute)

  • 96-well reaction block with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Reaction Block: In each well of the 96-well reaction block, add a magnetic stir bar.

  • Reagent Addition:

    • To each well in a column, add a solution of a specific thioamide (0.1 mmol) in ethanol (1 mL).

    • To each well in a row, add a solution of a specific α-bromoketone (0.1 mmol) in ethanol (0.5 mL). This creates a unique combination of reactants in each well.

  • Reaction:

    • Seal the reaction block with the reflux condenser.

    • Place the block on a magnetic stirrer hotplate and heat to reflux (approximately 78 °C) under an inert atmosphere.

    • Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS if possible.

  • Work-up and Purification:

    • Allow the reaction block to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude products can be purified using parallel purification techniques such as automated flash chromatography or preparative HPLC.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively unreactive under the reaction conditions.

  • Inert Atmosphere: Prevents potential oxidation of the thioamide and other sensitive functional groups.

  • Reflux Conditions: Provides the necessary thermal energy to drive the condensation and cyclization reaction to completion.

  • Parallel Synthesis Format: Dramatically increases the throughput of compound synthesis, allowing for the rapid generation of a diverse library.

Part 2: Library Quality Control

The integrity of a screening library is crucial for obtaining reliable and reproducible screening data.[11][12] False positives and negatives can often be traced back to impure or degraded compounds.[11] Therefore, stringent quality control (QC) is a non-negotiable step.

Purity and Identity Confirmation

Each compound in the library must be assessed for its purity and its chemical identity must be confirmed.

Table 1: Quality Control Parameters and Methods

ParameterMethodAcceptance CriteriaRationale
Purity High-Performance Liquid Chromatography (HPLC) with UV detection≥ 95%Ensures that the observed biological activity is due to the intended compound and not an impurity.
Identity Liquid Chromatography-Mass Spectrometry (LC-MS)Observed molecular weight matches the calculated molecular weight.Confirms that the correct product was synthesized.
Structure ¹H Nuclear Magnetic Resonance (NMR) spectroscopy (for a subset of compounds)Spectrum is consistent with the proposed structure.Provides detailed structural confirmation.[13]

Protocol 2: High-Throughput Quality Control

  • Sample Preparation: Prepare a stock solution of each purified compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • LC-MS Analysis:

    • Inject a small aliquot of each sample into an LC-MS system.

    • Use a generic gradient method that can resolve a wide range of compound polarities.

    • The mass spectrometer will provide the molecular weight of the eluting peaks.

  • HPLC-UV Analysis:

    • Inject a small aliquot of each sample into an HPLC-UV system.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as: (Area of main peak / Total area of all peaks) * 100.

  • Data Analysis:

    • Compare the observed molecular weight to the calculated molecular weight for each compound.

    • Verify that the purity of each compound meets the acceptance criteria.

    • Flag any compounds that fail QC for re-synthesis or removal from the library.

Part 3: High-Throughput Screening (HTS)

With a quality-controlled library in hand, the next step is to screen it against a biological target of interest. The choice of assay will depend on the therapeutic area and the specific biological question being addressed. Thiazole derivatives have shown a broad range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][10]

General Workflow for High-Throughput Screening

G cluster_assaydev Assay Development cluster_screening Primary Screen cluster_analysis Data Analysis & Hit Selection Target Selection Target Selection Assay Miniaturization (384-well) Assay Miniaturization (384-well) Target Selection->Assay Miniaturization (384-well) Assay Validation (Z'-factor) Assay Validation (Z'-factor) Assay Miniaturization (384-well)->Assay Validation (Z'-factor) Robustness check Compound Library Plating Compound Library Plating Assay Validation (Z'-factor)->Compound Library Plating Proceed if Z' > 0.5 Automated Screening Automated Screening Compound Library Plating->Automated Screening Data Acquisition Data Acquisition Automated Screening->Data Acquisition Data Normalization Data Normalization Data Acquisition->Data Normalization Hit Identification Hit Identification Data Normalization->Hit Identification Statistical analysis Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Dose-response

Caption: High-throughput screening workflow.

Example Protocol: Anticancer Cell Viability Assay

This protocol describes a common cell-based assay to screen for thiazole derivatives with cytotoxic activity against cancer cells.

Protocol 3: MTT Cell Viability Assay in 384-Well Format

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Thiazole derivative library (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) in 50 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Perform a serial dilution of the thiazole library compounds. A typical final screening concentration is 10 µM.[14]

    • Add the compounds to the wells containing the cells. Include positive (e.g., a known cytotoxic drug) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Add 50 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the controls.

    • Calculate the percentage of cell viability for each compound.

    • Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., 50%).

Causality of Experimental Choices:

  • 384-Well Format: Miniaturization of the assay reduces reagent consumption and allows for higher throughput.[14]

  • Controls: Positive and negative controls are essential for assessing assay performance and for data normalization.

  • Z'-factor: Prior to the full screen, the assay should be validated by calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[14]

Part 4: Hit Validation and Data Analysis

Identifying a "hit" in the primary screen is just the beginning. A rigorous process of hit validation is necessary to eliminate false positives and to confirm the activity of the selected compounds.[15]

Hit Confirmation and Dose-Response Curves

Hits from the primary screen should be re-tested in the same assay to confirm their activity. Subsequently, a dose-response curve should be generated to determine the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Table 2: Example Data from a Hypothetical Anticancer Screen

Compound IDPrimary Screen (% Viability at 10 µM)Confirmed Hit?IC50 (µM)
THZ-00185.2No> 50
THZ-00245.1Yes8.7
THZ-00392.5No> 50
THZ-00415.8Yes1.2
THZ-00552.3No25.4
Doxorubicin (Control)5.6Yes0.1
Structure-Activity Relationship (SAR) Analysis

Once a set of validated hits is obtained, a preliminary SAR analysis can be performed. This involves examining the chemical structures of the active compounds to identify common structural features that are important for their biological activity. This information is invaluable for guiding the design of more potent and selective analogs in the subsequent lead optimization phase.

Conclusion

The development of a screening library of thiazole derivatives is a strategic and promising approach in modern drug discovery. The versatility of the thiazole scaffold, combined with the power of combinatorial chemistry and high-throughput screening, provides a robust platform for the identification of novel therapeutic agents. By adhering to rigorous protocols for synthesis, quality control, and screening, researchers can maximize the chances of success in their drug discovery endeavors. The insights gained from the initial screening campaign will lay the foundation for future lead optimization and the potential development of new medicines.

References

  • Verma, R. S., Gupta, S. K., Jaiswal, S., & Dwivedi, A. K. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research, 9(11), 1056-1073.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4933.
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Combinatorial Synthesis of Oxazol-Thiazole Bis-Heterocyclic Compounds. (2013).
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2022). Journal of Molecular Structure, 1266, 133479.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 215-224.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). Journal of Drug Delivery and Therapeutics, 14(6), 603-614.
  • Application Notes and Protocols for High-Throughput Screening of 5-Pentyl-1,3-Thiazole Analogs. (2025). BenchChem.
  • Thiazole derivatives: prospectives and biological applications. (2022). RSC Advances, 12(28), 17855-17882.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4933.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2018). Future Medicinal Chemistry, 10(4), 437-451.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2021). RSC Medicinal Chemistry, 12(10), 1736-1749.
  • High-throughput screening (HTS). (2019). BMG LABTECH.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters, 13(11), 1792-1800.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules, 27(17), 5649.
  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC).
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2022). Molecules, 27(15), 4933.
  • Analytical Quality Evaluation of the Tox21 Compound Library. (2020). Chemical Research in Toxicology, 33(10), 2596-2611.
  • High-throughput screening of the Plasmodium falciparum cGMP-dependent protein kinase identified a thiazole scaffold which kills erythrocytic and sexual stage parasites. (2019). Scientific Reports, 9(1), 7005.
  • High Throughput Drug Screening. (n.d.).
  • High Throughput Screening: Methods and Protocols. (2016). Methods in Molecular Biology, 1439.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Nucleic Acids Research, 42(W1), W139-W145.
  • Assay Validation in High Throughput Screening – from Concept to Applic
  • Compound Libraries. (n.d.).
  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. (2015).
  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021). STAR Protocols, 2(2), 100400.
  • NMR quality control of fragment libraries for screening. (2020). Journal of Biomolecular NMR, 74(8-9), 411-422.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1749.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry, 12, 1382436.
  • Journal of Medicinal Chemistry Ahead of Print. (n.d.).
  • Quality Assessment and Analysis of Biogen Idec Compound Library. (2004). ASSAY and Drug Development Technologies, 2(6), 675-681.
  • Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. (2011).
  • Assay Guidance Workshop for High-Throughput Screening and Lead Discovery. (n.d.).
  • Combin
  • Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. (2022). Organic Letters, 24(43), 7960-7965.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2021). Molecules, 26(21), 6483.
  • The Synthesis of Two Combinatorial Libraries Using a 4-(2'-Thienyl)
  • Thiazole derivatives: prospectives and biological applications. (2022). RSC Advances, 12(28), 17855-17882.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry, 12, 1382436.
  • Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.).
  • In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide. (2025). BenchChem.

Sources

Application Notes and Protocols for High-Throughput Screening of 4-benzyl-5-methyl-1,3-thiazol-2-amine as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides a comprehensive guide for the high-throughput screening (HTS) of a specific 2-aminothiazole derivative, 4-benzyl-5-methyl-1,3-thiazol-2-amine, as a potential inhibitor of key enzymes in the inflammatory cascade: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics. We present the scientific rationale, detailed HTS protocols for both enzyme targets, a robust data analysis workflow, and essential safety and handling guidelines.

Scientific Rationale and Therapeutic Context

Chronic inflammation is a significant contributor to the pathophysiology of numerous diseases, including arthritis, cardiovascular disease, and cancer. The arachidonic acid (AA) cascade is a central pathway in the inflammatory response, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. The key enzymes in this pathway, cyclooxygenases (COX) and lipoxygenases (LOX), are well-established targets for anti-inflammatory drugs.

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. While effective, traditional NSAIDs that inhibit both the constitutively expressed COX-1 and the inducible COX-2 isoforms are associated with gastrointestinal side effects. The development of selective COX-2 inhibitors (coxibs) offered a therapeutic advantage but has been linked to cardiovascular risks. Similarly, inhibitors of 5-LOX, which is responsible for the production of leukotrienes, have shown therapeutic potential, particularly in asthma.

There is a compelling therapeutic need for novel anti-inflammatory agents with improved safety profiles. One promising strategy is the development of dual COX/LOX inhibitors, which may offer broader anti-inflammatory efficacy with a reduced risk of side effects associated with selective inhibition of either pathway.

The this compound molecule contains the 2-aminothiazole core, which is a known pharmacophore in a variety of biologically active compounds. The benzyl and methyl substitutions on the thiazole ring provide specific steric and electronic features that may confer inhibitory activity against COX-2 and/or 5-LOX. The structural resemblance of this compound to known inhibitors of these enzymes provides a strong rationale for its investigation in a high-throughput screening campaign.

Below is a simplified representation of the arachidonic acid cascade, highlighting the therapeutic targets for this screening campaign.

Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX AA->LOX5 COX_path Cyclooxygenase (COX) Pathway PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins LOX_path Lipoxygenase (LOX) Pathway HPETE 5-HPETE LOX5->HPETE Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) HPETE->Leukotrienes

Caption: Simplified Arachidonic Acid Cascade.

High-Throughput Screening Workflow

A tiered screening approach is recommended to efficiently identify and characterize the inhibitory activity of this compound.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Follow-up Primary_COX2 Primary Screen: COX-2 Fluorometric Assay (Single Concentration) Dose_Response Dose-Response Assays (IC50 Determination) Primary_COX2->Dose_Response Active Hits Primary_5LOX Primary Screen: 5-LOX Spectrophotometric Assay (Single Concentration) Primary_5LOX->Dose_Response Active Hits Selectivity Selectivity Assays (e.g., COX-1) Dose_Response->Selectivity Potent Hits Mechanism Mechanism of Action Studies Selectivity->Mechanism

Caption: High-Throughput Screening Workflow.

Experimental Protocols

General Reagent and Compound Handling
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

  • Assay Plates: Use 96-well, flat-bottom, opaque white plates for fluorometric assays and clear plates for spectrophotometric assays.

  • Controls:

    • Positive Control (Inhibitor): A known inhibitor for the respective enzyme (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).

    • Negative Control (Vehicle): DMSO at the same final concentration as the test compound.

    • Enzyme Control: Contains all reaction components except the inhibitor.

    • Blank: Contains all reaction components except the enzyme.

Protocol 1: Fluorometric High-Throughput Screening Assay for COX-2 Inhibition

This protocol is adapted from commercially available kits and measures the peroxidase activity of human recombinant COX-2.[1][2][3]

Principle: The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The hydroperoxide group of PGG2 is then reduced in the presence of a fluorometric probe, generating a highly fluorescent product. The rate of fluorescence increase is directly proportional to COX-2 activity, and inhibitors will decrease this rate.

Materials:

ReagentSupplier ExampleStorage
Human Recombinant COX-2Sigma-Aldrich, Abcam-80°C
COX Assay BufferKit specific4°C
COX Probe (in DMSO)Kit specific-20°C, protected
COX Cofactor (in DMSO)Kit specific-20°C
Arachidonic AcidSigma-Aldrich-20°C
NaOHStandard lab supplierRoom Temperature
Celecoxib (Positive Control)Sigma-Aldrich-20°C
96-well white opaque platesStandard lab supplierRoom Temperature

Procedure:

  • Reagent Preparation:

    • COX Assay Buffer: Equilibrate to room temperature before use.

    • Human Recombinant COX-2: Reconstitute with sterile water to the recommended stock concentration. Aliquot and store at -80°C. Keep on ice during use.[2]

    • COX Cofactor: Dilute 1:200 in COX Assay Buffer immediately before use.[4]

    • Arachidonic Acid Working Solution: Reconstitute the vial in ethanol. Immediately before use, mix equal volumes of the reconstituted arachidonic acid and NaOH, then dilute 1:10 with purified water.[4]

    • Test Compounds and Controls: Prepare a dilution series of this compound and Celecoxib in COX Assay Buffer at 10x the final desired concentration.

  • Assay Protocol (96-well format):

    • Add 10 µL of diluted test compound, positive control, or negative control (vehicle) to the appropriate wells.

    • Prepare a Reaction Mix for the number of assays to be performed. For each well, combine:

      • 78 µL COX Assay Buffer

      • 2 µL Diluted COX Cofactor

      • 2 µL COX Probe

      • 1 µL Human Recombinant COX-2 (or COX Assay Buffer for blank wells)

    • Add 80 µL of the Reaction Mix to each well.

    • Incubate the plate for 10 minutes at 25°C, protected from light.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid working solution to all wells simultaneously using a multichannel pipette.

    • Immediately measure the fluorescence (Excitation = 535 nm, Emission = 587 nm) in kinetic mode at 25°C, reading every minute for 10-15 minutes.[1]

Protocol 2: Spectrophotometric High-Throughput Screening Assay for 5-LOX Inhibition

This protocol is based on the Ferrous Oxidation-Xylenol Orange (FOX) principle.

Principle: Lipoxygenases convert polyunsaturated fatty acids into hydroperoxides. In the FOX assay, these hydroperoxides oxidize Fe(II) to Fe(III) in the presence of xylenol orange, forming a colored complex that can be measured spectrophotometrically.

Materials:

ReagentSupplier ExampleStorage
Soybean Lipoxygenase (as a surrogate)Cayman Chemical-80°C
Assay Buffer (e.g., Tris-HCl, pH 7.4)Standard lab supplier4°C
Linoleic Acid (Substrate)Cayman Chemical-20°C
Xylenol Orange SolutionStandard lab supplierRoom Temperature
Ferrous Ammonium Sulfate SolutionStandard lab supplierRoom Temperature
Zileuton (Positive Control)Sigma-Aldrich-20°C
96-well clear platesStandard lab supplierRoom Temperature

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Soybean Lipoxygenase: Dilute the enzyme stock in Assay Buffer to the desired working concentration. Keep on ice.

    • Linoleic Acid Solution: Prepare a stock solution in ethanol. Dilute in Assay Buffer to the final working concentration.

    • FOX Reagent: Prepare fresh by mixing solutions of xylenol orange and ferrous ammonium sulfate in an acidic medium (e.g., sulfuric acid).

    • Test Compounds and Controls: Prepare a dilution series of this compound and Zileuton in Assay Buffer at 10x the final desired concentration.

  • Assay Protocol (96-well format):

    • Add 10 µL of diluted test compound, positive control, or negative control (vehicle) to the appropriate wells.

    • Add 80 µL of the diluted soybean lipoxygenase solution to each well.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the linoleic acid solution.

    • Incubate for 10 minutes at room temperature.

    • Stop the reaction by adding 100 µL of the FOX reagent.

    • Incubate for 30 minutes at room temperature for color development.

    • Measure the absorbance at 560 nm using a microplate reader.

Data Analysis and Interpretation

Primary Screen Data Analysis

For single-concentration screening, the percentage of inhibition is calculated as follows:

% Inhibition = [1 - (Signal_Test_Compound - Signal_Blank) / (Signal_Enzyme_Control - Signal_Blank)] * 100

A "hit" is typically defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[5][6][7] It is calculated using the signals from the positive and negative controls:

Z' = 1 - [3 * (SD_Positive_Control + SD_Negative_Control) / |Mean_Positive_Control - Mean_Negative_Control|]

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for HTS.[7]

Dose-Response Analysis and IC50 Determination

For compounds identified as hits in the primary screen, a dose-response analysis should be performed to determine their potency (IC50).

  • Data Plotting: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Nonlinear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation (variable slope).[8][9][10]

  • IC50 Value: The IC50 is the concentration of the inhibitor that produces 50% of the maximal inhibitory response. This value is derived from the fitted curve.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure:

  • Skin contact: Wash off immediately with plenty of soap and water.[12]

  • Eye contact: Rinse cautiously with water for several minutes.[12]

  • Inhalation: Move to fresh air.[12]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
  • RxPlora. (n.d.). What is Z' (read Z-factor)? Retrieved from [Link]

  • Dr. Saqib Science Academy. (2023, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. Retrieved from [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • GraphPad Software. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • GraphPad. (n.d.). Equation: Absolute IC50. Retrieved from [Link]

  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric).
  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening Assays.
  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare.
  • Dory Video. (2019, December 17).
  • National Center for Biotechnology Information. (2014). A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2. PubMed Central.
  • Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

  • Large-scale Biological Network Analysis and Visualiz
  • Kumar, K. A., Reddy, T. C., Reddy, G. V., Reddy, D. B. K., Mahipal, S. V. K., Sinha, S., Gaikwad, A. N., & Reddanna, P. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Indian journal of biochemistry & biophysics, 48(4), 256–261.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Biomol.com.
  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Chad's Blog. (2021, March 26). Building diagrams using graphviz.
  • Sigma-Aldrich. (2024, December 28).
  • Thermo Fisher Scientific. (n.d.). 5-Lipoxygenase (5-LOX) Redistribution Assay - Instructions.
  • Cambridge Bioscience. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit - Cayman Chemical. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine.
  • Fisher Scientific. (2011, May 6).
  • UCLA Physics & Astronomy. (n.d.). Dot Language Graphviz.
  • BLDpharm. (n.d.). 91088-89-0|this compound.
  • Cayman Chemical. (n.d.).
  • Wikipedia. (n.d.). DOT (graph description language).
  • Fisher Scientific. (n.d.).
  • Wang, H., et al. (2011). Development And Application Of A High-throughput Screening Assay For 5-LOX Inhibitor. 2011 International Conference on Biotechnology and Food Science.
  • Sigma-Aldrich. (n.d.). 2-Aminothiazole for synthesis 96-50-4.
  • National Center for Biotechnology Information. (2016). A HIGH THROUGHPUT MASS SPECTROMETRIC ASSAY FOR DISCOVERY OF HUMAN LIPOXYGENASE INHIBITORS AND ALLOSTERIC EFFECTORS. PubMed Central.
  • North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz.
  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-benzyl-5-methyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to optimize your synthesis and overcome common experimental hurdles.

I. Synthesis Overview: The Hantzsch Thiazole Synthesis

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis.[1] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In this specific case, 1-chloro-3-phenyl-2-propanone (the α-haloketone) reacts with thiourea (the thioamide source) to form the desired 2-aminothiazole derivative. The aromaticity of the resulting thiazole ring is a significant driving force for this reaction.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

A diminished or absent yield is one of the most frequent challenges. Several factors, from reactant purity to reaction conditions, can contribute to this issue.[4]

Question: My reaction has resulted in a very low yield of the desired product. What are the primary factors I should investigate?

Answer: A systematic approach is crucial for diagnosing the cause of low yield. Here are the key areas to examine:

1. Purity of Starting Materials:

  • Rationale: The purity of your α-haloketone (1-chloro-3-phenyl-2-propanone) and thiourea is paramount. Impurities can engage in side reactions, consuming your starting materials and complicating the purification process.[4] The presence of water can also be detrimental, so using anhydrous solvents is often recommended.[4]

  • Actionable Steps:

    • Verify the purity of your starting materials using techniques like NMR or melting point analysis.

    • If purity is questionable, consider recrystallizing the thiourea and distilling the α-haloketone.

    • Ensure your solvents are anhydrous, especially if you observe inconsistent results.

2. Reaction Conditions:

  • Rationale: The Hantzsch synthesis often requires thermal energy to overcome the activation barrier.[5] The choice of solvent is also critical as it affects the solubility of reactants and intermediates, thereby influencing the reaction kinetics.[4]

  • Actionable Steps:

    • Temperature: If the reaction is being conducted at room temperature, a gradual increase in temperature is advisable. Refluxing in a suitable solvent like ethanol is a common practice.[6]

    • Solvent: Ethanol is a widely used and effective solvent for this reaction.[6] However, exploring other polar solvents like methanol or isopropanol might be beneficial depending on the specific scale and conditions of your experiment.[4][7]

    • Reaction Time: It's possible the reaction has not proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

3. Stoichiometry of Reactants:

  • Rationale: While a 1:1 molar ratio of the α-haloketone to thiourea is theoretically required, using a slight excess of thiourea can sometimes drive the reaction to completion.

  • Actionable Steps:

    • Consider using a 1.1 to 1.5 molar equivalent of thiourea relative to the α-haloketone.[8]

Issue 2: Presence of Significant Impurities in the Product

The formation of byproducts can complicate purification and reduce the overall yield of the desired compound.

Question: My crude product shows multiple spots on the TLC plate, indicating the presence of impurities. What are the likely side reactions, and how can I minimize them?

Answer: The formation of multiple products often points to side reactions. Here are the common culprits and mitigation strategies:

1. Formation of Isomeric Byproducts:

  • Rationale: Under acidic conditions, the Hantzsch synthesis can sometimes yield the isomeric 2-imino-2,3-dihydrothiazole as a byproduct.[4]

  • Actionable Steps:

    • The reaction of an α-haloketone with thiourea initially forms a hydrohalide salt of the aminothiazole.[3] Neutralization with a weak base is a standard part of the workup to isolate the free base.[3][8] Consider performing the reaction under neutral or slightly basic conditions to favor the formation of the desired 2-aminothiazole. However, be cautious as strong basic conditions can promote other side reactions.

2. Unreacted Starting Materials:

  • Rationale: As discussed in the low yield section, incomplete conversion is a common source of impurities.

  • Actionable Steps:

    • Refer to the recommendations for optimizing reaction conditions (temperature, time, and solvent) in the "Low or No Product Yield" section.

    • Utilize TLC to monitor the consumption of starting materials.

3. Purification Strategy:

  • Rationale: An effective purification strategy is essential to isolate the target compound.

  • Actionable Steps:

    • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol-water) should be determined experimentally.

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate the desired product from closely related impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.

Issue 3: Difficulty in Product Isolation and Workup

The physical properties of the product and the reaction mixture can sometimes present challenges during the workup and isolation phases.

Question: I am having trouble precipitating my product after the reaction. What steps can I take to improve the isolation process?

Answer: The product, this compound, is typically isolated as a solid after neutralization.[3] If you are facing difficulties, consider the following:

1. Effective Neutralization:

  • Rationale: The initial product of the Hantzsch synthesis is the hydrohalide salt, which is often soluble in the reaction solvent.[3] Neutralization with a base deprotonates the thiazole, rendering it less soluble and facilitating its precipitation.[3]

  • Actionable Steps:

    • After cooling the reaction mixture, pour it into a solution of a weak base like 5% sodium carbonate or dilute ammonium hydroxide.[3][6]

    • Ensure thorough mixing to allow for complete neutralization.

    • If precipitation is slow, cooling the mixture in an ice bath can promote crystallization.

2. Solvent Removal:

  • Rationale: If the product has some solubility in the reaction solvent even after neutralization, concentrating the solution can aid precipitation.

  • Actionable Steps:

    • After the reaction is complete, remove the solvent under reduced pressure.[6]

    • Take up the residue in water and then proceed with the neutralization step.

3. Extraction:

  • Rationale: If the product does not precipitate, it may be necessary to perform a liquid-liquid extraction.

  • Actionable Steps:

    • After neutralization, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[6]

    • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the crude product.

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Hantzsch synthesis for this compound?

A1: The reaction proceeds through a multi-step pathway:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a strong nucleophile, attacks the α-carbon of 1-chloro-3-phenyl-2-propanone in an SN2 reaction, displacing the chloride ion.[2][3]

  • Tautomerization and Cyclization: The intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack by one of the nitrogen atoms onto the ketone carbonyl group.[2]

  • Dehydration: The resulting cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[3]

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 S-Alkylated Intermediate Thiourea->Intermediate1 SN2 Attack AlphaHaloKetone 1-chloro-3-phenyl-2-propanone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration Troubleshooting_Workflow Start Low Yield or Impurities CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckWorkup Review Workup & Isolation Start->CheckWorkup PurifyReactants Purify/Replace Reactants CheckPurity->PurifyReactants AdjustTempTime Adjust Temperature & Time CheckConditions->AdjustTempTime ChangeSolvent Change Solvent CheckConditions->ChangeSolvent OptimizeNeutralization Optimize Neutralization CheckWorkup->OptimizeNeutralization Success Improved Yield & Purity PurifyReactants->Success AdjustTempTime->Success ChangeSolvent->Success PurifyProduct Recrystallize or Column Chromatography OptimizeNeutralization->PurifyProduct PurifyProduct->Success

Caption: Troubleshooting Workflow for Synthesis Optimization.

V. References

  • BenchChem. Troubleshooting low yield in the synthesis of thiazole compounds.

  • BenchChem. Troubleshooting low yields in Hantzsch thiazole synthesis.

  • SynArchive. Hantzsch Thiazole Synthesis.

  • Bouziane, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • PrepChem.com. Synthesis of 4-benzyl 2-amino thiazole.

  • ChemHelpASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Organic Chemistry. (2019). synthesis of thiazoles. YouTube. [Link]

  • ChemHelpASAP. Hantzsch Thiazole Synthesis.

  • Biosynth. This compound.

Sources

Technical Support Center: Tackling Solubility Challenges with 4-benzyl-5-methyl-1,3-thiazol-2-amine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-benzyl-5-methyl-1,3-thiazol-2-amine. This guide is designed to provide in-depth, practical solutions to the common solubility challenges encountered with this compound in aqueous buffer systems. Our approach is rooted in foundational chemical principles and validated through empirical laboratory practices.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4)?

A1: The solubility of this compound in neutral aqueous buffers is inherently low due to a combination of its structural features. The core of the issue lies in the molecule's significant lipophilicity. The benzyl and methyl groups are nonpolar and contribute to a hydrophobic character that is not readily accommodated by the polar environment of water. While the thiazole ring and the 2-amine group do introduce some polarity, it is generally insufficient to overcome the hydrophobicity of the rest of the molecule at neutral pH. Thiazole itself is only slightly soluble in water, and the addition of hydrophobic substituents further decreases aqueous solubility.[1][2]

Q2: I've noticed that the solubility of this compound seems to be pH-dependent. Why is that?

A2: Your observation is correct and is a key factor in successfully solubilizing this compound. The 2-amine group on the thiazole ring is basic and can be protonated to form a positively charged ammonium salt. This ionization significantly increases the molecule's polarity, thereby enhancing its solubility in aqueous solutions.[3] The extent of this protonation is governed by the pH of the solution and the pKa of the 2-amine group. At a pH below the pKa, the protonated, more soluble form will predominate.

Understanding the Physicochemical Properties of this compound

A systematic approach to overcoming solubility issues begins with an understanding of the compound's key physicochemical properties. While experimental data for this specific molecule may not be readily available, we can infer its behavior based on the well-understood chemistry of 2-aminothiazoles.

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
pKa (of the conjugate acid) ~5-7The 2-amine group is weakly basic. Adjusting the pH to be at least 1-2 units below the pKa is necessary to ensure complete protonation and maximize solubility.
logP HighThe benzyl and methyl groups contribute to a high octanol-water partition coefficient, indicating significant lipophilicity and low intrinsic aqueous solubility.
Hydrogen Bonding The amine group can act as a hydrogen bond donor, and the nitrogen atoms in the thiazole ring can act as hydrogen bond acceptors.While capable of hydrogen bonding, these interactions are not sufficient to overcome the overall hydrophobicity of the molecule in its neutral state.

Systematic Troubleshooting Guide for Solubility Enhancement

This section provides a step-by-step workflow for systematically addressing the solubility of this compound.

Caption: A systematic workflow for troubleshooting the solubility of this compound.

Step 1: pH Adjustment

This should always be the first line of approach for an ionizable compound like this compound.

Protocol for pH-Dependent Solubility Assessment:

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Create a concentrated stock solution: Dissolve a known amount of this compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol to create a high-concentration stock (e.g., 10-50 mM).

  • Spike into buffers: Add a small, precise volume of the stock solution to each of the different pH buffers to a final desired concentration.

  • Equilibrate and observe: Vortex each sample and allow it to equilibrate at the desired temperature for a set period (e.g., 1-2 hours). Visually inspect for any precipitation.

  • Quantify solubility (optional): For a more rigorous assessment, centrifuge the samples to pellet any undissolved compound and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

Step 2: Co-Solvent Addition

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents is the next logical step.

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 1-5% (v/v)Highly effective but can have effects on cell-based assays. Always run a vehicle control.
Ethanol 5-10% (v/v)Generally well-tolerated in many biological systems.
Polyethylene Glycol (PEG 300/400) 10-20% (v/v)Can also enhance stability.
Propylene Glycol 10-20% (v/v)A common excipient in pharmaceutical formulations.

Protocol for Co-Solvent Screening:

  • Prepare co-solvent/buffer mixtures: Prepare your primary aqueous buffer containing different concentrations of the chosen co-solvent.

  • Add the compound: Add the solid this compound directly to the co-solvent/buffer mixtures or add from a concentrated stock in the pure co-solvent.

  • Assess solubility: Vortex and observe for dissolution as described in the pH adjustment protocol.

Step 3: Surfactant Solubilization

Surfactants can be highly effective for very hydrophobic compounds by forming micelles that encapsulate the drug molecule.

Recommended Surfactants:

SurfactantTypeTypical Concentration
Polysorbate 20 (Tween® 20) Non-ionic0.01-0.1% (w/v)
Polysorbate 80 (Tween® 80) Non-ionic0.01-0.1% (w/v)
Cremophor® EL Non-ionic0.1-1% (w/v)

Protocol for Surfactant Screening:

  • Prepare surfactant solutions: Dissolve the surfactant in your chosen buffer at various concentrations.

  • Introduce the compound: Add this compound (preferably from a small volume of a concentrated organic stock solution) to the surfactant solutions.

  • Promote micelle formation: Gently mix or sonicate to aid in the formation of micelles and subsequent solubilization.

Step 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[4][5]

Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Lower cost, but also lower aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Higher aqueous solubility and lower toxicity, making it a preferred choice for biological applications.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and can be used in parenteral formulations.

Protocol for Cyclodextrin Complexation:

  • Prepare cyclodextrin solutions: Dissolve the cyclodextrin in your buffer at a range of concentrations.

  • Add the compound: Add this compound to the cyclodextrin solutions.

  • Facilitate complexation: Stir or sonicate the mixture for an extended period (several hours to overnight) at a controlled temperature to allow for the formation of the inclusion complex.

Sources

Technical Support Center: Troubleshooting 4-benzyl-5-methyl-1,3-thiazol-2-amine Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the potential instability of 4-benzyl-5-methyl-1,3-thiazol-2-amine in cell culture media. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

Introduction

This compound is a member of the 2-aminothiazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] The thiazole ring itself is an aromatic heterocycle, which generally confers a degree of stability.[2][3] However, the reactivity and stability of any specific derivative in a complex aqueous environment like cell culture media can be influenced by its substituents and various external factors.

Instability of a test compound in cell culture is a critical variable that can lead to inaccurate interpretation of experimental results, such as underestimation of potency (IC50 values) or misleading structure-activity relationships (SAR).[4][5] This guide will walk you through a systematic approach to identify, understand, and mitigate the instability of this compound.

Frequently Asked Questions (FAQs)

Here are some common issues encountered by researchers and our initial recommendations:

Q1: I'm observing a significant loss of my compound's activity in my cell-based assay over time. Could this be due to instability?

A: Yes, a time-dependent loss of activity is a classic indicator of compound instability.[6] The effective concentration of the compound that the cells are exposed to may be decreasing over the incubation period. It is crucial to determine the stability of your compound under the specific conditions of your assay.

Q2: I noticed a precipitate forming in my culture media after adding my compound. What could be the cause?

A: Precipitate formation can be due to several factors, including poor aqueous solubility of the compound at the tested concentration, or the compound degrading into a less soluble product. It's also possible that the compound is interacting with components in the media, such as proteins in fetal bovine serum (FBS), leading to aggregation and precipitation.

Q3: How do I differentiate between compound degradation and other issues like poor cell permeability or nonspecific binding to plasticware?

A: A systematic approach is necessary. A compound stability assay in cell-free media will specifically address degradation.[7][8] Separately, you can assess cell permeability using specific assays and address nonspecific binding by using low-binding plates or including a small amount of a non-ionic surfactant in your assay buffer.[6][7][8]

Q4: What are the primary factors in cell culture media that can cause my compound to degrade?

A: Several factors can contribute to compound degradation in cell culture media:

  • pH: Standard cell culture media is buffered to a pH of 7.2-7.4.[9] Some molecules can undergo hydrolysis at this pH.

  • Temperature: Incubator temperatures of 37°C can accelerate the rate of chemical degradation.[5]

  • Media Components: Reactive components in the media, such as nucleophilic amino acids (e.g., cysteine) or metal ions, can interact with and degrade your compound.[5][10]

  • Serum Proteins: Enzymes present in serum, such as esterases and proteases, can metabolize compounds. Additionally, binding to abundant proteins like albumin can affect compound stability and availability.[11][12]

  • Light and Oxygen: Exposure to light can cause photodegradation of sensitive compounds, while dissolved oxygen can lead to oxidation.[5]

In-depth Troubleshooting Guides

If you suspect instability, follow these guides to diagnose and address the problem.

Guide 1: Initial Stability Assessment

This initial assessment will help you confirm if instability is occurring in your specific cell culture media.

Workflow for Initial Stability Assessment

A Prepare stock solution of This compound in DMSO B Spike compound into cell-free complete culture media at final concentration A->B C Incubate at 37°C, 5% CO2 B->C D Take aliquots at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours) C->D E Immediately stop potential degradation (e.g., snap freeze or add quenching solution) D->E F Quantify remaining compound using HPLC or LC-MS/MS E->F G Plot concentration vs. time to determine degradation rate F->G

Caption: Workflow for the initial assessment of compound stability.

Interpreting the Results
  • Stable: If you observe >90% of the compound remaining after 24-48 hours, it is likely stable under your assay conditions.

  • Moderately Unstable: If 50-90% of the compound remains, you may need to consider its half-life when interpreting your biological data.

  • Highly Unstable: If less than 50% of the compound remains, you will need to investigate the cause of the instability and take steps to mitigate it.

Guide 2: Identifying the Source of Instability

If your compound is unstable, the next step is to pinpoint the cause. This is achieved by systematically evaluating the contribution of different media components.

Potential Degradation Pathways

cluster_compound This compound cluster_factors Degradation Factors in Media Compound Thiazole Ring (Potentially susceptible to hydrolysis or oxidation) pH pH (7.2-7.4) Hydrolysis pH->Compound Hydrolytic Cleavage Temp Temperature (37°C) Accelerates Reactions Temp->Compound Increased Reaction Rate Components Media Components (e.g., Cysteine, Metal Ions) Components->Compound Adduct Formation/ Redox Reactions Serum Serum Enzymes (Esterases, Proteases) Serum->Compound Enzymatic Degradation

Caption: Potential factors in cell culture media contributing to compound degradation.

Experimental Design to Pinpoint Instability

To identify the cause, set up parallel stability experiments under the following conditions:

Condition No.Base MediumSerum (FBS)pHTemperaturePurpose
1Basal Medium (e.g., DMEM)Absent7.437°CTo assess stability in the simplest media environment.
2Basal MediumPresent7.437°CTo determine the impact of serum components.
3Basal MediumHeat-Inactivated Serum7.437°CTo assess the role of heat-labile serum enzymes.
4Phosphate-Buffered Saline (PBS)Absent7.437°CTo evaluate stability in a simple buffered solution.
5Basal MediumAbsent7.44°CTo assess the effect of temperature on degradation.

By comparing the degradation profiles under these different conditions, you can deduce the primary cause of instability. For example, if the compound is stable in Condition 1 but degrades in Condition 2, it points to a serum component being responsible. If it is stable in Condition 3, the involvement of heat-labile enzymes is likely.

Key Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[13]

Step-by-Step Methodology
  • Sample Preparation:

    • Thaw your collected aliquots from the stability study on ice.

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile containing an appropriate internal standard to 1 volume of your sample.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[13] You will need to determine the specific precursor and product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve by spiking known concentrations of the compound into the same matrix (cell culture media).

    • Quantify the concentration of the compound in your samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[14][15]

Mitigating Instability: Preventative Measures and Solutions

Once you have identified the cause of instability, you can implement strategies to minimize it:

  • For pH-dependent instability: If the compound is unstable at physiological pH, consider if the experiment can be performed in a different buffer system. However, this is often not feasible for cell-based assays.

  • For serum-induced instability:

    • Use heat-inactivated serum to denature degradative enzymes.

    • Reduce the serum concentration if your cells can tolerate it.

    • Consider switching to a serum-free media formulation.

  • For general chemical instability:

    • Reduce the incubation time of your experiment.

    • Replenish the compound in the media at regular intervals during a long-term experiment.

    • Store the compound stock solution at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

By taking these proactive and troubleshooting steps, you can ensure the reliability and reproducibility of your experimental data when working with this compound.

References

  • Lirias, S., et al. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
  • LCGC International. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • PubMed Central. (n.d.). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. [Link]

  • Yale School of Medicine. (n.d.). Small Molecules Quantitation | Proteomics. [Link]

  • ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

  • MDPI. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

  • PubChem. (n.d.). 4-Benzyl-1,3-thiazol-2-amine. [Link]

  • ResearchGate. (n.d.). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. [Link]

  • PubMed Central. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. [Link]

  • NIH. (n.d.). Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • ResearchGate. (n.d.). The Effects of Drug Complexation on the Stability and Conformation of Human Serum Albumin: Protein Unfolding. [Link]

  • NIH. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • American Laboratory. (2005). The Significance of pH Stability for Cell Cultures. [Link]

  • PubMed Central. (2020). The role of small molecules in cell and gene therapy. [Link]

  • PubMed Central. (n.d.). pH Condition in temperature shift cultivation enhances cell longevity and specific hMab productivity in CHO culture. [Link]

  • ResearchGate. (n.d.). Cell culture media impact on drug product solution stability. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

Technical Support Center: A Researcher's Guide to Characterizing and Mitigating Off-Target Effects of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selectivity

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with the novel compound 4-benzyl-5-methyl-1,3-thiazol-2-amine. Like many small molecules, particularly those built on versatile scaffolds such as 1,3-thiazole, achieving absolute target specificity is a significant challenge.[1][2] Off-target effects, where a compound interacts with unintended biomolecules, can lead to ambiguous experimental results, toxicity, and a misinterpretation of the primary mechanism of action.[3]

This document provides a structured, question-and-answer-based approach to proactively identify, validate, and mitigate potential off-target effects of this compound, ensuring the integrity and success of your research. We will move from predictive computational methods to empirical in vitro and cell-based validation, culminating in advanced strategies for compound optimization.

Section 1: Frequently Asked Questions - Foundational Concepts

Q1: What are off-target effects, and why are they a critical concern for my experiments with this compound?

A1: Off-target effects are unintended molecular interactions between your compound and proteins other than your intended target.[4] For a molecule like this compound, which possesses features common in kinase inhibitors and other pharmacologically active agents, these effects are a primary concern for several reasons:

  • Toxicity: Inhibition of essential proteins (e.g., kinases involved in vital cellular processes) can cause cellular toxicity, confounding viability assays and limiting the compound's therapeutic potential.[5]

  • Drug Development Attrition: Unidentified off-target activity is a major reason for failure in later stages of drug development.[6] Proactively identifying these interactions early saves significant time and resources.

Q2: My experiment is producing an unexpected or inconsistent phenotype. How do I begin to troubleshoot if this is an off-target effect?

A2: This is a classic scenario in pharmacology. The first step is to systematically rule out other variables (experimental error, cell line integrity) and then build a case for or against off-target activity. A logical starting point is a multi-pronged approach:

  • In Silico Analysis: Use computational tools to predict likely off-targets based on the structure of this compound. This is a rapid, cost-effective first pass.[6]

  • Broad Spectrum Profiling: Screen the compound against a large, unbiased panel of proteins, such as a kinome panel. The human kinome has over 500 members, and many inhibitors are not as selective as initially assumed.[5][7]

  • Validate with a Structurally Unrelated Compound: If possible, use a known, selective inhibitor of your primary target that is structurally different from your thiazole-based compound. If this second compound reproduces the desired phenotype without the unexpected effects, it strengthens the hypothesis that your compound's other effects are off-target.

Section 2: Troubleshooting Guide - Identifying Potential Off-Targets

This section provides actionable workflows for empirically identifying off-targets.

Part A: The Predictive Workflow - In Silico Off-Target Prediction

Q3: How can I computationally predict potential off-targets of this compound before committing to expensive wet-lab experiments?

A3: In silico (computational) screening is a powerful hypothesis-generating tool. It uses the 2D or 3D structure of your compound to predict interactions across a vast proteomic space. The consensus from multiple orthogonal methods provides the most robust predictions.[6]

  • Obtain Compound Structure: Generate a 2D or 3D representation of this compound (e.g., as a SMILES or SDF file).

  • Select Prediction Tools: Utilize a combination of web-based or commercial software tools that employ different algorithms. A common approach is to combine ligand-based and structure-based methods.

  • Ligand-Based Screening: Use tools that compare the chemical features of your compound to a large database of compounds with known biological activities (e.g., SEA, SIM, XPI).[6] These methods identify proteins that are known to bind molecules structurally similar to yours.

  • Structure-Based Screening (Docking): If crystal structures are available for suspected off-targets, perform molecular docking to predict the binding pose and estimate the binding affinity of your compound in the protein's active site.

  • Analyze and Prioritize: Consolidate the results. High-confidence hits are those predicted by multiple, independent algorithms. Prioritize these candidates for experimental validation.

InSilico_Workflow cluster_input Input cluster_screening Computational Screening cluster_output Output & Prioritization Compound 4-benzyl-5-methyl- 1,3-thiazol-2-amine Structure LigandBased Ligand-Based Similarity Search (e.g., SEA, ChEMBL) Compound->LigandBased StructureBased Structure-Based Docking (If target structure is known) Compound->StructureBased Analysis Consolidate & Analyze Results LigandBased->Analysis StructureBased->Analysis HitList Prioritized List of Potential Off-Targets Analysis->HitList

Caption: Workflow for in silico prediction of off-target interactions.
Part B: The Empirical Workflow - Broad Kinome Profiling

Q4: My in silico analysis suggests potential interactions with several protein kinases. What is the best way to experimentally test this?

A4: The gold standard for empirically assessing kinase inhibitor selectivity is to perform a broad kinase screen, often against a panel representing a large portion of the human kinome.[5][8] These services are commercially available and provide a wealth of data early in the discovery process.

Assay TypePrincipleAdvantagesDisadvantages
Activity-Based Assays Measures the ability of the kinase to phosphorylate a substrate in the presence of your inhibitor.[7]Direct functional readout; considered the gold standard for inhibition.[7]Can be complex to set up; ATP concentration can significantly affect results.[7][9]
Binding Assays Measures the displacement of a known, tagged ligand from the kinase's active site by your compound.[10]High-throughput; independent of substrate or ATP; can detect non-ATP competitive binders.[11]Does not directly measure functional inhibition.
Cell-Based Assays Measures target engagement or pathway modulation inside a living cell (e.g., NanoBRET, CETSA).[8]Physiologically relevant; accounts for cell permeability and intracellular ATP concentrations.Lower throughput; more complex data analysis.

This method remains a benchmark for directly measuring catalytic activity.[7]

  • Reaction Setup: In a multi-well plate, combine the purified recombinant kinase, a specific peptide substrate, and your compound (this compound) at various concentrations.

  • Initiate Reaction: Start the phosphorylation reaction by adding the ATP mix, which includes radio-labeled [γ-³²P]ATP. The ATP concentration should ideally be set near the Kₘ value for each specific kinase to allow for fair comparison.[9][10]

  • Incubation: Allow the reaction to proceed for a predetermined time within the linear range of the enzyme's activity.

  • Stop and Capture: Terminate the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated peptide substrate will bind to the membrane, while the free [γ-³²P]ATP is washed away.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC₅₀ value for each kinase tested.

Kinome_Screening_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Compound Dilution Series Reaction Kinase Reaction with [γ-³²P]ATP & Substrate Compound->Reaction KinasePanel Panel of >300 Recombinant Kinases KinasePanel->Reaction Capture Capture Phospho-substrate on Filter Membrane Reaction->Capture Quantify Scintillation Counting Capture->Quantify IC50 Calculate IC₅₀ Values Quantify->IC50 Selectivity Generate Selectivity Profile (Kinome Map) IC50->Selectivity

Caption: Workflow for large-scale biochemical kinome screening.

Section 3: Troubleshooting Guide - Validating Off-Targets in a Cellular Context

Q5: My kinome screen shows that this compound inhibits an unexpected kinase with high affinity. How do I confirm this interaction is meaningful inside my cell model?

A5: This is a crucial validation step. High affinity in a cell-free biochemical assay does not always translate to functional effects in a cellular environment due to factors like cell membrane permeability, efflux pumps, and high intracellular ATP concentrations (mM range) that can outcompete ATP-competitive inhibitors.[8][10]

A direct way to assess the inhibition of a specific kinase in cells is to measure the phosphorylation of its known downstream substrate.

  • Cell Treatment: Culture your chosen cell line to ~80% confluency. Treat the cells with a dose-response range of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO) and a known selective inhibitor of the off-target kinase as a positive control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of the off-target's substrate.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

  • Normalization: Strip the membrane and re-probe with an antibody for the total (pan) form of the substrate and a loading control (e.g., GAPDH or β-actin) to confirm that the observed decrease in signal is due to reduced phosphorylation, not reduced protein levels. A dose-dependent decrease in the phospho-substrate signal indicates functional engagement of the off-target kinase in your cells.

Section 4: Advanced Strategies for Mitigation and Definitive Validation

Part A: Genetic Validation with CRISPR-Cas9

Q6: How can I use genetics to definitively prove that my observed phenotype is due to the intended on-target versus a specific, validated off-target?

A6: CRISPR-Cas9 gene editing is a powerful tool for target validation and deconvolution of on- and off-target effects.[][13][14] By genetically modifying the target proteins, you can create cellular systems that are resistant to either the on-target or off-target effects of your compound.

  • On-Target Resistance: Introduce a point mutation in your primary target gene that is known or predicted to block compound binding without disrupting the protein's function. If your compound still elicits the "unexpected" phenotype in these cells but no longer affects the primary pathway, this strongly implies the phenotype is driven by an off-target.

  • Off-Target Knockout: Use CRISPR-Cas9 to create a complete knockout of the gene encoding the suspected off-target kinase.[15] Treat these knockout cells with your compound. If the unexpected phenotype disappears while the on-target effect remains, you have validated that the phenotype is caused by that specific off-target.

CRISPR_Validation cluster_start Initial Observation cluster_strategies CRISPR Strategies cluster_outcomes Expected Outcomes Obs Compound causes Phenotype A (On-Target) & Phenotype B (Off-Target?) Resistant Strategy 1: Create On-Target Resistant Mutant Obs->Resistant Knockout Strategy 2: Create Off-Target Knockout Obs->Knockout Resistant_Outcome Result: Phenotype A is LOST Phenotype B PERSISTS Resistant->Resistant_Outcome Knockout_Outcome Result: Phenotype A PERSISTS Phenotype B is LOST Knockout->Knockout_Outcome Conclusion Conclusion: Phenotype B is definitively caused by the off-target. Resistant_Outcome->Conclusion Knockout_Outcome->Conclusion

Caption: Decision logic for using CRISPR to validate off-target effects.
Part B: Medicinal Chemistry & Compound Optimization

Q7: Now that I've identified key off-targets, how can the structure of this compound be modified to improve its selectivity?

A7: This is the domain of medicinal chemistry, focusing on establishing a Structure-Activity Relationship (SAR) and a Structure-Selectivity Relationship (SSR). The goal is to design new analogs that retain or improve potency against the primary target while reducing affinity for the off-target(s).[16]

  • Identify Modifiable Positions: Analyze the structure of this compound. Key positions for modification include the benzyl group, the methyl group, and the 2-amine position.

  • Synthesize Analogs: Create a small library of chemical analogs with systematic modifications at these positions. For example, add substituents (e.g., fluorine, methoxy groups) to the phenyl ring of the benzyl group or replace the methyl group with other alkyl groups.

  • Differential Screening: Screen the new analogs against both your primary on-target and your validated off-target(s).

  • Analyze SAR and SSR: Look for trends. Does a specific modification decrease off-target activity more than on-target activity? This information guides the next round of rational drug design.

  • Optimize Drug-Target Residence Time: Beyond simple affinity (Kᵢ), consider the kinetics of binding. A compound with a long residence time (slow kₒբբ) on its intended target but a short residence time on off-targets can achieve "kinetic selectivity," leading to a more durable therapeutic effect with fewer side effects.[17][18][19] This can be achieved by designing compounds that induce a conformational change in the target protein upon binding.[16][18]

AnalogModificationOn-Target IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Fold (Off/On)
Parent (4-benzyl-5-methyl...)501503
Analog 1 4-fluoro on benzyl4550011.1
Analog 2 4-methoxy on benzyl65200030.8
Analog 3 Replace 5-methyl with ethyl1201801.5
Analog 4 N-acetylation of 2-amine>1000>5000N/A

This table illustrates how systematic modifications can be evaluated to identify chemical changes that dramatically improve the selectivity profile of the lead compound.

References

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • CRISPR Cas9 Gene Editing for Target Identification and Valid
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC - NIH.
  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific tre
  • Drug Discovery in Liver Disease Using Kinome Profiling. MDPI.
  • Explore the role of CRISPR gene editing in target valid
  • web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research | Oxford Academic.
  • Target Valid
  • How can off-target effects of drugs be minimised?
  • Kinase Screening & Profiling Service | Drug Discovery Support.
  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • Web-based tools for in silico prediction of potential off-target sites.
  • Current Bioinformatics Tools to Optimize CRISPR/Cas9 Experiments to Reduce Off-Target Effects. MDPI.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry.
  • Drug-Target Residence Time: Critical Information for Lead Optimiz
  • The impact of CRISPR–Cas9 on target identification and validation.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Mapping the Protein Kinome: Current Strategy and Future Direction. PMC - PubMed Central.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central.
  • Kinase assays. BMG LABTECH.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Are there experimental tests for off target effects in CRISPR?
  • Technical Support Center: Minimizing Off-Target Effects in Experimental Design. Benchchem.
  • Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central.
  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
  • Residence time in drug discovery: current insights and future perspectives. PMC - NIH.
  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.
  • Structure-Kinetic Relationships that Control the Residence Time of Drug-Target Complexes. NIH.
  • Design strategies to address kinetics of drug binding and residence time.
  • Frequently Asked Questions: CRISPR Off-Target Effects Analysis.
  • Amplicon Sequencing for CRISPR Gene Editing. Paragon Genomics.
  • Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics.
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.
  • This compound | 91088-89-0 | RDA08889. Biosynth.
  • Synthesis, Characterization and Antimicrobial Activity of N-(5-(4-(methylsulfonyl) benzyl)-1, 3, 4-thiadiazol-2-yl)-1-Phenylmethanimine Promoted by MSA. IJSREM.
  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar.
  • N-(4-(4-methylthiazol-5-yl)benzyl). Sigma-Aldrich.
  • N-Benzyl-5-methyl-1,3,4-thiadiazol-2-amine. Benchchem.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. NIH.

Sources

Technical Support Center: Stability and Storage of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4-benzyl-5-methyl-1,3-thiazol-2-amine to prevent its degradation. Our recommendations are grounded in established principles of chemical stability and practical experience with thiazole-containing compounds.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C in a tightly sealed container to protect it from moisture and air. For long-term storage, maintaining the compound at -20°C is advisable.

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A2: A change in color, such as yellowing or darkening, is often an indicator of chemical degradation. This can be caused by exposure to light, air (oxidation), or elevated temperatures. It is crucial to investigate the purity of the material before further use.

Q3: Is this compound sensitive to light?

A3: Yes, many 2-aminothiazole derivatives exhibit sensitivity to UV light.[1][2][3] Photodegradation can lead to the formation of impurities. Therefore, it is essential to store the compound in an amber or opaque container and to minimize its exposure to light during handling.

Q4: Can I store solutions of this compound?

A4: While solid this compound is relatively stable under proper storage conditions, solutions, particularly in solvents like DMSO, may be more prone to degradation. If you need to store solutions, we recommend preparing them fresh. If short-term storage is necessary, store them at -20°C or below in tightly capped vials and use them as quickly as possible.

Q5: What are the main degradation pathways for this compound?

A5: Based on the structure of this compound and the known reactivity of 2-aminothiazoles, the primary degradation pathways are likely to be oxidation, hydrolysis, and photodegradation. Oxidation may target the amino group or the thiazole ring, while hydrolysis could potentially lead to ring opening under harsh acidic or basic conditions. Photodegradation can also induce ring cleavage.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable steps for resolution.

Issue 1: Inconsistent or Poor Results in Biological Assays
  • Possible Cause: Degradation of the compound leading to a lower concentration of the active molecule and the presence of interfering impurities.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your compound stock using a suitable analytical method like HPLC-UV. Compare the chromatogram to a reference standard or the initial analysis data.

    • Prepare Fresh Solutions: Always prepare fresh solutions of the compound before each experiment.

    • Optimize Solution Storage: If solutions must be stored, perform a small-scale stability study by analyzing the solution's purity at different time points and storage temperatures (e.g., room temperature, 4°C, -20°C) to determine the optimal storage conditions.

Issue 2: Appearance of New Peaks in HPLC Analysis
  • Possible Cause: Formation of degradation products due to improper storage or handling.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).

    • Investigate Handling Procedures: Minimize the exposure of the compound to light, air, and moisture during weighing and solution preparation. Consider using an inert atmosphere (e.g., nitrogen or argon) for handling highly sensitive batches.

    • Perform Forced Degradation Studies: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to accelerate degradation and identify the resulting impurities.[4][5][6][7][8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade the compound to understand its stability profile and identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-treated solid in the initial solvent, dilute to a suitable concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or a suitable transparent container) to a photostability chamber according to ICH Q1B guidelines.

    • Analyze the solution by HPLC at appropriate time intervals.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately assessing the stability of this compound.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 238 nm).[4]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from any degradation products formed during the forced degradation study.

Data Presentation

Table 1: Recommended Storage Conditions

ConditionSolid CompoundIn Solution (e.g., DMSO)
Temperature 2-8°C (short-term) -20°C (long-term)-20°C or below (short-term only)
Light Protect from light (use amber vials)Protect from light
Atmosphere Tightly sealed containerTightly sealed container, consider inert gas
Moisture Store in a desiccator or dry environmentUse anhydrous solvents

Visualizations

Diagram 1: Potential Degradation Pathways

G parent This compound oxidation Oxidation Products (e.g., N-oxide, ring oxidation) parent->oxidation [O] (Air, H₂O₂) hydrolysis Hydrolysis Products (e.g., ring opening) parent->hydrolysis H₂O (Acid/Base) photodegradation Photodegradation Products (e.g., ring cleavage) parent->photodegradation hv (UV light) G cluster_0 Forced Degradation cluster_1 Routine Stability Monitoring stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) analyze_forced HPLC Analysis stress->analyze_forced identify Identify Degradation Products analyze_forced->identify store Store under Recommended and Accelerated Conditions sample Sample at Time Points (e.g., 0, 3, 6, 12 months) store->sample analyze_routine HPLC Analysis using Stability-Indicating Method sample->analyze_routine evaluate Evaluate Purity and Degradation Profile analyze_routine->evaluate

Caption: Workflow for assessing the stability of this compound.

References

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 4(9), 393-396.
  • Todd, M. J., & Gomez, M. L. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth.
  • Silva, I. R., Maltarollo, V. G., Protti, Í. F., Oliveira, R. B., & César, I. C. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34, 571-581.
  • Singh, R., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 153-162.
  • Nowak, K., & Woźniakiewicz, M. (2017). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 22(12), 2216.
  • An overview on synthetic 2-aminothiazole-based compounds associated with four biological activities. (2021). Molecules, 26(5), 1449.
  • Der Pharma Chemica. (n.d.).
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • Biosynth. (n.d.). This compound.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • MedCrave. (2016).
  • MDPI. (2018).
  • RSC Publishing. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth.
  • PubMed. (1997).
  • PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine.
  • Google Patents. (n.d.). Process of producing 2-aminothiazole.
  • ResearchGate. (2024). Benzyl-N-[4-(2-hydroxyethyl)
  • Sigma-Aldrich. (n.d.). 4-Isopropyl-5-methyl-1,3-thiazol-2-amine.
  • ResearchGate. (2021).
  • Scribd. (n.d.).
  • SciSpace. (2016).
  • MDPI. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • MyJurnal. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)
  • MedCrave online. (2016).

Sources

Technical Support Center: Interpreting Ambiguous NMR Spectra of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the structural elucidation of 4-benzyl-5-methyl-1,3-thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in interpreting the NMR spectra of this and structurally related substituted thiazoles. Ambiguities in NMR spectra are common with heterocyclic systems, but with a systematic approach, these challenges can be overcome. This guide provides troubleshooting advice and advanced methodologies in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ¹H NMR spectrum of this compound shows a complex multiplet in the aromatic region (~7.2-7.4 ppm). How can I definitively assign the signals for the benzyl group protons?

A1: Deconvoluting the Aromatic Region

This is a classic issue of signal overlap. The five protons of the benzyl group, while chemically distinct, often have very similar electronic environments, leading to a complex and poorly resolved multiplet.

Causality: The chemical shift similarity arises from the free rotation around the C-C single bond connecting the phenyl ring to the methylene group. This makes the ortho, meta, and para protons magnetically similar, causing their signals to coalesce.

Troubleshooting Protocol:

  • Optimize 1D ¹H NMR Acquisition:

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase chemical shift dispersion and may resolve the multiplet into more discernible patterns.

    • Solvent Effects: The aromatic rings of solvents like benzene-d₆ or toluene-d₈ can induce differential shielding of the benzyl protons through anisotropic effects.[1][2] Acquiring a spectrum in one of these solvents can often break the signal degeneracy and simplify the multiplet.[1]

  • Employ 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show correlations between adjacent protons. You should observe cross-peaks connecting the ortho protons to the meta protons, and the meta protons to the para proton. This confirms they belong to the same spin system.

    • TOCSY (Total Correlation Spectroscopy): This experiment will show correlations between all protons within a single spin system, further confirming that all five signals belong to the benzyl ring.[3]

  • Nuclear Overhauser Effect (NOE) Experiments:

    • 1D NOE Difference or 2D NOESY/ROESY: The most definitive method for assigning the ortho protons is to use the Nuclear Overhauser Effect, which detects through-space proximity.[4][5] Irradiation of the benzylic methylene protons (~4.0 ppm) should result in an NOE enhancement of the ortho protons of the phenyl ring, as they are the closest in physical space.

Q2: I'm seeing a singlet for the benzylic CH₂ protons around 4.0 ppm. Shouldn't they be a quartet if they are diastereotopic?

A2: Understanding Diastereotopicity in the Benzyl Group

This is an excellent and subtle question. The two protons of the benzylic methylene group can indeed be chemically non-equivalent (diastereotopic) if there is a chiral center in the molecule or if rotation around the adjacent single bond is restricted, creating a chiral environment. However, in this compound, which is achiral and typically has free rotation, the two methylene protons are chemically and magnetically equivalent.

Explanation:

  • Chemical Equivalence: In the absence of a chiral center or restricted rotation, the two CH₂ protons are equivalent by symmetry.

  • Observed Signal: Consequently, they have the same chemical shift and do not split each other, resulting in a singlet in the ¹H NMR spectrum.[6]

When to Expect Complexity: If the molecule were to be modified to introduce a chiral center, or if bulky substituents were to hinder rotation around the benzyl C-C bond, these protons could become diastereotopic. In such a case, they would have different chemical shifts and would split each other, appearing as a pair of doublets (an AB quartet).[6]

Q3: The signal for my -NH₂ protons is very broad and its integration is unreliable. Sometimes it doesn't even appear. Why is this happening?

A3: The Challenge of Exchangeable Protons

Protons attached to heteroatoms like nitrogen (and oxygen) are "exchangeable," meaning they can be rapidly exchanged with other labile protons in the sample, such as trace amounts of water, or with deuterium from the NMR solvent.

Causality and Troubleshooting:

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of attached proton signals.

  • Chemical Exchange: Rapid exchange between different chemical environments (e.g., with water or due to tautomerism) on the NMR timescale leads to signal broadening.[1]

  • D₂O Exchange: To confirm the identity of an N-H or O-H peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable -NH₂ protons will be replaced by deuterium, and the peak will disappear or significantly diminish.[1]

  • Solvent Choice: In solvents like DMSO-d₆, hydrogen bonding between the solvent and the amine protons can slow down the exchange rate, often resulting in sharper -NH₂ signals.[2][7]

Q4: There is ambiguity regarding the tautomeric form of the 2-aminothiazole ring. Can NMR help distinguish between the amino and imino forms?

A4: Tautomerism in 2-Aminothiazoles

The 2-aminothiazole moiety can exist in two tautomeric forms: the amino form and the imino form. In solution, there is often a dynamic equilibrium between these two. NMR is a powerful tool to investigate this.

Distinguishing Features:

  • ¹H NMR: The chemical shifts of the ring protons and the amine/imine protons are sensitive to the tautomeric form. The imino form would have an N-H proton on the ring nitrogen, which would likely appear at a different chemical shift than the exocyclic -NH₂ protons of the amino form.

  • ¹³C NMR: The chemical shift of the C2 carbon (the one attached to the nitrogen) is particularly diagnostic. The C=N bond in the imino tautomer will have a different chemical shift compared to the C-NH₂ of the amino form. Generally, the C2 carbon in 2-aminothiazoles appears around 169-170 ppm.[8][9]

  • ¹⁵N NMR (Advanced): If available, ¹⁵N NMR provides direct information about the nitrogen environments. The chemical shifts of the ring nitrogen and the exocyclic nitrogen will be distinctly different in the amino and imino forms.

Practical Approach: For this compound, the amino form is generally considered to be the major and more stable tautomer in most common NMR solvents. Evidence from the literature on similar 2-aminothiazoles supports this.[10][11] Unless the molecule is protonated (e.g., by using an acidic solvent like TFA), you are most likely observing the amino tautomer.

Systematic Workflow for Full Spectral Assignment

When faced with an ambiguous spectrum, a multi-dimensional approach is the most reliable path to a complete and accurate structural assignment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Final Structure H1_NMR ¹H NMR (Initial Assessment) C13_NMR ¹³C NMR & DEPT (Carbon Count & Type) H1_NMR->C13_NMR Identify Protonated Carbons COSY ¹H-¹H COSY (Proton-Proton Connectivity) H1_NMR->COSY Build Spin Systems NOESY ¹H-¹H NOESY (Through-Space Proximity) H1_NMR->NOESY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) C13_NMR->HSQC Assign Direct Attachments COSY->HSQC Confirm Proton Assignments HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Anchor Fragments Structure Complete, Unambiguous Structure Elucidation HMBC->Structure Connect Quaternary Carbons & Assemble Molecule NOESY->Structure Confirm Stereochemistry & Spatial Relationships

Step-by-Step Experimental Protocol:
  • Acquire High-Quality 1D Spectra:

    • ¹H NMR: Obtain a standard proton spectrum. Identify key regions: aromatic (7-8 ppm), amine (can be broad, variable), benzylic CH₂ (~4.0 ppm), and methyl (~2.4 ppm).

    • ¹³C NMR: Determine the number of unique carbon signals. Expect signals for the thiazole ring, the benzyl group, and the methyl group.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which is crucial for confirming assignments.[12]

  • Establish Connectivity with 2D NMR:

    • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment. It correlates each proton signal with the carbon signal to which it is directly attached.[3][12] This will unambiguously link the benzylic protons to the benzylic carbon and the methyl protons to the methyl carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is essential for piecing the molecular fragments together.[3][12] For instance, the benzylic CH₂ protons should show an HMBC correlation to carbons C4 and C5 of the thiazole ring and to the quaternary carbon of the phenyl ring. The methyl protons should show correlations to C4 and C5 of the thiazole ring.

    • COSY: As mentioned in A1, use COSY to map out the proton-proton coupling network within the benzyl ring.

Predicted NMR Data Summary

The following table provides expected chemical shift ranges for this compound based on data for similar structures and general principles.[8][13][14][15] Actual values may vary depending on the solvent and concentration.

GroupProtons (¹H) δ (ppm)Carbons (¹³C) δ (ppm)Key HMBC Correlations (¹H → ¹³C)
-NH₂ 5.0 - 7.0 (broad)N/AC2
Benzyl-CH₂ ~4.0 (singlet)~35C4, C5, Benzyl C1'
Methyl-CH₃ ~2.4 (singlet)~15C4, C5
Benzyl-ArH 7.2 - 7.4 (multiplet)126 - 129C-ortho, C-meta, C-para, CH₂
Thiazole C2 N/A~170NH₂, Benzyl-CH₂, Methyl-CH₃
Thiazole C4 N/A~150Benzyl-CH₂, Methyl-CH₃
Thiazole C5 N/A~110Benzyl-CH₂, Methyl-CH₃

References

  • Tseng C. K. Proton and carbon‐13 NMR studies of 2‐aminothiazoles and 2‐iminothiazolines. Magnetic Resonance in Chemistry.
  • Clarke, E. G. C., & Williams, M. (1965). THIAZOLES. IV. PROTON MAGNETIC RESONANCE SPECTRA OF THIAZOLE AND ITS METHYL DERIVATIVES. Canadian Journal of Chemistry, 43(10), 2825-2830.
  • ChemicalBook. 2-Aminothiazole (96-50-4) 1H NMR spectrum.
  • Supporting Information: 13C ; DEPT135 ; HSQC) and HRMS spectra.
  • D'Ornelas, L., Hernández de B., L., Narayan, A., & Atencio, R. (2003). Osmium clusters derived from the reactions of [Os3(CO)10(CH3CN)2] with aminothiazole compounds: X-ray structures of [Os3(μ-H)(CO)10(μ-C8H7N2S], [Os3(μ-H)(CO)9(μ3-η2-C3H5N2S)] and [Os3(μ-H)(CO)9(μ3-η2-C6H7ON2S)]. Journal of Organometallic Chemistry, 665(1-2), 149-157.
  • Al-Ghorbani, M., Almalki, A. S., Al-Ghamdi, M. A., & El-Sharkawy, M. (2020). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 10(42), 25055-25063.
  • Di Sarno, V., Cerqua, I., D'Auria, M. V., Ziaco, M., & Maric, A. (2025). Benzyl-N-[4-(2-hydroxyethyl)
  • PubChem. 2-Aminothiazole.
  • Bahmani, A., Rajaee, M. H., Ebadi, A., & Dastan, D. (2023). Novel 3-benzylbenzo[d]thiazol-2(3H)-iminium salts as potent DNA benzylating agents: Design, synthesis, MTT assay, and DFT calculation. Journal of Molecular Structure, 1276, 134789.
  • Di Sarno, V., Cerqua, I., D'Auria, M. V., Ziaco, M., & Maric, A. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • Van den Brande, N., Van der Auweraer, M., & Maes, W. (2015). Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. Magnetic Resonance in Chemistry, 53(12), 1018-1026.
  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.
  • El-Metwaly, N., & El-Gazzar, A. R. B. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746.
  • Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-427.
  • Al-Warhi, T., Al-Ghorbani, M., & El-Sharkawy, M. (2023).
  • ResearchGate.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • Benchchem. Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.
  • Kumar, S., & Narasimhan, B. (2018).
  • Sharma, V. P., Singh, G., & Singh, O. V. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • da Silva, A. B. F., de Oliveira, E. R., & Ramalho, T. C. (2016). 1H-[10][13][16]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 27(9), 1695-1706.

  • YouTube.
  • Supporting Information for: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nis, Faculty of Sciences and Mathematics, Journal of Chemistry, 33(2), 135-147.
  • ETH Zurich, NMR Service.
  • Chemistry Stack Exchange.
  • Zhang, Y., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(21), 7351.
  • ChemicalBook. Thiazole(288-47-1) 1H NMR spectrum.
  • SpectraBase. 2-(2-Methylbenzyl)benzo[d]thiazole.
  • SpectraBase. 5-(4-Methylbenzyl)
  • SpectraBase. (4S)-4-Benzyl-2-methyl-4,5-dihydro-1,3-thiazole.
  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1986). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2, 1637-1639.
  • ResearchGate.
  • ResearchGate. 13C NMR spectrum of N-benzylbenzo[d]thiazol-2-amine.
  • Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Emery Pharma.
  • Wikipedia. Nuclear Overhauser effect.
  • Reddit. NMR spectrum peak assignment help needed.
  • Shi, H. B., et al. (2012). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469.
  • Chen, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Chemistry, 55(01), 1-8.
  • Biosynth. This compound.
  • University of California, Davis. Notes on NMR Solvents.

Sources

overcoming resistance to 4-benzyl-5-methyl-1,3-thiazol-2-amine in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we are dedicated to helping you navigate the complexities of your research. This guide provides in-depth troubleshooting strategies and detailed protocols for researchers encountering resistance to 4-benzyl-5-methyl-1,3-thiazol-2-amine in cell lines.

Introduction: Understanding this compound

The compound this compound belongs to the thiazole class of heterocyclic molecules. Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer properties.[1][2] While the precise mechanism of this specific compound may be under investigation, related thiazole derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4] Resistance to such compounds is a significant hurdle in experimental oncology and drug development. This guide will walk you through a logical workflow to diagnose, understand, and potentially overcome this resistance.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and problems encountered when resistance is suspected.

Question 1: My cells are no longer responding to the compound at the usual concentration. Are they resistant?

Answer: Not necessarily. Before concluding that the cells have developed resistance, it's crucial to rule out experimental variability. Here’s a checklist:

  • Compound Integrity: Has the compound degraded? Verify the age and storage conditions of your stock solution. Small molecules in solution (especially in DMSO) can degrade over time with freeze-thaw cycles. Consider preparing a fresh stock solution from powder.

  • Cell Health & Passage Number: Are the cells healthy? Visually inspect them for changes in morphology. High-passage number cell lines can undergo phenotypic drift. It is recommended to use cells within a consistent, low passage number range for all experiments.

  • Assay Performance: Is your viability assay (e.g., MTT, CellTiter-Glo) working correctly? Include both positive (e.g., staurosporine) and negative (vehicle control) controls in every experiment to ensure the assay is performing as expected.[5]

Question 2: How do I definitively confirm and quantify resistance?

Answer: The gold standard for confirming and quantifying resistance is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50).[6] You must compare the IC50 value of your suspected resistant cell line to that of the parental, sensitive cell line.

A significant increase (typically >3-fold, but this can vary) in the IC50 value indicates acquired resistance.[7]

Workflow for Diagnosing Drug Resistance

Here is a logical workflow to follow when you suspect resistance.

G cluster_0 Phase 1: Confirmation A Suspected Resistance: Cells survive at previously effective concentration B Step 1: Rule out experimental error - Check compound integrity - Verify cell health & passage - Validate assay with controls A->B C Step 2: Determine IC50 Perform dose-response curve on parental and suspected resistant cells B->C D Compare IC50 Values C->D E Is IC50(Resistant) > 3x IC50(Parental)? D->E F Resistance Confirmed Proceed to Mechanism Investigation E->F Yes G No Significant Resistance Re-evaluate experimental setup E->G No

Caption: A stepwise workflow for confirming acquired resistance.

Part 2: Advanced Troubleshooting - Investigating Mechanisms of Resistance

Once resistance is confirmed, the next step is to investigate the underlying biological mechanisms. This section is structured as a series of investigative questions to guide your experiments.

Question 3: Are the cells simply pumping the compound out?

Answer: One of the most common mechanisms of multidrug resistance is the upregulation of ATP-binding cassette (ABC) transporters, which act as cellular efflux pumps.[8][9] These proteins, such as P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), use ATP to actively transport a wide range of substrates, including many chemotherapy drugs, out of the cell, thereby reducing the intracellular concentration to sub-lethal levels.[10][11]

How to Investigate:

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of key ABC transporter genes (ABCB1, ABCC1, ABCG2) in your resistant cells compared to the parental line. A significant increase in expression is a strong indicator of this mechanism.

  • Protein Expression Analysis: Use Western blotting to confirm if the increased mRNA levels translate to higher protein levels of P-gp, MRP1, or BCRP.

  • Functional Efflux Assay: A functional assay is the most direct way to test for increased pump activity. The Rhodamine 123 efflux assay is a standard method.[12][13] Rhodamine 123 is a fluorescent substrate for P-gp. Cells with high P-gp activity will pump it out, resulting in low intracellular fluorescence.

Mechanism of ABC Transporter-Mediated Efflux

G cluster_0 Cell Membrane Pgp ABC Transporter (e.g., P-gp) Compound_out Thiazole Compound Pgp->Compound_out Efflux ADP ADP + Pi Pgp->ADP Compound_in Thiazole Compound Compound_in->Pgp Enters cell or binds within membrane ATP ATP ATP->Pgp Inhibitor Efflux Inhibitor (e.g., Verapamil) Inhibitor->Pgp Blocks efflux

Caption: Diagram of an ABC transporter actively pumping the drug out of the cell.

What to do if you confirm this mechanism: Try co-administering your thiazole compound with a known ABC transporter inhibitor, such as verapamil (for P-gp).[14] A restoration of sensitivity would strongly support this mechanism.

Question 4: Has the cellular target of the compound been altered?

Answer: If the compound acts by inhibiting a specific protein (e.g., a kinase), resistance can arise from mutations in the target protein that prevent the compound from binding, or from upregulation of the target protein itself. While the exact target of this compound may not be known, related compounds are known to inhibit kinases like CDK-8 or interact with proteins like fascin.[1][15]

How to Investigate:

  • Target Expression: If you have a hypothesized target, use Western blotting to compare its expression level in resistant vs. parental cells. A significant increase in target protein could require a higher drug concentration to achieve the same level of inhibition.

  • Target Sequencing: If you suspect a mutation, you can sequence the gene encoding the putative target protein from both parental and resistant cells. This is a more involved step, often guided by prior knowledge of common resistance mutations for a given protein family (e.g., "gatekeeper" mutations in kinases).[16]

  • Thermal Shift or Cellular Thermal Shift Assay (CETSA): These advanced techniques can be used to assess whether the compound is still binding to its target in intact cells or cell lysates. A loss of thermal stabilization by the compound in the resistant cells would indicate a loss of binding.

Question 5: Have the cells rewired their signaling pathways to bypass the drug's effect?

Answer: Cancer cells are notoriously adaptable. When one signaling pathway is blocked, they can often compensate by upregulating a parallel or downstream pathway to maintain proliferation and survival signals.[17][18] This is known as adaptive resistance or pathway rewiring. For example, if your compound inhibits a component of the MAPK pathway, cells might adapt by increasing signaling through the PI3K/Akt pathway.[19]

How to Investigate:

  • Phospho-Protein Analysis: Use Western blotting or phospho-proteomic arrays to screen for changes in the activation state of key signaling nodes. Compare the levels of phosphorylated (active) proteins like p-ERK, p-Akt, and p-STAT3 in parental versus resistant cells, both with and without compound treatment. An increase in the basal level of activation or a sustained activation in the presence of the compound in resistant cells points to rewiring.

Hypothetical Signaling Pathway Rewiring

G cluster_0 Sensitive Cell cluster_1 Resistant Cell A Growth Factor Signal B Target Pathway (e.g., MAPK) A->B C Proliferation B->C Drug1 Thiazole Compound Drug1->B D Growth Factor Signal E Target Pathway (e.g., MAPK) D->E G Bypass Pathway (e.g., PI3K/Akt) Upregulated D->G F Proliferation E->F G->F Drug2 Thiazole Compound Drug2->E

Sources

refining the purification protocol for 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

<-real_assistant>## Technical Support Center: Refining the Purification Protocol for 4-benzyl-5-methyl-1,3-thiazol-2-amine

Welcome to the technical support center for the purification of this compound (C₁₁H₁₂N₂S). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this thiazole derivative. The following sections offer a combination of frequently asked questions for rapid problem-solving and detailed protocols for more complex purification issues.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and provides quick, actionable advice for resolving typical purification hurdles.

Q1: My crude product is a dark, oily residue after synthesis. What is the best initial purification step?

A1: An oily crude product often indicates the presence of residual high-boiling solvents, starting materials, or polymeric byproducts. Before attempting more rigorous purification methods like column chromatography or recrystallization, it is advisable to perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to remove residual water. Drying the organic layer over anhydrous sodium sulfate and concentrating it in vacuo should yield a more manageable solid or a less viscous oil.

Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate even after initial workup. What are the likely impurities?

A2: The synthesis of 2-aminothiazoles, often through variations of the Hantzsch thiazole synthesis, can lead to several common impurities.[1][2] These may include unreacted α-haloketone and thiourea starting materials, as well as byproducts from side reactions. The polarity of these impurities can be very similar to the desired product, making separation challenging. It is crucial to use a well-resolved TLC system to guide your purification strategy. Experiment with different solvent systems, such as hexane/ethyl acetate or dichloromethane/methanol, to achieve optimal separation of the spots.

Q3: My compound seems to be "oiling out" during recrystallization instead of forming crystals. What can I do?

A3: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid during cooling.[3] This often happens when the solution is too concentrated, cooled too quickly, or when significant impurities are present. To resolve this, try the following:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add more of the hot solvent to decrease the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.

  • Solvent System Modification: If oiling persists, consider a different solvent or a co-solvent system. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) can often promote crystallization.

Q4: What is a good starting point for a column chromatography solvent system for this compound?

A4: For 2-aminothiazole derivatives, a gradient elution on silica gel is typically effective.[4][5] A good starting point is a gradient of ethyl acetate in hexane. Begin with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The exact gradient will depend on the specific impurities present in your crude mixture. Monitoring the elution with TLC is essential to collect the correct fractions.

II. Troubleshooting Guide: Advanced Purification Challenges

This section provides detailed, step-by-step protocols and explanations for overcoming more persistent purification problems.

Problem 1: Low Yield After Column Chromatography

Symptoms:

  • A significant amount of product appears to be lost on the silica gel column.

  • The collected fractions containing the pure product account for a much lower mass than expected from the crude material.

Potential Causes and Solutions:

  • Cause: The 2-amino group of the thiazole can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or "streaking" on the column.

  • Solution 1: Deactivating the Silica Gel:

    • Protocol: Before packing the column, prepare a slurry of the silica gel in the initial, low-polarity mobile phase. Add 1-2% triethylamine (NEt₃) to this slurry. The triethylamine will neutralize the acidic sites on the silica gel, reducing the strong interaction with the basic amine group of your product.[6]

    • Causality: Triethylamine is a volatile base that effectively competes with the aminothiazole for binding to the acidic sites on the silica gel, allowing your product to elute more cleanly and improving recovery.

  • Solution 2: Alternative Stationary Phase:

    • Protocol: Consider using a less acidic stationary phase like neutral alumina or a reverse-phase C18 silica gel. For reverse-phase chromatography, a mobile phase of acetonitrile and water is commonly used.[7]

    • Causality: Alumina is less acidic than silica, and reverse-phase chromatography separates compounds based on hydrophobicity rather than polarity, which can be advantageous for separating polar compounds that bind strongly to silica.

Problem 2: Persistent Impurity with Similar Polarity

Symptoms:

  • A persistent impurity co-elutes with the desired product during column chromatography, as confirmed by ¹H NMR or LC-MS of the "pure" fractions.

  • Multiple attempts at recrystallization fail to remove the impurity.

Potential Causes and Solutions:

  • Cause: The impurity may be a structurally similar isomer or a byproduct with very similar functional groups and polarity to the target compound.

  • Solution 1: Recrystallization with a Different Solvent System:

    • Protocol: A systematic approach to finding a suitable recrystallization solvent is crucial. The ideal solvent will dissolve the compound when hot but not at room temperature, while the impurity remains soluble at all temperatures or is insoluble even when hot.

    • Data-Driven Solvent Selection:

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol784.3Good for polar compounds.
Isopropanol823.9Often a good alternative to ethanol.
Acetonitrile825.8Can be effective for moderately polar compounds.[8]
Toluene1112.4Good for less polar compounds; higher boiling point allows for slow cooling.
Ethyl Acetate/HexaneVariableVariableA co-solvent system allows for fine-tuning of polarity.
  • Solution 2: Preparative Thin Layer Chromatography (Prep-TLC):

    • Protocol: For small-scale purifications where column chromatography is not providing adequate separation, preparative TLC can be a powerful tool. A thicker layer of silica gel is used, and after developing the plate, the band corresponding to the desired product is scraped off and the compound is extracted from the silica.

    • Causality: The higher resolution often achievable with TLC can allow for the separation of closely related compounds that co-elute on a column.

III. Experimental Workflows and Diagrams

Workflow for a Standard Purification Protocol

The following diagram outlines a typical purification workflow for this compound.

PurificationWorkflow Crude Crude Product (Oily Residue) Extraction Liquid-Liquid Extraction (EtOAc/aq. NaHCO₃) Crude->Extraction Concentration1 Concentration in vacuo Extraction->Concentration1 TLC_Analysis TLC Analysis (Hexane/EtOAc) Concentration1->TLC_Analysis Decision Purity Check TLC_Analysis->Decision Column Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Decision->Column Impure Recrystallization Recrystallization Decision->Recrystallization Mostly Pure Fraction_Collection Fraction Collection & TLC Analysis Column->Fraction_Collection Pooling Pool Pure Fractions Fraction_Collection->Pooling Concentration2 Concentration in vacuo Pooling->Concentration2 Concentration2->Recrystallization Final_Product Pure Product Recrystallization->Final_Product OilingOutTroubleshooting Start Oiling Out Occurs Reheat Reheat to Dissolve Oil Start->Reheat AddSolvent Add More Hot Solvent Reheat->AddSolvent SlowCool Cool Slowly to Room Temp. AddSolvent->SlowCool CheckCrystals Crystals Form? SlowCool->CheckCrystals Success Successful Crystallization CheckCrystals->Success Yes ChangeSolvent Change Solvent System (e.g., use a co-solvent) CheckCrystals->ChangeSolvent No ChangeSolvent->Reheat Triturate Attempt Trituration with a Poor Solvent ChangeSolvent->Triturate ReColumn Re-purify by Column Chromatography Triturate->ReColumn

Caption: Decision tree for troubleshooting "oiling out" during recrystallization.

IV. References

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from

  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from

  • BenchChem. (n.d.). Recrystallization methods for purifying aminothiazole compounds. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov. Retrieved from

  • ResearchGate. (n.d.). 3‐Benzyl‐5‐(2‐hydroxyethyl)‐4‐methyl‐1,3‐thiazolium Chloride. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Retrieved from

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from

  • PMC - PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from

Sources

minimizing side reactions in the synthesis of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-benzyl-5-methyl-1,3-thiazol-2-amine

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you optimize your reaction, minimize side products, and achieve high-purity yields.

Part 1: Foundational Knowledge (FAQs)

This section addresses fundamental questions about the synthesis, providing the necessary background for troubleshooting.

Q1: What is the standard synthetic route for this compound?

The most reliable and widely adopted method is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[2][3] For the target molecule, the specific reactants are 3-bromo-1-phenyl-2-butanone and thiourea .

The reaction proceeds by nucleophilic attack of the sulfur atom from thiourea on the electrophilic carbon bearing the halogen. This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[4][5]

Q2: Can you illustrate the core mechanism of this specific Hantzsch synthesis?

Certainly. The mechanism involves several key steps, beginning with the formation of a C-S bond and culminating in the creation of the stable aromatic ring. The aromaticity of the final product is a significant driving force for the reaction.[5]

Hantzsch_Mechanism Reactants 3-Bromo-1-phenyl-2-butanone + Thiourea Int1 S-Alkylation Intermediate (Isothiouronium Salt) Reactants->Int1 SN2 Attack Int2 Hemiaminal Intermediate (Hydroxythiazoline) Int1->Int2 Intramolecular Cyclization Product 4-benzyl-5-methyl- 1,3-thiazol-2-amine Int2->Product Dehydration (-H2O)

Caption: Core mechanism of the Hantzsch thiazole synthesis.

Part 2: Troubleshooting Guide: Side Reactions & Mitigation

This core section is formatted as a troubleshooting guide to directly address issues you may encounter during the experiment.

Problem Area: Low Yields and Isomeric Impurities
Q3: My final product is contaminated with a significant amount of an isomer, 4-ethyl-5-phenyl-1,3-thiazol-2-amine. What causes this and how can it be prevented?

Root Cause: The formation of this specific isomer points directly to a lack of regioselectivity during the synthesis of your α-haloketone starting material. The precursor, 1-phenyl-2-butanone, has two α-carbons (C1 and C3) that can be halogenated.

  • Desired Halogenation (C3): Bromination at C3 yields 3-bromo-1-phenyl-2-butanone, which correctly leads to This compound .

  • Side Reaction (C1): Bromination at C1 yields 1-bromo-1-phenyl-2-butanone, which leads to the undesired isomer, 4-ethyl-5-phenyl-1,3-thiazol-2-amine .

This side reaction is a classic example of competition between the kinetic and thermodynamic enolates of the starting ketone.

Mitigation Strategy: Regiocontrolled Bromination

To favor the formation of the desired 3-bromo isomer, you must use conditions that promote the formation of the thermodynamic enolate.

ConditionKinetic Control (Undesired)Thermodynamic Control (Desired)Rationale
Base Strong, bulky (e.g., LDA)Weaker (e.g., HBr, AcOH)Weaker bases allow for equilibration to the more stable, more substituted enolate.
Temperature Low (-78 °C)Elevated (Room Temp to Reflux)Higher temperatures provide the energy needed to overcome the activation barrier to form the thermodynamic enolate.
Solvent Aprotic (e.g., THF)Protic (e.g., Acetic Acid, Methanol)Protic solvents facilitate the equilibrium between the enolates.

Optimized Protocol: Selective Synthesis of 3-Bromo-1-phenyl-2-butanone

  • Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve 1-phenyl-2-butanone (1.0 equiv.) in glacial acetic acid (5-10 volumes).

  • Bromination: Add bromine (1.0 equiv.) dropwise to the solution at room temperature with vigorous stirring. A small amount of HBr (catalytic) can be added to accelerate enolization.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Pour the reaction mixture into cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromo-1-phenyl-2-butanone should be used immediately or stored under an inert atmosphere in the cold, as α-haloketones can be unstable.[6]

Side_Reactions cluster_halogenation Bromination Ketone 1-Phenyl-2-butanone Bromo1 1-Bromo Isomer (Kinetic Product) Ketone->Bromo1 Fast, Irreversible (LDA, -78°C) Bromo3 3-Bromo Isomer (Thermodynamic Product) Ketone->Bromo3 Slow, Reversible (HBr, RT) Thiazole_Undesired Undesired Isomer (4-ethyl-5-phenyl...) Bromo1->Thiazole_Undesired Hantzsch + Thiourea Thiazole_Desired Desired Product (4-benzyl-5-methyl...) Bromo3->Thiazole_Desired Hantzsch + Thiourea Byproduct N-Alkylation Byproduct (Dimer) Thiazole_Desired->Byproduct Reacts with Bromo3

Caption: Key reaction pathways and potential side reactions.

Problem Area: High Molecular Weight Impurities
Q4: My reaction produces a sticky, high-molecular-weight byproduct, and I'm losing a significant amount of my α-haloketone. What is happening?

Root Cause: This is a classic case of over-alkylation. The 2-amino group on your product is nucleophilic and can react with a second molecule of the electrophilic α-haloketone starting material.[7] This forms a dimeric or even oligomeric byproduct, consuming your starting material and reducing the yield of the desired monomeric product.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents).[5] This ensures that the α-haloketone is more likely to react with the abundant thiourea rather than the newly formed aminothiazole product.

  • Slow Addition: Instead of mixing all reactants at once, add the α-haloketone solution slowly over a period of 30-60 minutes to the heated solution of thiourea in your solvent (e.g., ethanol). This keeps the instantaneous concentration of the haloketone low, minimizing its opportunity to react with the product.

  • Temperature Management: While heat is required, excessive temperatures can accelerate side reactions. Refluxing in ethanol (approx. 78°C) is generally sufficient. Avoid aggressive heating.[8]

  • pH Control: The reaction generates HBr as a byproduct, which protonates the product to form a salt. This protonated form is less nucleophilic and less likely to participate in over-alkylation. The reaction is often run without an external base for this reason, with a basic workup performed at the end to neutralize the salt and precipitate the free base product.[2][5]

Part 3: Optimized Protocol and Workflow

This section provides a self-validating, step-by-step protocol designed to maximize yield and purity.

Optimized Synthesis Protocol
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve thiourea (1.1 equiv.) in absolute ethanol (10 volumes relative to the haloketone).

  • Initiation: Heat the thiourea solution to reflux (approx. 78°C) with stirring to ensure complete dissolution.

  • Slow Addition: Dissolve freshly prepared 3-bromo-1-phenyl-2-butanone (1.0 equiv.) in a minimal amount of absolute ethanol. Add this solution dropwise to the refluxing thiourea mixture over 45 minutes using a pressure-equalizing dropping funnel.

  • Reaction Monitoring: After the addition is complete, maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the α-haloketone.

  • Cooling & Neutralization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a cold 5% aqueous solution of sodium carbonate (Na₂CO₃) with stirring.[2]

  • Product Isolation: The free base, this compound, is poorly soluble in water and will precipitate as a solid. Continue stirring in the basic solution for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and any unreacted thiourea.

  • Drying: Air-dry the product on the filter paper, then transfer it to a watch glass for further drying. A vacuum oven at low heat (40-50°C) can be used to accelerate this process. The crude product is often of high purity.[2]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Thiourea in Ethanol heat Heat to Reflux start->heat prep_halo Prepare Haloketone Solution heat->prep_halo add Slowly Add Haloketone to Refluxing Mixture prep_halo->add monitor Maintain Reflux & Monitor by TLC add->monitor cool Cool to Room Temp monitor->cool quench Quench in Cold Na2CO3 Solution cool->quench precipitate Stir to Precipitate Product quench->precipitate filter_wash Filter & Wash with Cold Water precipitate->filter_wash dry Dry Product filter_wash->dry end_node Pure Product dry->end_node

Caption: Optimized experimental workflow for the synthesis.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Google Patents. Purification of 2-aminothiazole.
  • YouTube. synthesis of thiazoles. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • National Institutes of Health (PMC). An Overview of the Synthesis and Antimicrobial, Antiprotozal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Confirming the Molecular Target of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, identifying the precise molecular target of a novel bioactive compound is a critical juncture in the journey from discovery to clinical application. The small molecule 4-benzyl-5-methyl-1,3-thiazol-2-amine, built upon the versatile 1,3-thiazole scaffold, represents a promising starting point for therapeutic innovation. Thiazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] This guide provides a comprehensive, multi-faceted strategy for the deconvolution and confirmation of its molecular target, comparing state-of-the-art methodologies and furnishing the technical insights required for robust experimental design.

Introduction: The Challenge of Target Deconvolution

The efficacy of any therapeutic agent is intrinsically linked to its interaction with specific biomolecules.[5] The process of identifying these targets, known as target identification or deconvolution, is a pivotal step in drug discovery.[5][6] A confirmed target illuminates the mechanism of action, enables structure-activity relationship (SAR) studies for lead optimization, and helps predict potential on- and off-target toxicities.[7][8]

For a compound like this compound, whose specific target is not yet elucidated, a systematic and multi-pronged approach is essential. This guide will compare and contrast computational, biochemical, and cellular methods, providing a logical workflow to move from hypothesis generation to definitive target validation.

Phase 1: Hypothesis Generation via In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods offer a powerful and cost-effective strategy to generate a preliminary list of putative targets.[9][10] These approaches leverage the known universe of protein structures and ligand interactions to predict potential binding partners for our query molecule.

Comparative Computational Approaches
MethodPrincipleAdvantagesLimitations
Molecular Docking Simulates the binding of this compound into the 3D structures of known proteins.Provides insights into binding mode and energy; can screen large libraries of proteins.[9]Requires high-quality 3D protein structures; scoring functions can be inaccurate.
Pharmacophore Modeling Identifies the 3D arrangement of chemical features of the query molecule essential for biological activity and screens for proteins with complementary features.Does not require a protein structure; useful for identifying targets with similar binding pockets.[9]Relies on a set of active molecules for model generation; may miss novel binding modes.
Machine Learning & AI Utilizes algorithms trained on vast datasets of compound-target interactions to predict new interactions.[11][12]Can identify non-obvious relationships; improves as training data grows.[11]Can be a "black box," making mechanistic interpretation difficult; predictive power is dependent on the quality of training data.[10]

Expert Insight: The most robust in silico approach often involves a consensus strategy. For this compound, we would recommend initiating with both molecular docking against a panel of common drug targets (e.g., kinases, GPCRs, proteases) and parallel pharmacophore screening. High-scoring hits that appear in both analyses should be prioritized for experimental validation.

Phase 2: Unbiased Experimental Target Identification

While in silico methods provide a ranked list of possibilities, unbiased experimental approaches aim to "fish" for the target directly from a complex biological sample, such as a cell lysate, without preconceived notions.[7]

Key Unbiased Methodologies: A Comparison
MethodPrincipleAdvantagesLimitations
Affinity Chromatography / Chemical Proteomics The compound is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from a cell lysate.[6][13]Directly identifies binding proteins; can be coupled with mass spectrometry for high-throughput identification.Requires chemical modification of the compound, which may alter its binding properties; can yield non-specific binders.[6]
Cellular Thermal Shift Assay (CETSA) Based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[14][15]Measures target engagement in a native cellular environment without modifying the compound.[14][15]Lower throughput for initial discovery; requires a specific antibody for each candidate protein for validation by Western blot.
Featured Technology: Kinobeads

A powerful application of affinity chromatography is the "Kinobeads" technology, particularly relevant if initial screens suggest a role in cell signaling.[16][17] This method uses a cocktail of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome.[16][17] In a competitive binding experiment, cell lysate is pre-incubated with this compound. If the compound binds to specific kinases, they will not be captured by the beads. Quantitative mass spectrometry is then used to identify which kinases were "competed off," revealing them as direct targets.[18]

Workflow for Unbiased Target Identification

Caption: A dual-pronged approach for unbiased target identification.

Phase 3: Rigorous Target Validation

Once a list of candidate targets is generated, the next crucial phase is to validate these interactions with orthogonal, hypothesis-driven assays.[19][20] Validation must confirm direct binding and demonstrate that this binding event leads to a functional cellular consequence.

Orthogonal Validation Assays: A Comparative Overview
Assay TypeExamplesInformation GainedKey Considerations
Biochemical Assays Enzyme Activity Assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)Direct evidence of binding, binding affinity (Kd), kinetics (kon/koff), mechanism of inhibition (for enzymes).[21][22][23]Requires purified recombinant protein; may not fully reflect the cellular context.[21]
Cellular Assays Reporter Gene Assays, Downstream Signaling Analysis (e.g., Phospho-Westerns), Target Knockdown/KnockoutConfirms target engagement in a live cell context; links binding to a functional outcome.Can be confounded by off-target effects; requires well-characterized cellular models and reagents.

Expert Insight: A gold-standard validation workflow involves a three-step process:

  • Confirm Direct Binding: Use a biophysical method like SPR to measure the binding affinity and kinetics of this compound to the purified candidate protein.

  • Demonstrate Functional Modulation: If the target is an enzyme, perform an enzyme inhibition assay to determine the IC50.

  • Establish Cellular Relevance: Show that the compound modulates the target's pathway in cells at a similar concentration to its binding affinity. For example, if the target is a kinase, demonstrate a dose-dependent decrease in the phosphorylation of its known substrate.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to confirm that this compound engages a specific candidate protein in intact cells.

Methodology:

  • Cell Culture: Grow the selected cell line to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Divide the cell suspension into two groups: vehicle control (e.g., DMSO) and treatment with this compound (at a final concentration of 10-100 µM). Incubate for 1-2 hours at 37°C.[24]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[24]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.[14]

  • Analysis: Collect the supernatant (containing soluble proteins) and analyze by Western blot using an antibody specific for the candidate target protein.

  • Interpretation: A positive result is observed if the candidate protein remains in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle control, indicating thermal stabilization upon binding.

CETSA Workflow Diagram

CETSA_Workflow start Intact Cells treat Treat with Compound or Vehicle start->treat heat Heat to Various Temperatures treat->heat lyse Lyse Cells heat->lyse spin Centrifuge to Pellet Aggregated Proteins lyse->spin analyze Analyze Supernatant by Western Blot spin->analyze end Melting Curve analyze->end

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Generic Affinity Pulldown Assay

This protocol outlines the general steps for identifying binding partners using an immobilized version of the compound.

Methodology:

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and an affinity tag (e.g., biotin). A control probe, structurally similar but biologically inactive, should also be synthesized if possible.

  • Bead Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.

  • Lysate Preparation: Prepare a native protein lysate from the chosen cell line or tissue, ensuring to use protease inhibitors.

  • Incubation: Incubate the cell lysate with the compound-immobilized beads (and control beads in parallel) for several hours at 4°C with gentle rotation.[6]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using LC-MS/MS analysis.

  • Data Analysis: Compare the proteins identified from the active probe beads to those from the control beads. True binding partners should be significantly enriched in the active probe sample.

Conclusion and Forward Look

Confirming the molecular target of a novel compound like this compound is a non-trivial but essential undertaking. There is no single "best" method; rather, a judicious and orthogonal combination of in silico prediction, unbiased experimental screening, and rigorous biochemical and cellular validation is required. By starting with computational predictions to narrow the field of possibilities, employing unbiased techniques like affinity proteomics or CETSA to identify candidates in a native context, and finally, confirming these interactions with quantitative biophysical and functional assays, researchers can build a compelling and robust case for a specific mechanism of action. This structured approach not only de-risks the progression of a drug discovery program but also lays the scientific groundwork for rational optimization and future therapeutic success.

References

  • Benchchem. N-Benzyl-5-methyl-1,3,4-thiadiazol-2-amine.
  • Sharma, R. N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890–897.
  • ResearchGate. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF.
  • Abdel-Wahab, B. F., et al. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(6), 1734. Available from: [Link]

  • Kang, S. K., et al. (2012). 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1138.
  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • Singh, P., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 16(11), 1549. Available from: [Link]

  • University College London. Target Identification and Validation (Small Molecules).
  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Available from: [Link]

  • Kim, D., et al. (2021). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 26(11), 3359. Available from: [Link]

  • BTP. Small Molecule Drug Target Identification and Validation.
  • Al-Abri, Z., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation, 53(5), 629–644. Available from: [Link]

  • ResearchGate. (PDF) 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl).
  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature, 622(7984), 849–857. Available from: [Link]

  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903–1910. Available from: [Link]

  • Selvita. A Practical Guide to Target Engagement Assays.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251. Available from: [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Musso, G., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(3), 1779. Available from: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. Available from: [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery.
  • Zhu, F., et al. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry, 67(21), 16496–16517. Available from: [Link]

  • Celtarys Research. Biochemical assays in drug discovery and development.
  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574–1586. Available from: [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 916–928. Available from: [Link]

  • Aslam, M. A., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 14(1), 1083. Available from: [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 617–619. Available from: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Elkins, J. M., et al. (2016). The target landscape of clinical kinase drugs. Nature Biotechnology, 34(1), 95–104. Available from: [Link]

  • Resolve a DOI Name. A Computational Approach to Identify Small Molecules Interact with Crystal Structure of Programmed Cell Death Protein 1 as Potential Therapeutics for Cancer Immunotherapy. Available from: [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

Sources

A Comparative Efficacy Analysis for Drug Development Professionals: 4-Benzyl-5-methyl-1,3-thiazol-2-amine Derivatives vs. Darbufelone in Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anti-inflammatory drug discovery, the pursuit of agents with superior efficacy and improved safety profiles is paramount. This guide provides a comparative analysis of a promising class of compounds, 4-benzyl-5-methyl-1,3-thiazol-2-amine derivatives, against their conceptual predecessor, Darbufelone. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their anti-inflammatory potential, supported by experimental data and detailed protocols. Our analysis will delve into the rationale behind the design of these thiazole derivatives, their performance in preclinical models, and how they stack up against a known dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor.

Introduction: The Rationale for a Head-to-Head Comparison

Inflammation is a complex biological response involving multiple enzymatic pathways, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which metabolize arachidonic acid to produce pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX pathway, there is a growing interest in dual COX/LOX inhibitors that can offer a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile.

Darbufelone, a potent dual inhibitor of COX and LOX, has served as a pivotal lead compound in the design of novel anti-inflammatory agents.[1][2] Inspired by its mechanism, a series of 4-benzyl-1,3-thiazole derivatives have been synthesized with the hypothesis that the thiazole scaffold could offer a valuable pharmacophore for dual-acting anti-inflammatory drugs.[1][2] This guide will dissect the available preclinical data to provide a comparative perspective on the efficacy of these next-generation compounds relative to their lead.

Mechanism of Action: The Dual Inhibition of the Arachidonic Acid Pathway

Both 4-benzyl-1,3-thiazole derivatives and Darbufelone are designed to exert their anti-inflammatory effects by simultaneously inhibiting the COX and LOX enzymes. This dual inhibition is significant because it blocks the production of two major classes of inflammatory mediators.

The arachidonic acid cascade is a critical inflammatory pathway. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. This free arachidonic acid can then be metabolized by two major enzymatic pathways:

  • The Cyclooxygenase (COX) Pathway: This pathway, with its isoforms COX-1 and COX-2, leads to the production of prostaglandins, which are involved in inflammation, pain, and fever.

  • The Lipoxygenase (LOX) Pathway: This pathway, primarily through 5-lipoxygenase (5-LOX), results in the synthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions.

By inhibiting both pathways, dual inhibitors like Darbufelone and the 4-benzyl-1,3-thiazole derivatives aim to provide a more comprehensive blockade of the inflammatory response than traditional NSAIDs that only target the COX pathway.

Arachidonic Acid Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Inflammation, Allergic Reactions) LOX->LTs Inhibitor1 This compound Derivatives Inhibitor1->COX inhibit Inhibitor1->LOX inhibit Inhibitor2 Darbufelone Inhibitor2->COX inhibit Inhibitor2->LOX inhibit

Dual inhibition of COX and LOX pathways.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

A standard preclinical model for evaluating the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rats. A study by Sharma et al. (2009) investigated the in vivo anti-inflammatory effects of a series of 4-benzyl-1,3-thiazole derivatives and compared their activity against selective inhibitors of COX-1, COX-2, and LOX.[1][2]

The table below summarizes the percentage inhibition of paw edema at 3 hours post-carrageenan injection for two representative 4-benzyl-1,3-thiazole derivatives, RS11 and RS31, compared to standard reference drugs.

CompoundTargetDose (mg/kg, p.o.)% Inhibition of Paw Edema (at 3 hours)
RS11 (Aryl amino derivative)Dual COX/LOX (putative)5058.3**
RS31 (Carbalkoxy amino derivative)Dual COX/LOX (putative)5069.4
IbuprofenPreferential COX-1 Inhibitor10044.4
RofecoxibSelective COX-2 Inhibitor5052.7
Caffeic acidSelective 5-LOX Inhibitor5038.8
Nordihydroguaiaretic acid (NDGA)Selective 15-LOX Inhibitor5036.1
Significant difference at P < 0.001, *Significant difference at P < 0.05. Data extracted from Sharma et al., 2009.[1][2]

From this in vivo data, it is evident that the 4-benzyl-1,3-thiazole derivatives, particularly the carbalkoxy amino derivative RS31, exhibit potent anti-inflammatory activity, surpassing that of both selective COX and LOX inhibitors at the tested doses. This suggests a potential synergistic effect arising from dual pathway inhibition.

In Vitro Enzymatic Inhibition Profile: A Focus on Darbufelone

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Darbufelone 200.19
Data from MedChemExpress product information.

The data for Darbufelone clearly demonstrates its potent and selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. Its dual action also extends to the LOX pathway, making it a valuable benchmark for the newly synthesized thiazole derivatives.[1][2]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols are provided below.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is based on the methodology described by Winter et al. and is a standard procedure for assessing acute inflammation.[3]

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (150-200g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compounds (e.g., 4-benzyl-1,3-thiazole derivatives, Darbufelone) and reference drugs

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, reference drug groups, and test compound groups.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds, reference drugs, or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the volume of edema at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Carrageenan-Induced Paw Edema Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatize Acclimatize Rats Fast Fast Overnight Acclimatize->Fast Group Group Animals Fast->Group Baseline Measure Baseline Paw Volume Group->Baseline Administer Administer Test Compound/Vehicle Baseline->Administer Inject Inject Carrageenan Administer->Inject Measure Measure Paw Volume at Intervals Inject->Measure CalculateEdema Calculate Edema Volume Measure->CalculateEdema CalculateInhibition Calculate % Inhibition CalculateEdema->CalculateInhibition

Workflow for the carrageenan-induced paw edema assay.

In Vitro COX/LOX Dual Inhibition Assay

This is a generalized protocol for determining the in vitro inhibitory activity of test compounds against COX and LOX enzymes.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1, COX-2, and 5-LOX enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Purified 5-LOX enzyme (e.g., from potato or human recombinant)

  • Arachidonic acid (substrate for COX)

  • Linoleic acid (substrate for 5-LOX)

  • Assay buffers specific for each enzyme

  • Test compounds and reference inhibitors (e.g., Ibuprofen for COX-1, Celecoxib for COX-2, Zileuton for 5-LOX)

  • 96-well plates (UV-transparent for LOX assay)

  • Spectrophotometer or fluorometer

Procedure for COX Inhibition Assay (Fluorometric):

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the designated wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding a fluorometric probe and arachidonic acid.

  • Immediately measure the fluorescence intensity in a kinetic mode.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Procedure for 5-LOX Inhibition Assay (Spectrophotometric):

  • Prepare serial dilutions of the test compound.

  • In a UV-transparent 96-well plate or cuvettes, add the assay buffer and 5-LOX enzyme.

  • Add the test compound or reference inhibitor.

  • Pre-incubate the mixture at room temperature (e.g., 10 minutes).

  • Initiate the reaction by adding the linoleic acid substrate.

  • Immediately measure the increase in absorbance at 234 nm over a set period.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Discussion and Future Directions

The available evidence strongly suggests that 4-benzyl-1,3-thiazole derivatives are a promising class of anti-inflammatory agents. The in vivo data demonstrates their superior efficacy in a model of acute inflammation compared to single-target COX or LOX inhibitors.[1][2] This supports the hypothesis that dual inhibition of both pathways leads to a more robust anti-inflammatory response.

While a direct comparison with Darbufelone in the same assays is not yet published, the rationale for their design based on this lead compound is sound. The potent and selective COX-2 inhibition of Darbufelone sets a high benchmark for these new derivatives. Future studies should focus on elucidating the in vitro enzymatic inhibition profiles of the most promising 4-benzyl-1,3-thiazole derivatives, such as RS31, to quantify their potency and selectivity against COX-1, COX-2, and 5-LOX. This will allow for a more direct and quantitative comparison with Darbufelone and other dual inhibitors.

Furthermore, comprehensive preclinical development of these thiazole derivatives would require ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess their drug-like properties and safety profiles.

References

  • Sharma, R. N., Xavier, F. P., Vasu, K. K., Chaturvedi, S. C., & Pancholi, S. S. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890–897. [Link]

  • Sharma, R. N., Xavier, F. P., Vasu, K. K., Chaturvedi, S. C., & Pancholi, S. S. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed, 24(3), 890-7. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Hosseinzadeh, H., Ramezani, M., & Fadishei, M. (2000). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 14(3), 193-196. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]

Sources

Validating In Vitro Anti-inflammatory Potential: A Comparative In Vivo Guide to 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of 4-benzyl-5-methyl-1,3-thiazol-2-amine. Drawing upon established preclinical models and comparative pharmacology, we delineate a robust methodology for transitioning from in vitro observations to whole-animal efficacy studies. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate novel thiazole derivatives for their therapeutic potential in inflammatory disorders.

The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Analogue-based drug design has suggested that 4-benzyl-1,3-thiazole derivatives may function as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.[2][3][4] This dual inhibition offers a promising therapeutic strategy by potentially providing broader anti-inflammatory efficacy and a more favorable safety profile compared to single-pathway inhibitors.

This guide will focus on validating the hypothesized anti-inflammatory effects of this compound in a well-established animal model of acute inflammation, using the selective COX-2 inhibitor, Celecoxib, as a benchmark for comparison.

Comparative In Vivo Efficacy

To provide a clear comparison of the anti-inflammatory potential of this compound against a clinically relevant standard, the following table summarizes the anticipated dose-dependent effects in the carrageenan-induced paw edema model in rats. This model is a cornerstone for the primary screening of potential anti-inflammatory agents.[1]

CompoundDose (mg/kg, p.o.)Time Point (hours)Paw Edema Inhibition (%)Putative Mechanism of Action
This compound 10335Dual COX/LOX Inhibition
30355
100375
Celecoxib 10340Selective COX-2 Inhibition
30365
Vehicle Control -30-

Experimental Workflows and Protocols

A logical and sequential experimental workflow is paramount for the successful in vivo validation of in vitro findings. The following diagram illustrates the key phases of this process, from initial hypothesis to data analysis and interpretation.

G cluster_0 Phase 1: Pre-clinical Planning cluster_1 Phase 2: In Vivo Experimentation cluster_2 Phase 3: Data Analysis and Interpretation A Hypothesis Generation: This compound exhibits anti-inflammatory activity in vivo B Selection of Animal Model: Carrageenan-Induced Paw Edema in Rats A->B C Comparator Selection: Celecoxib (Selective COX-2 Inhibitor) B->C D Dose Range Finding Studies C->D E Animal Acclimatization and Grouping D->E F Oral Administration of Test Compounds and Vehicle E->F G Induction of Inflammation: Subplantar Carrageenan Injection F->G H Measurement of Paw Volume at Predetermined Intervals G->H I Calculation of Percent Inhibition of Edema H->I J Statistical Analysis (e.g., ANOVA) I->J K Comparative Efficacy Assessment J->K L Conclusion and Future Directions K->L G AA Arachidonic Acid COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGE2, PGI2) (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (LTB4) (Chemotaxis, Inflammation) LOX->LTs Inhibitor 4-benzyl-5-methyl- 1,3-thiazol-2-amine Inhibitor->COX Inhibition Inhibitor->LOX Inhibition Celecoxib Celecoxib Celecoxib->COX Selective Inhibition of COX-2

Caption: Hypothesized mechanism of action.

Discussion and Future Directions

The successful in vivo validation of this compound's anti-inflammatory activity would provide a strong rationale for its further preclinical development. A significant reduction in carrageenan-induced paw edema, comparable or superior to Celecoxib, would substantiate its potential as a novel anti-inflammatory agent.

Future studies should aim to:

  • Confirm the dual COX/LOX inhibitory mechanism: This can be achieved through ex vivo assays measuring prostaglandin and leukotriene levels in inflammatory exudates.

  • Evaluate efficacy in chronic inflammation models: Models such as adjuvant-induced arthritis would provide insights into the compound's potential for treating chronic inflammatory conditions.

  • Assess the gastrointestinal safety profile: A key advantage of dual COX/LOX inhibitors is a potentially improved gastrointestinal safety profile compared to traditional NSAIDs. This should be investigated through ulcerogenicity studies.

  • Explore potential neuroprotective effects: Given that some kinase inhibitors show promise in neurodegenerative diseases, and inflammation is a key component of these conditions, investigating the neuroprotective potential of this compound in relevant models could be a valuable future direction. [5][6][7] By following the structured approach outlined in this guide, researchers can effectively validate the in vivo efficacy of this compound and build a solid foundation for its progression as a potential therapeutic candidate.

References

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b]T[5][8][9]hiadiazole Derivatives as Anti-Inflammatory Agents - PubMed. Available at: [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. Available at: [Link]

  • Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Kinase Inhibitors: Promising Therapeutics for Neurodegenerative Diseases | Sino Biological. Available at: [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - Open Exploration Publishing. Available at: [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Available at: [Link]

  • Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis - PubMed. Available at: [Link]

  • Insights into kinase inhibitors' therapeutic potential in neurodegenerative diseases - News-Medical.Net. Available at: [Link]

  • In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC - NIH. Available at: [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Available at: [Link]

  • (PDF) Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - ResearchGate. Available at: [Link]

  • Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent - MDPI. Available at: [Link]

  • Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: Potential cyclooxygenase-2 specific inhibitors - MD Anderson Cancer Center. Available at: [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF - ResearchGate. Available at: [Link]

  • Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC - PubMed Central. Available at: [Link]

  • Full article: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach - Taylor & Francis. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Benzyl-5-methyl-1,3-thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-benzyl-5-methyl-1,3-thiazol-2-amine analogs. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This document will explore how chemical modifications to this core structure influence its biological potency and selectivity, offering valuable insights for the rational design of novel therapeutic agents.

The this compound Scaffold: A Versatile Core

The this compound core presents multiple points for chemical modification, each offering an opportunity to modulate the compound's pharmacokinetic and pharmacodynamic properties. The key positions for substitution are the 2-amino group, the benzyl ring, and the thiazole ring itself. Understanding the impact of these modifications is crucial for optimizing biological activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents.

Modifications at the 2-Amino Position

The 2-amino group is a common site for derivatization, often acylated or substituted with various aryl or alkyl groups. These modifications can impact the molecule's ability to form hydrogen bonds and its overall lipophilicity. For instance, N-acylation of 2-amino-5-benzyl-1,3-thiazoles has been explored to modulate their biological effects.[4]

Substitutions on the Benzyl Ring

The electronic and steric properties of substituents on the benzyl ring play a critical role in determining the biological activity.

  • Electron-withdrawing groups (EWGs) , such as halogens or nitro groups, can enhance the antimicrobial and anticancer activity of thiazole derivatives.[5][6] For example, compounds with a 4-fluorobenzyl group have shown potent anticancer activity.[7]

  • Electron-donating groups (EDGs) , like methyl or methoxy groups, can also influence activity, though their effects can be target-dependent.

Modifications of the Thiazole Ring

While the core 4-benzyl-5-methyl-1,3-thiazole structure is the focus, it's informative to consider related analogs where the thiazole ring is substituted at other positions. For example, substitutions at the 4-position of the thiazole ring with different aryl groups can significantly impact antimicrobial activity.[8]

Comparative Biological Activities

The this compound scaffold has been investigated for several therapeutic applications.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer properties.[9][10][11] They can induce apoptosis in cancer cells and inhibit key enzymes involved in cell proliferation.[12][13][14] SAR studies have revealed that the substitution pattern on both the benzyl and any N-aryl substituent at the 2-amino position is critical for cytotoxicity. For example, certain N-(5-benzylthiazol-2-yl)amide compounds have shown enhanced anticancer activity, with some analogs exhibiting nanomolar potency against leukemia and melanoma cell lines.[7]

Anti-inflammatory Activity

Thiazole derivatives are known to possess anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[15][16][17] A study on 4-benzyl-1,3-thiazole derivatives identified compounds with significant anti-inflammatory effects, highlighting the importance of the substitution at the 2-position of the thiazole ring for this activity.[5]

Antimicrobial Activity

The 2-aminothiazole core is a well-established pharmacophore in the development of antimicrobial agents.[18] Analogs of this compound have shown activity against a range of bacterial and fungal pathogens.[19] SAR analysis has indicated that electron-withdrawing groups on the benzyl ring can enhance antibacterial efficacy.[5]

Experimental Protocols

General Synthesis of this compound Analogs

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the core scaffold.

Step-by-Step Protocol:

  • Reaction Setup: Combine an appropriately substituted thioamide (e.g., thiourea for the parent 2-amino compound) with an α-haloketone (e.g., 1-bromo-3-phenyl-2-butanone for the 4-benzyl-5-methyl scaffold) in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the desired this compound analog.

Hantzsch Thiazole Synthesis Thioamide Substituted Thioamide Reflux Reflux Thioamide->Reflux AlphaHaloKetone α-Haloketone AlphaHaloKetone->Reflux Solvent Ethanol Solvent->Reflux Workup Neutralization & Purification Reflux->Workup Product This compound Analog Workup->Product

Caption: General workflow for the Hantzsch synthesis of thiazole analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Treat Treat with Thiazole Analogs SeedCells->Treat AddMTT Add MTT Reagent Treat->AddMTT Incubate Incubate (Formazan Formation) AddMTT->Incubate Solubilize Add Solubilizing Agent Incubate->Solubilize ReadAbsorbance Measure Absorbance Solubilize->ReadAbsorbance Analyze Calculate IC50 Values ReadAbsorbance->Analyze End End Analyze->End

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity Profile of 4-benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents. However, this promiscuity also necessitates a rigorous evaluation of off-target effects, as the 2-aminothiazole moiety has also been flagged as a potential "toxicophore" requiring careful assessment of its metabolic fate and cross-reactivity.[1][2] This guide provides a comprehensive experimental framework for characterizing the cross-reactivity profile of a specific member of this class, 4-benzyl-5-methyl-1,3-thiazol-2-amine, for researchers in drug development.

Derivatives of 4-benzyl-1,3-thiazole have shown promise as anti-inflammatory and anticancer agents.[3][4][5] Given this background, it is plausible that this compound may exhibit activity against key signaling molecules in these pathways, such as protein kinases or G-protein coupled receptors (GPCRs). A thorough cross-reactivity assessment is therefore crucial to determine its selectivity and potential for adverse effects.

Comparative Analysis: Establishing a Selectivity Profile

To provide a clear benchmark for evaluating the selectivity of this compound, a comparative analysis against established inhibitors is essential. The table below illustrates how experimental data for our compound of interest can be systematically compared against known drugs targeting kinases and GPCRs.

Target ClassPrimary Target (Hypothetical)This compound (IC50/EC50)Comparator Drug 1 (e.g., Dasatinib) (IC50/EC50)Comparator Drug 2 (e.g., Imatinib) (IC50/EC50)
Kinases SRC KinaseExperimental Data0.5 nM630 nM
ABL KinaseExperimental Data0.6 nM37 nM
c-KITExperimental Data1.3 nM21 nM
EGFRExperimental Data>10,000 nM>10,000 nM
GPCRs Adenosine A1 ReceptorExperimental DataInactiveInactive
Dopamine D2 ReceptorExperimental DataInactiveInactive
Serotonin 5-HT2A ReceptorExperimental DataInactiveInactive

This table should be populated with experimental data obtained from the protocols outlined below.

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A multi-faceted approach is necessary to build a comprehensive cross-reactivity profile. This involves broad screening against large target panels followed by more focused cell-based functional assays.

Phase 1: Broad Kinase and GPCR Panel Screening

The initial step is to perform a wide-ranging screen to identify potential on-target and off-target activities. Several commercial services offer extensive kinase and GPCR profiling panels.[6][7][8][9][10][11]

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Concentration: For an initial single-point screen, a concentration of 1 µM or 10 µM is typically used.

  • Kinase Panel Selection: Utilize a broad kinase panel, such as one covering over 300 kinases, to maximize the identification of potential interactions.[6][8]

  • Assay Format: Radiometric or fluorescence-based assays are commonly employed to measure kinase activity.

  • Data Analysis: Results are typically expressed as the percentage of inhibition relative to a control. Hits are often defined as compounds that cause greater than 50% or 75% inhibition.

  • Follow-up: For any identified hits, perform dose-response assays to determine the IC50 values.

Experimental Protocol: GPCR Binding and Functional Assays

  • GPCR Panel Selection: Choose a comprehensive panel of GPCR targets, including representatives from different families.[7][9][12]

  • Binding Assays:

    • Principle: These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

    • Execution: Incubate membranes from cells expressing the target GPCR with a fixed concentration of radioligand and varying concentrations of this compound.

    • Data Analysis: Determine the Ki (inhibition constant) from the IC50 values.

  • Functional Assays:

    • Principle: These assays measure the cellular response following GPCR activation or inhibition (e.g., changes in cAMP, Ca2+, or β-arrestin recruitment).[13][14]

    • Execution: Use engineered cell lines expressing the target GPCR and a reporter system.

    • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Caption: High-level workflow for cross-reactivity profiling.

Phase 2: Cell-Based Functional Assays

Cell-based assays are critical for validating the biological relevance of the findings from biochemical and binding assays.[15][16][17][18][19] These assays provide insights into the compound's effects in a more complex cellular environment.

Experimental Protocol: Cellular Proliferation and Cytotoxicity Assays

  • Cell Line Selection: Choose a panel of cell lines relevant to the hypothesized therapeutic area (e.g., cancer cell lines for an oncology target, immune cell lines for an inflammatory target).

  • Assay Principle: Assays such as MTT, MTS, or CellTiter-Glo® measure cell viability and proliferation.

  • Execution:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add the detection reagent and measure the signal (absorbance or luminescence).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

Experimental Protocol: Target Engagement and Pathway Modulation Assays

  • Principle: These assays confirm that the compound interacts with its intended target in a cellular context and modulates downstream signaling.

  • Western Blotting:

    • Treat cells with the compound and a relevant stimulus (e.g., a growth factor for a kinase target).

    • Lyse the cells and perform western blotting to detect changes in the phosphorylation status of the target protein and its downstream effectors.

  • Reporter Gene Assays:

    • Use cell lines containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest.

    • Measure changes in reporter gene expression following treatment with the compound.

Cellular_Assay_Workflow cluster_assays Functional Readouts Start Select Relevant Cell Lines Treat_Cells Treat cells with dose-range of This compound Start->Treat_Cells Proliferation Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) Treat_Cells->Proliferation Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Target) Treat_Cells->Target_Engagement Pathway_Modulation Pathway Modulation Assay (e.g., Reporter Gene Assay) Treat_Cells->Pathway_Modulation Data_Analysis Calculate IC50/EC50 values and assess pathway modulation Proliferation->Data_Analysis Target_Engagement->Data_Analysis Pathway_Modulation->Data_Analysis

Caption: Workflow for cell-based functional assays.

Conclusion

The 2-aminothiazole scaffold holds significant therapeutic potential, but a thorough understanding of a compound's cross-reactivity is paramount for successful drug development. By employing a systematic approach that combines broad panel screening with targeted cell-based assays, researchers can build a comprehensive selectivity profile for this compound. This data is not only crucial for identifying a clear mechanism of action but also for anticipating potential safety liabilities, ultimately guiding the optimization of lead compounds and increasing the probability of clinical success.

References

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. ResearchGate. Available at: [Link].

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link].

  • Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. MDPI. Available at: [Link].

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. National Center for Biotechnology Information. Available at: [Link].

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. Available at: [Link].

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link].

  • Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. National Center for Biotechnology Information. Available at: [Link].

  • A review for cell-based screening methods in drug discovery. National Center for Biotechnology Information. Available at: [Link].

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Available at: [Link].

  • 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Multispan. Available at: [Link].

  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Available at: [Link].

  • Cross-Reactivity Assessment. Creative Diagnostics. Available at: [Link].

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link].

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Available at: [Link].

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link].

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online. Available at: [Link].

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link].

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link].

  • GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. Available at: [Link].

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Available at: [Link].

  • GPCR Assay Services. Reaction Biology. Available at: [Link].

  • Kinase Panel Profiling. Pharmaron. Available at: [Link].

  • Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. ResearchGate. Available at: [Link].

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information. Available at: [Link].

  • Cell Based Assays Development. Sygnature Discovery. Available at: [Link].

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link].

  • Advances in G Protein-Coupled Receptor High-throughput Screening. National Center for Biotechnology Information. Available at: [Link].

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Available at: [Link].

Sources

A Comparative Guide to the Synthesis of 4-benzyl-5-methyl-1,3-thiazol-2-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-benzyl-5-methyl-1,3-thiazol-2-amine

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its unique structural features allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents. The specific derivative, this compound, is a key intermediate in the synthesis of various kinase inhibitors and other potential drug candidates. The strategic placement of the benzyl and methyl groups provides a framework for further molecular elaboration, making the efficient and scalable synthesis of this compound a critical aspect of drug discovery programs.

This guide provides an in-depth comparison of two primary synthetic routes to this compound: the classic Hantzsch Thiazole Synthesis and a modern one-pot approach starting from a β-keto ester. We will delve into the detailed experimental protocols, explore the underlying reaction mechanisms, and present a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Classic Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry and a widely employed method for the preparation of thiazole derivatives.[1][2] This route involves the cyclocondensation of an α-haloketone with a thioamide, in this case, thiourea. The synthesis is a two-step process, beginning with the preparation of the requisite α-haloketone.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds via an initial SN2 reaction where the nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event that leads to the formation of the aromatic thiazole ring.[3][4]

Experimental Protocols

Part A: Synthesis of the α-Haloketone Precursor: 3-chloro-4-phenylbutan-2-one

The key precursor for the Hantzsch synthesis of the target molecule is 3-chloro-4-phenylbutan-2-one. A reliable method for its preparation starts from the commercially available 4-phenyl-3-buten-2-one.

  • Step 1: Reduction of 4-phenyl-3-buten-2-one to 4-phenyl-3-buten-2-ol. This step is typically achieved using a reducing agent like sodium borohydride.

  • Step 2: Chloro-functionalization of 4-phenyl-3-buten-2-ol. The allylic alcohol is then treated with N-chlorosuccinimide (NCS) in a suitable solvent system to yield the desired α-chloroketone, 3-chloro-4-phenylbutan-2-one.

Part B: Cyclocondensation to form this compound

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-phenylbutan-2-one (1.0 eq) and thiourea (1.0-1.2 eq) in absolute ethanol.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product, often precipitating as the hydrochloride salt, can be collected by filtration.

  • To obtain the free base, the salt is treated with a mild base, such as aqueous sodium bicarbonate or dilute ammonia, followed by extraction with an organic solvent like ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Hantzsch_Synthesis_Workflow cluster_precursor Part A: α-Haloketone Synthesis cluster_cyclization Part B: Cyclocondensation start_A 4-phenyl-3-buten-2-one step_A1 Reduction (e.g., NaBH4) start_A->step_A1 intermediate_A 4-phenyl-3-buten-2-ol step_A1->intermediate_A step_A2 Chlorination (e.g., NCS) intermediate_A->step_A2 product_A 3-chloro-4-phenylbutan-2-one step_A2->product_A step_B1 Reflux in Ethanol product_A->step_B1 thiourea Thiourea thiourea->step_B1 intermediate_B Product Hydrochloride Salt step_B1->intermediate_B step_B2 Basification & Extraction intermediate_B->step_B2 product_B This compound step_B2->product_B

Caption: Workflow for the Hantzsch Synthesis of this compound.

Route 2: One-Pot Synthesis from a β-Keto Ester

A more contemporary and "greener" approach to 2-aminothiazoles involves a one-pot reaction starting from a β-keto ester. This method circumvents the need to isolate the often lachrymatory and toxic α-haloketone intermediate by generating it in situ.

Mechanism of the One-Pot Synthesis

This reaction proceeds through an initial α-halogenation of the β-keto ester using a halogenating agent like N-bromosuccinimide (NBS). The resulting α-bromo-β-keto ester is then immediately subjected to cyclocondensation with thiourea in a similar fashion to the Hantzsch synthesis, followed by dehydration and, in this case, decarboxylation to afford the final 2-aminothiazole product.

Experimental Protocols

Part A: Synthesis of the β-Keto Ester Precursor: Ethyl 2-benzyl-3-oxobutanoate

The required starting material for this route is ethyl 2-benzyl-3-oxobutanoate, which can be readily prepared by the alkylation of ethyl acetoacetate.[5][6]

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.

  • To this solution, add ethyl acetoacetate dropwise at room temperature.

  • After the formation of the enolate is complete, add benzyl bromide (or chloride) dropwise and heat the mixture to reflux for 1-2 hours.

  • After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude ethyl 2-benzyl-3-oxobutanoate is then purified by vacuum distillation.

Part B: One-Pot Cyclocondensation

  • In a round-bottomed flask, dissolve ethyl 2-benzyl-3-oxobutanoate (1.0 eq) and thiourea (1.2 eq) in a suitable solvent, such as water or ethanol.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution at room temperature or slightly elevated temperature (e.g., 50 °C).[7]

  • The reaction is typically stirred for several hours until completion, as monitored by TLC.

  • The work-up procedure generally involves neutralizing the reaction mixture, extracting the product with an organic solvent, and purifying by column chromatography or recrystallization.

OnePot_Synthesis_Workflow cluster_precursor_2 Part A: β-Keto Ester Synthesis cluster_cyclization_2 Part B: One-Pot Cyclocondensation start_A2 Ethyl Acetoacetate step_A1_2 Enolate Formation (NaOEt in EtOH) start_A2->step_A1_2 intermediate_A2 Sodium Enolate step_A1_2->intermediate_A2 step_A2_2 Alkylation (Benzyl Bromide) intermediate_A2->step_A2_2 product_A2 Ethyl 2-benzyl-3-oxobutanoate step_A2_2->product_A2 step_B1_2 In-situ Bromination & Cyclocondensation product_A2->step_B1_2 thiourea_2 Thiourea thiourea_2->step_B1_2 nbs NBS nbs->step_B1_2 product_B2 This compound step_B1_2->product_B2

Caption: Workflow for the One-Pot Synthesis of this compound.

Comparative Analysis

ParameterRoute 1: Hantzsch SynthesisRoute 2: One-Pot Synthesis from β-Keto Ester
Starting Materials 4-phenyl-3-buten-2-one, ThioureaEthyl acetoacetate, Benzyl bromide, Thiourea, NBS
Key Intermediates 3-chloro-4-phenylbutan-2-oneEthyl 2-benzyl-3-oxobutanoate
Number of Steps 2 (synthesis of α-haloketone + cyclization)2 (synthesis of β-keto ester + one-pot cyclization)
Typical Yield Good to excellent (often >70% for cyclization)Good to excellent (often >80% for one-pot step)[7]
Reaction Conditions Refluxing ethanol for cyclizationMilder conditions for one-pot step (e.g., 50 °C)
Safety Concerns Isolation and handling of lachrymatory and toxic α-haloketoneAvoids isolation of α-haloketone; NBS is a brominating agent
"Green" Chemistry Use of organic solvents, isolation of intermediateCan be performed in water, one-pot nature reduces waste
Scalability Well-established and scalablePotentially more scalable due to one-pot nature and milder conditions

Discussion and Recommendations

Both the Hantzsch synthesis and the one-pot approach from a β-keto ester are viable and effective methods for preparing this compound. The choice between the two routes will largely depend on the specific requirements of the research setting.

The Hantzsch Thiazole Synthesis (Route 1) is a classic, well-understood, and robust method. Its primary drawback lies in the necessity to synthesize and handle the α-haloketone intermediate, which is often a lachrymatory and toxic compound, posing significant safety challenges, particularly at a larger scale. However, for laboratories equipped to handle such reagents, this route offers high yields and predictable outcomes.

The One-Pot Synthesis from a β-Keto Ester (Route 2) represents a more modern and safety-conscious alternative. By generating the α-halo intermediate in situ, it eliminates the need for its isolation and handling, thereby improving the overall safety profile of the synthesis. Furthermore, the ability to perform this reaction in aqueous media aligns well with the principles of green chemistry, reducing the reliance on volatile organic solvents. While this route also involves a precursor synthesis step (the β-keto ester), the starting materials are generally less hazardous than those for the α-haloketone. The one-pot nature of the key transformation also offers advantages in terms of operational simplicity and potentially higher throughput.

References

  • Gregg, L. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of ethyl 2-benzylacetoacetate. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters. Retrieved from [Link]

  • Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. (n.d.). Wiley Online Library. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 15). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • HETEROCYCLES. (2012). A Facile One-Pot Procedure for the Synthesis of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017, December 18). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-Benzylacetoacetate: A Versatile Intermediate for Chemical Manufacturing. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 4). Preparation of compounds using acetoacetic ester synthesis. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • ResearchGate. (2022, May). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. Retrieved from [Link]

Sources

A Comparative Benchmark Study of 4-benzyl-5-methyl-1,3-thiazol-2-amine Against Known Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

This guide provides a comprehensive benchmark analysis of the novel investigational compound, 4-benzyl-5-methyl-1,3-thiazol-2-amine, hereafter referred to as Compound-T , against established inhibitors of the tankyrase enzymes. Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family and have emerged as critical therapeutic targets in oncology due to their pivotal role in regulating the Wnt/β-catenin signaling pathway.[1][2][3][4] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of Compound-T's performance with the well-characterized tankyrase inhibitors, XAV939 and IWR-1, supported by detailed experimental protocols and comparative data. The objective is to provide a robust framework for evaluating the potential of new chemical entities in this therapeutic space.

The Rationale for Targeting Tankyrase in the Wnt/β-catenin Pathway

The canonical Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis.[4][6] In the absence of a Wnt signal, a "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, targeting it for proteasomal degradation.[7] This keeps cytoplasmic β-catenin levels low.

Tankyrase enzymes (TNKS1 and TNKS2) promote the degradation of Axin through a process called PARsylation.[1][8] The degradation of Axin destabilizes the destruction complex, leading to the accumulation of β-catenin. Subsequently, β-catenin translocates to the nucleus, where it activates TCF/LEF (T-cell factor/lymphoid enhancer factor) transcription factors, driving the expression of genes associated with cell proliferation and survival.[6][7]

In many cancers, aberrant Wnt signaling leads to the constitutive stabilization of β-catenin.[5] Tankyrase inhibitors are designed to counteract this by stabilizing Axin, thereby promoting β-catenin degradation and suppressing oncogenic signaling.[2][9]

Comparative Inhibitor Profiles

This guide benchmarks Compound-T against two well-established tankyrase inhibitors, XAV939 and IWR-1, which serve as reference compounds due to their extensive characterization in the scientific literature.

CompoundTarget(s)Mechanism of ActionReported IC50
XAV939 TNKS1, TNKS2Stabilizes Axin by inhibiting the poly-ADP-ribosylating activity of tankyrase 1 and 2, thus stimulating β-catenin degradation.[2][8][9][10][11]TNKS1: ~11 nM, TNKS2: ~4 nM[9]
IWR-1 TNKS1, TNKS2Promotes β-catenin phosphorylation and degradation by stabilizing the Axin-scaffolded destruction complex.[12][13][14][15]~180 nM in cell-based Wnt reporter assays.[12][13][15]
Compound-T Putative TNKS1/2To be determined through the experimental protocols outlined in this guide.To be determined.

Experimental Design for Comparative Analysis

To objectively evaluate the performance of Compound-T relative to XAV939 and IWR-1, a multi-tiered experimental approach is proposed. This includes a direct enzymatic assay, a cell-based pathway activity assay, and a target engagement and downstream effect analysis.

In Vitro Tankyrase Enzymatic Inhibition Assay

This assay directly quantifies the inhibitory potential of Compound-T on the catalytic activity of recombinant human TNKS1 and TNKS2.

Principle: A chemiluminescent assay is employed to measure the poly(ADP-ribosyl)ation (PARsylation) of a substrate by the tankyrase enzyme. The reaction utilizes biotinylated NAD+ as a co-substrate. The resulting biotinylated PAR product is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.

Step-by-Step Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Compound Preparation: Prepare a serial dilution of Compound-T, XAV939, and IWR-1 in DMSO.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human TNKS1 or TNKS2 enzyme in an appropriate assay buffer.

  • Incubation: Add the diluted compounds to the respective wells, followed by the enzyme mixture.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate the plate to allow for PARsylation to occur.

  • Detection: Stop the reaction and wash the plate. Add streptavidin-HRP, followed by a chemiluminescent substrate.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Wnt/β-catenin Signaling Reporter Assay (TCF/LEF Luciferase Assay)

This assay assesses the ability of Compound-T to inhibit Wnt pathway signaling within a cellular context.

Principle: A luciferase reporter gene under the control of a TCF/LEF responsive element is used. Inhibition of the Wnt pathway will result in a decrease in luciferase expression and activity.[6][16]

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or SW480) and co-transfect with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase control plasmid for normalization.[17][18]

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of Compound-T, XAV939, and IWR-1. For cell lines with low endogenous Wnt signaling, stimulation with Wnt3a conditioned medium may be necessary.[18][19]

  • Cell Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition and determine the EC50 value.

Western Blot Analysis for Target Engagement and Downstream Effects

This technique is used to visualize the molecular consequences of tankyrase inhibition within the cell.

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Inhibition of tankyrase is expected to increase the protein levels of Axin and decrease the levels of β-catenin.[1]

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells (e.g., HepG2 or SW480) with Compound-T, XAV939, and IWR-1 at concentrations around their respective EC50 values.[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein levels.

Visualizing the Experimental and Mechanistic Frameworks

To provide a clearer understanding of the underlying biology and the experimental procedures, the following diagrams have been generated.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibition Tankyrase Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes (OFF) TCF_LEF_off->Wnt_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inhibited Dsh->Destruction_Complex_inhibited Inhibition beta_catenin_on β-catenin (accumulates) beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Wnt_Genes_on Wnt Target Genes (ON) TCF_LEF_on->Wnt_Genes_on Activation Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARsylation & Degradation Axin->Destruction_Complex Stabilization Inhibitor Compound-T XAV939, IWR-1 Inhibitor->Tankyrase Inhibition

Caption: Canonical Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_data Data Interpretation Enzymatic_Assay Tankyrase Enzymatic Assay IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Quantify Inhibition Comparative_Analysis Comparative Analysis of Compound-T vs. Known Inhibitors IC50_Determination->Comparative_Analysis Cell_Culture Cell Line Selection & Culture Compound_Treatment Treatment with Inhibitors Cell_Culture->Compound_Treatment Reporter_Assay TCF/LEF Reporter Assay Compound_Treatment->Reporter_Assay Western_Blot Western Blot Analysis Compound_Treatment->Western_Blot EC50_Determination EC50 Determination Reporter_Assay->EC50_Determination Measure Pathway Activity Protein_Analysis Analyze Protein Levels (Axin, β-catenin) Western_Blot->Protein_Analysis Detect Target Engagement EC50_Determination->Comparative_Analysis Protein_Analysis->Comparative_Analysis

Caption: Experimental workflow for the comparative evaluation of tankyrase inhibitors.

Hypothetical Benchmark Data and Interpretation

The following tables present hypothetical, yet plausible, data for Compound-T, allowing for a direct comparison with XAV939 and IWR-1.

Table 1: In Vitro Enzymatic Inhibition

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)
XAV939 114
IWR-1 13156
Compound-T 83

Table 2: Cell-Based Wnt Signaling Inhibition

CompoundTCF/LEF Reporter Assay EC50 (nM) in SW480 cells
XAV939 25
IWR-1 180
Compound-T 15

Interpretation of Hypothetical Results:

Based on this hypothetical data, Compound-T demonstrates potent inhibition of both TNKS1 and TNKS2 in a direct enzymatic assay, with IC50 values slightly superior to the highly potent inhibitor XAV939. Furthermore, in the cell-based TCF/LEF reporter assay, Compound-T exhibits a lower EC50 value than both XAV939 and IWR-1, suggesting excellent cell permeability and potent inhibition of the Wnt/β-catenin pathway in a cellular context.

Western blot analysis (data not shown, but methodology provided) would be expected to confirm this mechanism of action, showing a dose-dependent increase in Axin protein levels and a corresponding decrease in β-catenin levels upon treatment with Compound-T.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the benchmark evaluation of a novel investigational compound, this compound (Compound-T), as a putative tankyrase inhibitor. By comparing its performance against the well-characterized inhibitors XAV939 and IWR-1, a clear and objective assessment of its potential can be achieved.

The provided experimental protocols are designed to be self-validating, ensuring the generation of robust and reproducible data. The hypothetical results presented suggest that Compound-T could be a highly promising candidate for further development.

Future studies should focus on elucidating the full pharmacological profile of Compound-T, including its selectivity against other members of the PARP family, its pharmacokinetic properties, and its in vivo efficacy in relevant cancer models. The methodologies and comparative data presented in this guide provide a solid foundation for these next steps in the drug discovery and development process.

References

  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. National Institutes of Health. [Link]

  • Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. ACS Publications. [Link]

  • Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Taylor & Francis Online. [Link]

  • Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Bentham Science. [Link]

  • Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. PubMed Central. [Link]

  • What are TNKS2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • XAV939 TNKS1, TNKS2 27100. BPS Bioscience. [Link]

  • IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression. PubMed Central. [Link]

  • XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. PubMed Central. [Link]

  • XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles. PubMed Central. [Link]

  • Wnt Antagonist I, IWR-1-endo - Calbiochem | 681669. Merck Millipore. [Link]

  • A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. PubMed. [Link]

  • The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. AACR Journals. [Link]

  • Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. PubMed. [Link]

  • Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. National Institutes of Health. [Link]

  • How to detect and activate Wnt signaling. The WNT Homepage - Stanford University. [Link]

  • Transcription-Based Reporters of Wnt/-Catenin Signaling. ResearchGate. [Link]

  • TCF/LEF Reporter Kit (Wnt/ β-catenin Signaling Pathway). BPS Bioscience. [Link]

Sources

Navigating the Labyrinth of Assay Reproducibility: A Comparative Guide for 4-benzyl-5-methyl-1,3-thiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Robust and Reliable Biological Data

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutics is paved with the rigorous demand for reproducible experimental data. The journey from a promising molecular scaffold to a validated lead compound is contingent on the reliability of biological assays. This guide delves into the critical aspects of assay reproducibility, using the exemplar molecule, 4-benzyl-5-methyl-1,3-thiazol-2-amine , a member of the broader 2-aminothiazole class, to illustrate common challenges and best practices. We will objectively compare its hypothetical performance with alternative, well-validated compounds and provide a framework for designing self-validating experimental systems.

The Allure and Ambiguity of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1] This versatility has led to the development of numerous derivatives with potential anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] However, this promiscuity can be a double-edged sword. The very features that enable broad activity can also contribute to non-specific interactions and assay interference, making the 2-aminothiazole class, at times, a source of "frequent hitters" in high-throughput screening campaigns.[5]

A recent study on fragment-sized thiazoles highlighted that these compounds can exhibit instability in buffer solutions, redox activity, and a propensity for thiol reactivity, all of which can lead to false-positive results and poor reproducibility.[5][6] Therefore, when working with a novel 2-aminothiazole derivative like this compound, a heightened level of scrutiny and a robust validation strategy are not just recommended, but essential.

The Reproducibility Gauntlet: A Hypothetical Anti-Inflammatory Assay

To illustrate the challenges and solutions in ensuring assay reproducibility, let's consider a common in vitro model for inflammation: a cell-based assay measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Experimental Protocol: A Self-Validating Approach

A robust protocol is the first line of defense against irreproducibility. Here is a detailed, step-by-step methodology designed to be a self-validating system:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency to maintain consistent physiological responses.

    • Seed 1 x 10^5 cells per well in a 96-well plate and allow them to adhere for 24 hours. This pre-incubation period is critical for cell recovery and establishing a uniform monolayer.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells, including controls, must be kept constant and below 0.5% to avoid solvent-induced artifacts.

    • Pre-treat the cells with the compound for 1 hour before inducing an inflammatory response. This allows for compound uptake and interaction with its putative target.

  • Inflammatory Challenge:

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. LPS is a potent inducer of the inflammatory cascade, leading to the production of NO.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to each sample.

    • Incubate in the dark for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. The intensity of the color is directly proportional to the NO concentration.

  • Cell Viability Assay (Counter-Screen):

    • After collecting the supernatant for the Griess assay, assess cell viability in the same wells using a complementary method like the MTT or PrestoBlue™ assay. This is a critical step to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply due to cytotoxicity.

Potential Pitfalls and a Comparative Framework

While the above protocol incorporates good laboratory practices, the chemical nature of this compound necessitates a deeper level of validation.

Table 1: Comparative Analysis of a 2-Aminothiazole and a Validated Inhibitor

FeatureThis compound (Hypothetical)Validated Kinase Inhibitor (e.g., Ruxolitinib - JAK inhibitor)
Initial Screen Hit Potent inhibition of NO production in Griess assay.Potent inhibition of NO production in Griess assay.
Potential for Assay Interference High. Thiazole rings can be redox-active, potentially interfering with the Griess reagent chemistry.[5]Low. Well-characterized mechanism of action.
Cytotoxicity Profile Unknown. Must be rigorously tested to de-risk non-specific effects.Well-defined therapeutic window.
Mechanism of Action Unconfirmed. Could be a non-specific reactive compound.Specific inhibition of the JAK-STAT signaling pathway.
Reproducibility Concern High. Potential for batch-to-batch variability in purity and stability.[6]Low. Commercially available with high purity and established stability.

Designing a Robust Validation Workflow

To move from a promising but potentially problematic hit to a validated lead, a multi-pronged validation strategy is imperative. This workflow is designed to systematically de-risk compounds like this compound.

ValidationWorkflow cluster_0 Phase 1: Primary Hit Confirmation cluster_1 Phase 2: De-risking & Orthogonal Validation cluster_2 Phase 3: Mechanism of Action & Target Engagement PrimaryScreen Primary Screen (e.g., Griess Assay) DoseResponse Dose-Response Confirmation PrimaryScreen->DoseResponse CounterScreen Counter-Screen (e.g., Cell Viability) DoseResponse->CounterScreen OrthogonalAssay Orthogonal Assay (e.g., ELISA for TNF-α) CounterScreen->OrthogonalAssay TargetEngagement Target Engagement (e.g., Cellular Thermal Shift Assay) OrthogonalAssay->TargetEngagement BiophysicalAssay Biophysical Assay (e.g., Surface Plasmon Resonance) TargetEngagement->BiophysicalAssay ReproducibilityLogic cluster_0 Initial Observation cluster_1 Reproducibility & Specificity Checks cluster_2 Outcome Hit Hit in Primary Assay DoseResponse Dose-Response Confirmed? Hit->DoseResponse NonToxic Non-Toxic in Counter-Screen? DoseResponse->NonToxic Yes FalsePositive False Positive/ Artifact DoseResponse->FalsePositive No OrthogonalActive Active in Orthogonal Assay? NonToxic->OrthogonalActive Yes NonToxic->FalsePositive No Validated Validated Hit OrthogonalActive->Validated Yes OrthogonalActive->FalsePositive No

Caption: Decision tree for hit validation.

Conclusion: A Commitment to Scientific Rigor

The reproducibility of biological assays is the bedrock of credible scientific research and successful drug development. While promising scaffolds like the 2-aminothiazoles, exemplified by this compound, offer exciting starting points, they must be approached with a healthy dose of skepticism and a rigorous validation strategy. By employing orthogonal assays, comprehensive counter-screens, and direct measures of target engagement, researchers can navigate the complexities of assay variability and confidently identify robust and reproducible lead compounds. This commitment to scientific integrity ensures that the path to novel therapeutics is built on a foundation of solid, reliable data.

References

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (n.d.). National Institutes of Health. [Link]

  • Resources for developing reliable and reproducible in vitro toxicological test methods. (n.d.). National Institutes of Health. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Small Molecule Hit Identification and Validation. (n.d.). Broad Institute. [Link]

  • Resources for developing reliable and reproducible in vitro test methods. (2021). National Institute of Standards and Technology. [Link]

  • Avoiding a reproducibility crisis in regulatory toxicology—on the fundamental role of ring trials. (2024). National Institutes of Health. [Link]

  • Standards of Good Practices for the Conduct of In Vitro Toxicity Studies. (2023). ResearchGate. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). National Institutes of Health. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). ACS Publications. [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024). ResearchGate. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (2012). National Institutes of Health. [Link]

  • This compound. (n.d.). PubChemLite. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (2012). ResearchGate. [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). National Institutes of Health. [Link]

  • Synthesis and antitumor evaluation of 5-(benzo[d]d[7]ioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. (2016). Royal Society of Chemistry. [Link]

  • Microwave assisted synthesis and in vitro cytotoxicities of substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones against human tumor cell lines. (2012). National Institutes of Health. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2020). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (2002). National Institutes of Health. [Link]

  • Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. (2019). Semantic Scholar. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2023). MDPI. [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). MDPI. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). National Institutes of Health. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). National Institutes of Health. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). National Institutes of Health. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). National Institutes of Health. [Link]

  • Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. (2022). MDPI. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2020). National Institutes of Health. [Link]

Sources

A Comprehensive Guide to the Comparative Analysis of 4-benzyl-5-methyl-1,3-thiazol-2-amine and its Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the chirality of a molecule is not a trivial detail but a critical determinant of its biological activity, pharmacokinetic profile, and potential toxicity. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] This guide provides a comprehensive framework for the synthesis, chiral separation, and comparative biological evaluation of the enantiomers of a specific, promising derivative: 4-benzyl-5-methyl-1,3-thiazol-2-amine.

While this compound is commercially available as a racemic mixture, to the best of our knowledge, a detailed comparative analysis of its individual enantiomers has not been published. This guide, therefore, serves as both a strategic overview and a practical, step-by-step manual for researchers seeking to unlock the stereospecific potential of this molecule. We will delve into the causality behind experimental choices, providing a self-validating system of protocols grounded in established chemical and biological principles.

Synthesis of Racemic this compound

The foundational step in this comparative analysis is the efficient synthesis of the racemic parent compound. The Hantzsch thiazole synthesis remains the most direct and reliable method for constructing the 2-aminothiazole ring system.[6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Proposed Synthetic Pathway:

The logical starting materials are 1-phenyl-2-butanone, which will be halogenated to create the α-haloketone intermediate, and thiourea.

Synthesis_Pathway A 1-Phenyl-2-butanone B 1-Bromo-1-phenyl-2-butanone A->B Br2, Acetic Acid D Racemic this compound B->D Ethanol, Reflux C Thiourea C->D Ethanol, Reflux

Caption: Proposed Hantzsch synthesis of the target compound.

Experimental Protocol: Synthesis of Racemic this compound

  • Halogenation of the Ketone:

    • Dissolve 1-phenyl-2-butanone (1 equivalent) in glacial acetic acid.

    • Slowly add bromine (1 equivalent) dropwise at 0-5 °C with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting ketone.

    • Quench the reaction by pouring it into ice-cold water and extract the product, 1-bromo-1-phenyl-2-butanone, with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The crude α-bromoketone is often used directly in the next step without further purification.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the crude 1-bromo-1-phenyl-2-butanone (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is the crude product. Filter the solid, wash with cold water, and dry.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure racemic this compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.

Chiral Separation of Enantiomers

With the racemic mixture in hand, the critical next step is the resolution of the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective technique for this purpose.[7][8][9] The choice of CSP is paramount and is based on the structural features of the analyte. For this compound, which contains aromatic rings and a primary amine capable of hydrogen bonding, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent candidates.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening:

    • Prepare a stock solution of the racemic compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Screen a panel of chiral columns. Recommended starting points include:

      • Polysaccharide-based: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)). These phases often provide excellent resolution for aromatic compounds.[8]

      • Macrocyclic Glycopeptide-based: Astec® CHIROBIOTIC® T (Teicoplanin), which is particularly effective for polar and ionic compounds like amines.[10]

    • Begin with a simple mobile phase system, such as a mixture of hexane and isopropanol (for normal phase) or acetonitrile and a buffer (for reversed-phase or polar organic mode).

  • Method Optimization:

    • Once a column showing baseline or partial separation is identified, optimize the mobile phase composition.

    • Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact resolution.

    • Polar Organic/Reversed-Phase: Vary the organic modifier (acetonitrile or methanol) concentration and the type and pH of the aqueous buffer or additive (e.g., trifluoroacetic acid, diethylamine).

    • Optimize other parameters such as flow rate and column temperature to improve peak shape and resolution.

  • Preparative Separation:

    • Once an analytical method with good separation (resolution > 1.5) is established, scale it up to a preparative or semi-preparative scale to isolate sufficient quantities of each enantiomer for subsequent biological testing.

    • Collect the separated enantiomeric fractions, pool them, and remove the solvent.

    • Confirm the enantiomeric purity of each isolated fraction using the developed analytical chiral HPLC method. An enantiomeric excess (ee) of >99% is desired.

Chiral_Separation_Workflow Start Racemic Compound Screen Column Screening (Polysaccharide & Macrocyclic CSPs) Start->Screen Optimize Method Optimization (Mobile Phase, Flow Rate, Temp.) Screen->Optimize Prep Preparative HPLC Optimize->Prep Fractions Collect Enantiomer Fractions Prep->Fractions Analysis Purity Analysis (ee > 99%) Fractions->Analysis Enantiomers Isolated (R) and (S) Enantiomers Analysis->Enantiomers

Caption: Workflow for chiral separation and purification.

Comparative Physicochemical and Biological Analysis

With the pure enantiomers isolated, a head-to-head comparison can begin. This analysis should encompass basic physicochemical properties and extend to a comprehensive biological evaluation.

Physicochemical Characterization

A key distinguishing feature of enantiomers is their interaction with plane-polarized light.

Property(R)-enantiomer(S)-enantiomerMethod
Optical Rotation Expected: [α]D = +x°Expected: [α]D = -x°Polarimetry
Enantiomeric Purity >99% ee>99% eeChiral HPLC
Melting Point Should be identicalShould be identicalDSC/Melting Point Apparatus
NMR/MS Spectra Identical to racemateIdentical to racemateNMR, MS
Comparative Biological Evaluation

Given the broad spectrum of activity associated with 2-aminothiazoles, a tiered screening approach is recommended. The core hypothesis is that the two enantiomers will exhibit different potencies due to stereospecific interactions with their biological target(s).

A. Anticancer Activity (Cytotoxicity Screening)

Many 2-aminothiazole derivatives have shown potent antiproliferative activity.[5][11][12] A standard cytotoxicity assay against a panel of cancer cell lines is a logical starting point.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Data Acquisition: Solubilize the formazan crystals with DMSO or a similar solvent and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

B. Antimicrobial Activity

The 2-aminothiazole scaffold is also present in numerous antibacterial and antifungal agents.[1][13]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Compound Preparation: Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and racemic mixture in a 96-well plate containing appropriate growth media.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

C. Anti-inflammatory Activity (Enzyme Inhibition Assay)

Certain thiazole derivatives are known to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and Lipoxygenase (LOX).[14][15]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Assay Principle: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening kit. These assays typically measure the peroxidase activity of COX enzymes.

  • Procedure:

    • Add the purified COX-1 or COX-2 enzyme to wells of a 96-well plate.

    • Add the (R)-enantiomer, (S)-enantiomer, racemic mixture, and a known inhibitor (e.g., Celecoxib for COX-2) at various concentrations.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Measure the absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the synthesis, chiral separation, and comparative analysis of the enantiomers of this compound. By following these protocols, researchers can elucidate the stereospecific contributions to the biological activity of this promising scaffold.

Significant differences in the IC₅₀ or MIC values between the (R) and (S) enantiomers would provide strong evidence of a specific chiral recognition event at the biological target. The more active enantiomer (the eutomer) would then become the lead candidate for further optimization and preclinical development. The less active enantiomer (the distomer) could be studied for potential off-target effects or different pharmacological profiles. This rigorous, enantiomer-resolved approach is fundamental to developing safer, more effective therapeutic agents and embodies the principles of modern, rational drug design.

References

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available at: [Link]

  • Romagnoli, R., et al. (2015). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 20(8), 13943-13961. Available at: [Link]

  • Reddy, T. S., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 438-443. Available at: [Link]

  • Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(1), 1-15. Available at: [Link]

  • Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1265, 133479. Available at: [Link]

  • Özbek, O., & Gürdere, M. B. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Chemico-Biological Interactions, 347, 109623. Available at: [Link]

  • Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Singh, R., et al. (2013). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. ResearchGate. Available at: [Link]

  • Kučera, R., et al. (2003). Enantioselective liquid chromatography of C3-chiral 2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one and thione 1,1-dioxides on polyacrylamide- and polysaccharide-based chiral stationary phases. Journal of Chromatography A, 993(1-2), 17-28. Available at: [Link]

  • Rahman, M. M., et al. (2006). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Oriental Journal of Chemistry, 22(3), 475-484. Available at: [Link]

  • Geronikaki, A., & Pitta, E. (2016). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 21(11), 1438. Available at: [Link]

  • Kumar, K., et al. (2016). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry, 124, 609-624. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Benzyl-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the proper disposal of 4-Benzyl-5-methyl-1,3-thiazol-2-amine (CAS No. 91088-89-0), a compound frequently utilized in medicinal chemistry and drug discovery. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from an analysis of related chemical structures and established best practices for chemical waste management, providing a robust framework for researchers, scientists, and drug development professionals.

Hazard Assessment and Characterization

Understanding the potential hazards of this compound is the first step in its safe management. Based on data from related thiazole compounds, it is prudent to handle this chemical as a hazardous substance.

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassificationAnticipated EffectsPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1]P264, P280[2]
Skin Corrosion/IrritationCauses skin irritation.[1][3]P302+P352, P332+P313[4]
Serious Eye Damage/Eye IrritationCauses serious eye irritation or damage.[1][2][3]P305+P351+P338, P337+P313[2]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[4]P261, P304+P340, P312

The thiazole moiety is a common structural feature in many bioactive compounds.[5][6][7] Due to the presence of an amine group and a heterocyclic aromatic ring system, there is also a potential for environmental toxicity if disposed of improperly.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[8]To protect against splashes that can cause serious eye irritation or damage.[2][3]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which may cause irritation or harmful effects.[1][3]
Body Protection A laboratory coat.To protect against accidental spills and contamination of personal clothing.[8]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3][8]To minimize inhalation of dust or vapors.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_packaging Packaging & Labeling cluster_disposal Final Disposal start Start: Unused or Waste This compound assess_hazards Assess Hazards (Refer to Section 1) start->assess_hazards don_ppe Don Appropriate PPE (Refer to Section 2) assess_hazards->don_ppe segregate_waste Segregate Waste don_ppe->segregate_waste solid_waste Solid Waste (e.g., contaminated labware, unused solid chemical) segregate_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) segregate_waste->liquid_waste Liquid package_solid Package Solid Waste in a sealed, labeled container solid_waste->package_solid package_liquid Package Liquid Waste in a sealed, labeled, and leak-proof container liquid_waste->package_liquid label_waste Label Container Clearly: 'Hazardous Waste' 'this compound' package_solid->label_waste package_liquid->label_waste store_waste Store in Designated Hazardous Waste Accumulation Area label_waste->store_waste contact_ehs Contact Institutional EHS for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

DO NOT dispose of this compound down the drain or in regular trash. This compound, like many nitrogen-containing heterocyclic compounds, can be harmful to aquatic life and may not be effectively removed by standard wastewater treatment processes.

Step 1: Waste Segregation

  • Solid Waste: Collect any unused or waste solid this compound, as well as any contaminated materials (e.g., weighing boats, contaminated gloves, paper towels), in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with incompatible waste streams. Thiazole derivatives can be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

Step 2: Waste Container and Labeling

  • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, list any other components of the waste mixture.

  • Ensure the exterior of the container is clean and free of contamination.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from sources of ignition, and secondary containment is recommended.[9]

  • Keep the container closed except when adding waste.

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Disposal will likely be through high-temperature incineration by a licensed hazardous waste disposal company.[10] This is a common and effective method for the destruction of organic compounds.[11]

Regulatory Context

The disposal of chemical waste is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[12] While this compound is not specifically listed as a hazardous waste by the EPA, it may be classified as such based on its characteristics (e.g., toxicity).[12][13] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety when handling hazardous chemicals.[14][15][16]

Emergency Procedures

  • Spills: In case of a small spill, and if you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[8] For larger spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

    • Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI. Retrieved from [Link]

  • Material Safety Data Sheet - Thiazole, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024-11-21). MDPI. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). University of Maryland. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • 4-Ethyl-5-methyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR, University of Maryland. Retrieved from [Link]

  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. (n.d.). NASA. Retrieved from [Link]

  • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2025-11-15). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Benzyl-5-methyl-1,3-thiazol-2-amine: A Comprehensive PPE and Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Benzyl-5-methyl-1,3-thiazol-2-amine, a member of the biologically significant thiazole family of compounds, demands a meticulous and informed approach to personal protection.[1][2] This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile: Understanding the Risks

Key Anticipated Hazards:

  • Acute Toxicity: Thiazole derivatives can be harmful if swallowed, inhaled, or in contact with skin.[4]

  • Severe Skin Corrosion/Irritation: A primary concern is the potential for these compounds to cause severe skin burns and irritation.[3] Direct contact can lead to significant tissue damage.

  • Serious Eye Damage: The risk of severe, potentially irreversible eye damage, including blindness, is high.[3] Ocular exposure requires immediate and extensive rinsing.

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause irritation to the respiratory system.[3][5] Some related compounds are noted as being corrosive to the respiratory tract.

  • Allergic Skin Reaction: There is a potential for susceptible individuals to develop an allergic skin reaction upon exposure.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of convenience; it is a direct response to the identified hazards. The following protocol is designed to establish a comprehensive barrier between the researcher and the chemical.

Hand Protection: The First Line of Defense
  • Mandatory: Wear chemically resistant, disposable gloves at all times. Nitrile gloves are a common and effective choice for many laboratory chemicals.

  • Causality: Given the high risk of skin corrosion and irritation, gloves are non-negotiable.[3] To prevent cross-contamination and ensure barrier integrity, gloves should be inspected before use and changed immediately if contaminated or torn. Never reuse disposable gloves.

Eye and Face Protection: Shielding from Irreversible Damage
  • Mandatory: Use chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Causality: The potential for severe and permanent eye damage necessitates robust protection that prevents not only direct splashes but also contact from vapors or aerosols.[3] Standard safety glasses are insufficient as they do not provide a seal.

Body Protection: Preventing Dermal Exposure
  • Mandatory: A chemically resistant laboratory coat is required. Ensure it is fully buttoned, with sleeves rolled down. For larger quantities or procedures with a high splash risk, consider a chemically resistant apron over the lab coat.

  • Causality: This protects your skin and personal clothing from accidental spills and contamination.[3][5] Contaminated clothing must be removed immediately and decontaminated before reuse.[3]

Respiratory Protection: Safeguarding Your Airway
  • Mandatory: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Situational Requirement: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[3] For compounds like this, a respirator with a filter for ammonia and organic ammonia derivatives (such as a Type K green filter) and a particulate filter would be appropriate.[3]

  • Causality: The compound's potential to cause respiratory tract irritation and harm upon inhalation makes effective ventilation a critical safety control.[3]

Operational and Disposal Plan

A safe protocol extends from the moment a chemical is acquired to its final disposal.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Confirm that an eyewash station and safety shower are immediately accessible.[3][5]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and/or face shield, and finally, gloves.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid chemical within the fume hood. Use a spatula for transfers to minimize dust generation.

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After the procedure, decontaminate any surfaces and equipment. Remove PPE carefully, starting with gloves (to avoid contaminating other items), followed by the face shield, goggles, and lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][5]

Disposal Plan
  • Waste Segregation: All waste materials contaminated with this compound, including used gloves, weigh boats, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Labeling and Disposal: The container must be clearly labeled with its contents. Dispose of the waste through your institution's approved hazardous waste disposal program.[3][5] Do not dispose of this chemical down the drain.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

  • Spill: Evacuate the immediate area. Remove all sources of ignition. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the material into a sealed container for hazardous waste disposal.

Data Presentation: Safety at a Glance

Hazard ClassificationPotential ConsequencesRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Severe skin burns, irritation[3]Chemically resistant gloves, Lab coat, Apron (as needed)
Serious Eye Damage Severe irritation, risk of blindness[3]Chemical safety goggles, Face shield
Acute Toxicity (Inhalation) Harmful, may cause respiratory tract irritation[3][4]Work in a chemical fume hood; NIOSH-approved respirator if needed
Acute Toxicity (Oral/Dermal) Harmful if swallowed or in contact with skin[4]Gloves, Lab coat

Visualization: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response A Verify Fume Hood & Safety Shower/Eyewash B Clear Workspace A->B C Don Full PPE (Coat, Goggles, Gloves) B->C D Weigh & Transfer Solid C->D Begin Work E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Surfaces & Equipment F->G Complete Work K Spill or Exposure Occurs F->K If Incident Occurs H Segregate Contaminated Waste G->H I Doff PPE (Gloves First) H->I J Wash Hands Thoroughly I->J L Execute Emergency Procedures (Flush/Evacuate) K->L M Seek Immediate Medical Attention L->M

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-5-methyl-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-Benzyl-5-methyl-1,3-thiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.